Product packaging for (Rac)-Modipafant(Cat. No.:CAS No. 122956-68-7)

(Rac)-Modipafant

货号: B1677385
CAS 编号: 122956-68-7
分子量: 605.1 g/mol
InChI 键: ODRYSCQFUGFOSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Modipafant racemate, also known as UK-74505, is a potent and specific oral platelet activating factor (PAF) receptor antagonist, on airway and systemic responses to inhaled PAF in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H29ClN6O3 B1677385 (Rac)-Modipafant CAS No. 122956-68-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924329
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122956-68-7
Record name Modipafant racemate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Rac)-Modipafant: A Technical Deep-Dive into its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Modipafant, also known as UK-74,505, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its role in cellular signaling. As an irreversible antagonist, this compound offers a long duration of action, which has been a subject of investigation in various pathological conditions, including asthma and dengue fever. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Irreversible PAF Receptor Antagonism

This compound functions as a specific and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, initiates a cascade of intracellular signaling events leading to various physiological and pathological responses, including platelet aggregation, inflammation, and increased vascular permeability.[1][2][3]

Modipafant's primary action is to bind to the PAFR and prevent the binding of PAF, thereby inhibiting the downstream signaling pathways. A key characteristic of Modipafant is its time-dependent and irreversible inhibition of the PAFR, which contributes to its prolonged pharmacological effect.[1]

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Activity Parameter Value Experimental System Reference
PAF-Induced Platelet Aggregation IC50 (0.25 min preincubation)26.3 ± 0.88 nMRabbit washed platelets[1]
IC50 (60 min preincubation)1.12 ± 0.04 nMRabbit washed platelets[1]
[3H]PAF Binding Inhibition IC50 (no preincubation)14.7 ± 2.6 nMNot specified[1]
In Vivo Efficacy Parameter Value Animal Model Reference
PAF-Induced Hypotension ED50 (i.v.)35 ± 5.8 µg/kgRats[1]
PAF-Induced Cutaneous Vascular Permeability ED50 (p.o.)0.37 ± 0.08 mg/kgGuinea pigs[1]
PAF-Induced Lethality ED50 (p.o., 2h)0.26 ± 0.03 mg/kgMice[1]
ED50 (p.o., 8h)1.33 ± 0.19 mg/kgMice[1]
PAF-Induced Bronchoconstriction -30 & 100 µg/kg (i.v.) inhibited responseAnesthetized guinea pigs[4]
PAF-Induced Whole Blood Aggregation -Complete inhibition for ≥14h (75 µg/kg, p.o.)Conscious dogs[4]

Signaling Pathways Modulated by this compound

The PAF receptor is known to couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of several downstream signaling cascades.[5][6] By blocking the initial binding of PAF, Modipafant effectively prevents the initiation of these pathways.

PAFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates Modipafant This compound Modipafant->PAFR Binds & Irreversibly Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects (Inflammation, Platelet Aggregation) Ca2->Downstream PKC->Downstream

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of established in vitro and in vivo experimental protocols.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory concentration (IC50) of Modipafant on PAF-induced platelet aggregation.

Methodology:

  • Platelet Preparation: Platelets are isolated from rabbit whole blood by differential centrifugation to obtain washed platelets.

  • Incubation: The washed platelets are preincubated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 0.25 to 60 minutes) at 37°C.

  • Stimulation: Platelet aggregation is induced by the addition of a sub-maximal concentration of PAF.

  • Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.

  • Data Analysis: The IC50 value, the concentration of Modipafant that inhibits 50% of the PAF-induced aggregation, is calculated from the concentration-response curve.[1]

Radioligand Binding Assay

Objective: To assess the direct binding of Modipafant to the PAF receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the PAF receptor are prepared from a suitable source (e.g., platelets or transfected cell lines).

  • Competitive Binding: The membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]PAF) in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of Modipafant that displaces 50% of the specific binding of [3H]PAF, is determined.

In Vivo Models of PAF-Induced Activity

Objective: To evaluate the in vivo efficacy of Modipafant in blocking PAF-induced physiological responses.

Methodologies:

  • PAF-Induced Hypotension in Rats: Anesthetized rats are administered PAF intravenously to induce a hypotensive response. This compound is administered (e.g., intravenously or orally) prior to the PAF challenge, and the dose-dependent inhibition of the hypotensive response is measured to determine the ED50.[1]

  • PAF-Induced Cutaneous Vascular Permeability in Guinea Pigs: Guinea pigs are injected intradermally with PAF, which increases local vascular permeability. This is often visualized and quantified by the extravasation of an intravenously administered dye (e.g., Evans blue). The ability of orally administered Modipafant to reduce this dye leakage is assessed to calculate the ED50.[1]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PAF receptor antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_pk_pd Pharmacokinetics/Pharmacodynamics binding_assay Radioligand Binding Assay (Determine Affinity - IC50) platelet_agg Platelet Aggregation Assay (Determine Functional Potency - IC50) binding_assay->platelet_agg Confirm Functional Activity selectivity Selectivity Assays (e.g., vs. other receptors) platelet_agg->selectivity Assess Specificity hypotension PAF-Induced Hypotension Model (Determine ED50) selectivity->hypotension permeability Vascular Permeability Model (Determine ED50) hypotension->permeability bronchoconstriction Bronchoconstriction Model permeability->bronchoconstriction pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) bronchoconstriction->pk_studies pd_studies Pharmacodynamic Studies (Duration of Action) pk_studies->pd_studies

Caption: Preclinical Evaluation Workflow for a PAF Receptor Antagonist.

Clinical Investigations

This compound has been evaluated in clinical trials for conditions where PAF is implicated as a key mediator. Notably, it was studied in patients with asthma; however, in a placebo-controlled trial, it did not show a significant difference from placebo in improving various asthma-related endpoints, suggesting that PAF may not be a primary mediator in chronic asthma.[1] More recently, Modipafant has been investigated as a potential treatment for dengue fever, with a clinical trial designed to assess its safety and efficacy in adult patients with uncomplicated dengue fever.[7][8] The rationale for its use in dengue may be linked to the role of PAF in the pathogenesis of the virus infection.[9]

Conclusion

This compound is a well-characterized, potent, and irreversible antagonist of the PAF receptor. Its mechanism of action is centered on the direct and sustained blockade of PAFR, leading to the inhibition of downstream pro-inflammatory and physiological signaling pathways. While its clinical efficacy in asthma was not established, its investigation in other conditions like dengue fever highlights the continued interest in targeting the PAF signaling axis for therapeutic intervention. This technical guide provides a foundational understanding of Modipafant's pharmacological profile for researchers and drug development professionals.

References

The Biological Activity of UK-74505: A Selective and Irreversible PAF Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: UK-74505, also known as Modipafant, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a highly active phospholipid mediator implicated in a variety of inflammatory and allergic responses, including platelet aggregation, bronchoconstriction, and increased vascular permeability.[2][3][4] UK-74505, a 1,4-dihydropyridine derivative, has demonstrated significant and long-lasting inhibitory effects on PAF-induced physiological responses both in vitro and in vivo.[1][2] Its mechanism of action involves irreversible binding to the PAF receptor, leading to a non-competitive antagonism. This technical guide provides a comprehensive overview of the biological activity of UK-74505, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The biological potency of UK-74505 has been quantified in various assays. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of UK-74505

AssaySpeciesTissue/Cell TypeAgonistIC50 (nM)Preincubation TimeReference
Platelet AggregationRabbitWashed PlateletsPAF26.3 ± 0.880.25 min[5]
Platelet AggregationRabbitWashed PlateletsPAF1.12 ± 0.0460 min[5]
[3H]PAF BindingRabbitWashed Platelets[3H]PAF14.7 ± 2.60 min[5]

Table 2: In Vivo Efficacy of UK-74505

ModelSpeciesEndpointRoute of AdministrationED50Reference
Increased Cutaneous Vascular PermeabilityRatInhibition of PAF-induced permeabilityp.o.280 ± 5 µg/kg[1][2]
PAF-induced HypotensionRatInhibition of hypotensioni.v.35 ± 5.8 µg/kg[5]
PAF-induced LethalityMousePrevention of lethality (at 2h)p.o.0.26 ± 0.03 mg/kg[5]
PAF-induced LethalityMousePrevention of lethality (at 8h)p.o.1.33 ± 0.19 mg/kg[5]

Core Signaling Pathway

The primary mechanism of action of UK-74505 is the antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3][6] Upon binding of PAF, the PAFR activates intracellular signaling cascades, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC).[4] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. UK-74505 irreversibly binds to the PAFR, thereby blocking these downstream signaling events.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAFR G-Protein Coupled Receptor PAF->PAFR UK-74505 UK-74505 UK-74505->PAFR Inhibition Gq_protein Gq PAFR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

PAF Receptor Signaling Pathway and Inhibition by UK-74505

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

Materials:

  • Platelet-Rich Plasma (PRP) or washed rabbit platelets

  • Platelet-Activating Factor (PAF)

  • UK-74505 or other test compounds

  • Platelet aggregometer

  • Saline or appropriate buffer

Procedure:

  • Prepare PRP from whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 108 cells/mL).

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

  • Add the vehicle or a specific concentration of UK-74505 to the PRP and incubate for a defined period (e.g., 1 to 60 minutes).

  • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

  • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

  • Calculate the percentage inhibition of aggregation by comparing the response in the presence of the test compound to the vehicle control.

  • Determine the IC50 value by testing a range of compound concentrations.

In Vivo Model of PAF-Induced Bronchoconstriction in Guinea Pigs

This model assesses the protective effect of a compound against PAF-induced airway obstruction.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Tracheal cannula and ventilator

  • Pressure transducer to measure pulmonary inflation pressure

  • Platelet-Activating Factor (PAF)

  • UK-74505 or other test compounds

  • Saline

Procedure:

  • Anesthetize the guinea pig and insert a tracheal cannula.[7]

  • Ventilate the animal artificially at a constant volume and frequency.

  • Monitor and record the pulmonary inflation pressure.

  • Administer UK-74505 or vehicle via the desired route (e.g., intravenous or oral) at a specified time before the PAF challenge.

  • Administer a bolus intravenous injection of PAF (e.g., 30-100 ng/kg) to induce bronchoconstriction, which is observed as an increase in pulmonary inflation pressure.[5][8]

  • Measure the peak increase in inflation pressure.

  • Calculate the percentage inhibition of the bronchoconstrictor response in the compound-treated group compared to the vehicle-treated group.

  • Determine the ED50 value by testing a range of compound doses.

In Vivo Model of PAF-Induced Vascular Permeability in Rats (Miles Assay)

This assay evaluates the ability of a compound to inhibit the increase in vascular permeability induced by PAF.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic

  • Evans Blue dye (e.g., 1% solution in saline)

  • Platelet-Activating Factor (PAF)

  • UK-74505 or other test compounds

  • Saline

  • Formamide for dye extraction

  • Spectrophotometer

Procedure:

  • Administer UK-74505 or vehicle to the rats via the desired route.

  • After a specified pretreatment time, anesthetize the animals.

  • Inject Evans Blue dye intravenously via the tail vein. The dye binds to serum albumin.

  • After a short circulation period (e.g., 5 minutes), inject PAF intradermally at several sites on the shaved dorsal skin. Inject saline as a control at other sites.

  • After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

  • Extract the extravasated Evans Blue dye from the skin samples using formamide.

  • Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage inhibition of PAF-induced vascular permeability by comparing the amount of dye extravasation in the compound-treated group to the vehicle-treated group.

  • Determine the ED50 value by testing a range of compound doses.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PAF receptor antagonist like UK-74505.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Receptor_Binding_Assay PAF Receptor Binding Assay (Determine Ki) In_Vitro_Screening->Receptor_Binding_Assay Functional_Assay Platelet Aggregation Assay (Determine IC50) In_Vitro_Screening->Functional_Assay Lead_Selection Lead Compound Selection Receptor_Binding_Assay->Lead_Selection Functional_Assay->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Models Lead_Selection->In_Vivo_Efficacy Potent & Selective Bronchoconstriction_Model PAF-Induced Bronchoconstriction (Guinea Pig) In_Vivo_Efficacy->Bronchoconstriction_Model Vascular_Permeability_Model PAF-Induced Vascular Permeability (Rat) In_Vivo_Efficacy->Vascular_Permeability_Model Pharmacokinetics Pharmacokinetic Studies (ADME) Bronchoconstriction_Model->Pharmacokinetics Vascular_Permeability_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Clinical_Development Clinical Development Toxicology->Clinical_Development

Preclinical Evaluation Workflow for a PAF Receptor Antagonist

Conclusion

UK-74505 is a well-characterized, potent, and selective irreversible antagonist of the PAF receptor. Its biological activity has been extensively documented through a variety of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for PAF-mediated inflammatory and allergic conditions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel PAF receptor antagonists. The irreversible nature of its binding to the PAF receptor contributes to its long duration of action, a key pharmacological feature.[5] Further research into the clinical applications of such compounds is warranted.

References

(Rac)-Modipafant: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the dihydropyridine class of compounds.[3] Platelet-activating factor is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in various inflammatory conditions. This guide provides an in-depth overview of the pharmacology and toxicology of this compound, compiling available data from preclinical and clinical studies.

Core Pharmacology

Mechanism of Action

This compound functions as a selective and long-acting irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[4][5] These pathways include the activation of phospholipases C, D, and A2, leading to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This signaling ultimately results in increased intracellular calcium levels, activation of protein kinase C, and subsequent cellular responses such as platelet aggregation, inflammation, and increased vascular permeability.[4][6] this compound competitively binds to the PAFR, thereby preventing PAF from exerting its biological effects.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high potency and selectivity for the PAF receptor. The racemic mixture, UK-74,505, and its more active (+)-enantiomer, Modipafant (UK-80,067), have demonstrated significant inhibitory effects on PAF-induced activities both in vitro and in vivo.

Table 1: Pharmacodynamic Potency of this compound (UK-74,505)

Assay TypeModelParameterValueReference
In Vitro Rabbit Washed PlateletsIC50 (PAF-induced aggregation)4.3 nM[1]
Rabbit Washed PlateletsIC50 (0.25 min preincubation)26.3 nM[1]
Rabbit Washed PlateletsIC50 (60 min preincubation)1.12 nM[1]
In Vivo MouseED50 (PAF-induced lethality)0.26 mg/kg (oral)[1]

This compound was found to be approximately 33 times more potent in vitro and 8 times more potent in vivo than WEB2086, another PAF antagonist.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, and half-life, are not extensively available in the public domain.[7] However, its potent and long-lasting oral activity observed in preclinical and clinical studies suggests efficient absorption and a durable presence in the body.[1] For instance, a single oral dose of 75 µg/kg in dogs resulted in the inhibition of PAF-induced whole blood aggregation for over 24 hours.

Clinical Studies

This compound and its active enantiomer have been evaluated in clinical trials for different indications, most notably asthma and dengue fever.

  • Dengue Fever: this compound was investigated as a potential treatment for uncomplicated dengue fever in a Phase 1b clinical trial (NCT02569827).[8] The rationale was based on preclinical evidence suggesting that PAFR plays an essential role in the pathogenesis of Dengue virus infection and that Modipafant could prevent severe infection in animal models.[1] The trial was designed as a randomized, double-blind, placebo-controlled study with cohorts receiving 50 mg or 100 mg of Modipafant.[8] While the trial was initiated, its status was later updated to withdrawn, and results on clinical efficacy in dengue patients have not been published.[8]

Toxicology and Safety Profile

Table 2: Summary of Clinical Safety Observations

Study PopulationDosageKey Safety FindingsReference
Adults with Moderate Asthma50 mg twice daily for 28 daysNo significant difference in adverse events compared to placebo.[3]
Adults with Dengue Fever50 mg or 100 mg twice daily for 5 daysThe trial was based on a "good safety record" in humans.[8]

Experimental Protocols & Visualizations

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface. This interaction activates Gq and Gi proteins, initiating downstream signaling cascades. Gq activation stimulates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses like platelet aggregation and inflammation. This compound acts as an antagonist, blocking PAF from binding to the PAFR and thereby inhibiting this entire signaling cascade.[4][5][6]

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Modipafant This compound Modipafant->PAFR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

PAF Receptor signaling pathway and inhibition by this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a subject (e.g., rabbit) into tubes containing an anticoagulant. The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.[9]

  • Incubation: The PRP is incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 0.25 to 60 minutes).[1]

  • Induction of Aggregation: A standardized concentration of PAF is added to the PRP to induce platelet aggregation.

  • Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[9]

  • Data Analysis: The concentration of this compound that inhibits 50% of the PAF-induced aggregation (IC50) is calculated.

Platelet_Aggregation_Workflow start Start: Collect Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) via Centrifugation start->prep_prp incubation Incubate PRP with This compound or Vehicle prep_prp->incubation add_paf Add PAF to Induce Aggregation incubation->add_paf measure Measure Aggregation (Light Transmission Aggometry) add_paf->measure analysis Calculate IC50 Value measure->analysis end End analysis->end

Workflow for an in vitro platelet aggregation assay.

In Vivo PAF-Induced Lethality Model

This model assesses the protective effect of a PAF antagonist against a lethal dose of PAF in an animal model.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

  • Drug Administration: Groups of mice are orally administered different doses of this compound or a vehicle control.

  • PAF Challenge: After a predetermined time to allow for drug absorption, the mice are challenged with a lethal intravenous injection of PAF.

  • Observation: The animals are monitored for a set period (e.g., 24 hours), and mortality is recorded.

  • Data Analysis: The dose of this compound that protects 50% of the animals from PAF-induced lethality (ED50) is determined.

In_Vivo_Lethality_Model cluster_protocol Experimental Protocol cluster_analysis Data Analysis A 1. Acclimatize Mice B 2. Administer this compound (Oral) A->B C 3. Administer Lethal PAF Dose (IV) B->C D 4. Monitor Survival over 24h C->D E Determine ED50 (Effective Dose 50%) D->E

Logical workflow for an in vivo PAF-induced lethality study.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and human subjects. Its primary mechanism involves the direct blockade of PAF signaling, a key pathway in inflammation and platelet activation. While it showed promise in preclinical models for inflammatory conditions, clinical trials in asthma did not demonstrate efficacy, suggesting a limited role for PAF in the chronic pathology of this disease. Its investigation for dengue fever highlighted a potential alternative therapeutic avenue, although clinical success was not established. The compound exhibits a favorable safety profile in the context of clinical trials, but a comprehensive public record of its pharmacokinetics and toxicology is lacking. Further research would be necessary to fully elucidate its therapeutic potential and safety for any future clinical applications.

References

(Rac)-Modipafant Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, and more specifically its active (+)-enantiomer, Modipafant (UK-80,067), represents a significant class of potent and specific antagonists of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of inflammatory and allergic responses. Its pathological effects are mediated through a specific G-protein coupled receptor (GPCR). The development of PAF receptor antagonists has been a key area of research for novel therapeutics targeting conditions such as asthma, allergic rhinitis, and other inflammatory disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, details the experimental protocols used in their evaluation, and illustrates the key signaling pathways involved.

Mechanism of Action: PAF Receptor Signaling

Modipafant exerts its pharmacological effects by competitively antagonizing the PAF receptor. This receptor is coupled to both Gq and Gi alpha subunits of the heterotrimeric G-protein complex. Upon PAF binding, the receptor activates these distinct signaling cascades, leading to a variety of cellular responses.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is central to many of the pro-inflammatory actions of PAF, including platelet aggregation and smooth muscle contraction.

  • Gi Pathway: The Gi pathway is initiated by the dissociation of the Gαi subunit from the Gβγ complex. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to cellular activation.

The dual signaling nature of the PAF receptor highlights the complexity of its physiological and pathological roles.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds G_protein Gq/Gi Protein PAFR->G_protein Activates Gq Gαq G_protein->Gq Gi Gαi G_protein->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response cAMP ↓ cAMP AC->cAMP Reduces production of cAMP->Response Modipafant This compound Modipafant->PAFR Antagonizes

PAF Receptor Signaling Pathway

Structure-Activity Relationship of this compound and Analogs

The core of this compound is a 1,4-dihydropyridine (DHP) scaffold. The SAR studies, primarily based on the racemate UK-74,505, have elucidated the critical structural features required for potent PAF receptor antagonism.[1]

Core Scaffold: 1,4-Dihydropyridine Ring

The 1,4-DHP ring is an essential feature for the antagonistic activity of this class of compounds. It serves as a rigid scaffold to orient the key substituents in the appropriate conformation for receptor binding.

Substitutions at the 2-position

The nature of the substituent at the 2-position of the dihydropyridine ring is crucial for both in vitro and in vivo activity.[1] A 2-(4-heterocyclyl)phenyl group is a key pharmacophore. Specifically, a 4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl substituent was found to be optimal for high potency.[1]

Substitutions at the 4-position

The 4-position of the DHP ring demonstrates a degree of tolerance for various aryl substituents. A 4-(2-chlorophenyl) group was identified as a highly favorable substitution, contributing significantly to the overall potency of the molecule.[1]

Substitutions at the 3- and 5-positions

There is greater flexibility for structural modifications at the 3- and 5-positions of the dihydropyridine ring.[1] Typically, these positions are occupied by ester and amide functionalities. For instance, in the highly potent analog UK-74,505, a 3-(ethoxycarbonyl) and a 5-[N-(2-pyridyl)carbamoyl] group are present.[1]

Stereochemistry

Modipafant (UK-80,067) is the (+)-enantiomer of the racemate UK-74,505. The stereochemistry at the C4 position of the dihydropyridine ring is a critical determinant of biological activity, with the (+)-enantiomer being the more active isomer.

Quantitative SAR Data

A comprehensive quantitative structure-activity relationship (QSAR) table for a broad series of this compound analogs is not publicly available in a consolidated format. However, the seminal work on UK-74,505 provides key data points for the racemate.

Compound2-Position Substituent4-Position Substituent3-Position Substituent5-Position SubstituentIn Vitro IC50 (nM) (Rabbit Platelet Aggregation)In Vivo ED50 (mg/kg p.o.) (Mouse Lethality)
UK-74,505 4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl2-chlorophenylethoxycarbonylN-(2-pyridyl)carbamoyl4.30.26

Data extracted from the abstract of Brazell et al., J Med Chem. 1992 Aug 21;35(17):3115-29.[1]

Experimental Protocols

The evaluation of this compound and its analogs has relied on established in vitro and in vivo assays to determine their efficacy as PAF receptor antagonists.

In Vitro: Inhibition of PAF-Induced Rabbit Platelet Aggregation

This assay assesses the ability of a compound to inhibit the aggregation of rabbit platelets induced by PAF.

Methodology:

  • Preparation of Washed Rabbit Platelets:

    • Blood is collected from rabbits into an anticoagulant solution (e.g., acid-citrate-dextrose).

    • Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

    • The PRP is then centrifuged at a higher speed to pellet the platelets.

    • The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

  • Aggregation Assay:

    • The washed platelet suspension is placed in an aggregometer cuvette and warmed to 37°C with constant stirring.

    • The test compound (Modipafant analog) at various concentrations or vehicle is pre-incubated with the platelet suspension for a defined period.

    • Aggregation is initiated by the addition of a sub-maximal concentration of PAF.

    • The change in light transmission through the platelet suspension is monitored over time. As platelets aggregate, the light transmission increases.

    • The percentage inhibition of aggregation is calculated by comparing the response in the presence of the test compound to the control (vehicle) response.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of PAF-induced aggregation, is then determined.[2]

In Vivo: PAF-Induced Mouse Lethality Assay

This in vivo model evaluates the protective effect of a compound against the lethal effects of a high dose of PAF in mice.

Methodology:

  • Animal Model:

    • Male or female mice of a specified strain and weight range are used.

    • Animals are housed under standard laboratory conditions with free access to food and water.

  • Dosing and Challenge:

    • The test compound (Modipafant analog) is administered to the mice, typically via the oral (p.o.) or intravenous (i.v.) route, at various doses.

    • A control group receives the vehicle.

    • After a predetermined time interval (to allow for absorption and distribution of the test compound), a lethal dose of PAF is injected, usually intravenously.[3][4]

  • Observation and Endpoint:

    • The mice are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

    • The number of surviving animals in each treatment group is recorded.

  • Data Analysis:

    • The ED50 value, the dose of the compound that protects 50% of the animals from PAF-induced lethality, is calculated using appropriate statistical methods (e.g., probit analysis).[3]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay platelet_prep Preparation of Washed Rabbit Platelets preincubation Pre-incubation with This compound Analog platelet_prep->preincubation paf_addition Addition of PAF preincubation->paf_addition aggregation_measurement Measurement of Platelet Aggregation paf_addition->aggregation_measurement ic50_calc Calculation of IC50 aggregation_measurement->ic50_calc animal_dosing Dosing of Mice with This compound Analog paf_challenge Lethal PAF Challenge animal_dosing->paf_challenge observation Observation for Mortality paf_challenge->observation ed50_calc Calculation of ED50 observation->ed50_calc

General Experimental Workflow

Synthesis: Hantzsch Dihydropyridine Synthesis

The 1,4-dihydropyridine core of this compound and its analogs is typically constructed via the Hantzsch synthesis. This is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or an ammonium salt).

General Procedure:

  • Reactants:

    • An appropriate aryl aldehyde (e.g., 2-chlorobenzaldehyde for the 4-position substituent).

    • A β-ketoester (e.g., ethyl acetoacetate for the 3-position substituent).

    • An enamine or a second β-dicarbonyl compound and a source of ammonia (e.g., ammonium acetate) for the remaining part of the DHP ring.

  • Reaction Conditions:

    • The reactants are typically heated in a suitable solvent, such as ethanol or acetic acid.

    • The reaction time and temperature can vary depending on the specific substrates used.

  • Work-up and Purification:

    • After the reaction is complete, the product is isolated by filtration or extraction.

    • Purification is usually achieved by recrystallization or column chromatography.

Conclusion

References

Modipafant: A Comparative Analysis of the Racemate and its Enantiomers in PAF Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Modipafant (UK-80,067), the dextrorotatory (+) enantiomer of the racemic compound UK-74,505, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the comparative pharmacology, experimental protocols, and underlying signaling mechanisms of the modipafant racemate versus its individual enantiomers. Quantitative data from in vitro and in vivo studies are summarized to facilitate a clear comparison of their biological activities. Detailed methodologies for key experimental assays are provided, alongside visualizations of the PAF receptor signaling pathway and a representative experimental workflow.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the G-protein coupled PAF receptor. Consequently, the development of PAF receptor antagonists has been an area of significant research interest for the potential treatment of conditions such as asthma, allergic rhinitis, and thrombosis.

Modipafant belongs to the 1,4-dihydropyridine class of compounds and has been identified as a highly potent and specific PAF antagonist. As a chiral molecule, it exists as two enantiomers, with the pharmacological activity predominantly residing in the (+)-enantiomer, modipafant. This guide delves into the stereoselectivity of its action, comparing the racemic mixture with its constituent enantiomers.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the racemate UK-74,505 and its (+)-enantiomer, modipafant. Data for the (-)-enantiomer is not extensively available in the public domain, reflecting the common observation in pharmacology that one enantiomer is often significantly more active than the other.

Table 1: In Vitro Activity of Modipafant Racemate and Enantiomer

CompoundAssaySpeciesIC50 (nM)Reference
UK-74,505 (Racemate) PAF-induced platelet aggregationRabbit4.3
Modipafant ((+)-enantiomer) PAF-induced platelet aggregationRabbit~2.15*Implied

*Note: It has been reported that modipafant exhibits approximately double the intrinsic potency of the racemate UK-74,505.

Table 2: In Vivo Activity of Modipafant Racemate

CompoundAssaySpeciesED50 (mg/kg, p.o.)Reference
UK-74,505 (Racemate) PAF-induced lethalityMouse0.26

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of modipafant and its racemate.

Synthesis of Racemic UK-74,505 (Hantzsch Dihydropyridine Synthesis)

The synthesis of the racemic 1,4-dihydropyridine PAF antagonist, UK-74,505, is achieved through the Hantzsch synthesis.

Protocol:

  • Reactant Preparation: A mixture of an appropriate ethyl 4'-heterocyclic-substituted benzoylacetate, an aryl aldehyde (specifically 2-chlorobenzaldehyde for UK-74,505), and a substituted 3-aminocrotonamide are prepared.

  • Condensation Reaction: The reactants are condensed together, typically in a suitable solvent such as ethanol, and heated under reflux.

  • Cyclization: The condensation is followed by a cyclization reaction to form the 1,4-dihydropyridine ring.

  • Purification: The resulting racemic product is purified by standard methods, such as recrystallization or column chromatography, to yield UK-74,505.

Chiral Resolution of Enantiomers

The separation of the individual enantiomers of UK-74,505 can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

  • Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for the resolution of dihydropyridine enantiomers.

  • Mobile Phase Optimization: A suitable mobile phase is determined. This often consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Injection and Detection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The separated enantiomers are detected using a UV detector at an appropriate wavelength.

  • Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately to isolate the pure (+)- and (-)-enantiomers.

Platelet Aggregation Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against PAF-induced platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a suitable species (e.g., rabbit or human) into an anticoagulant solution (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.

  • Inhibition Assay: The test compound (racemate or enantiomer) at various concentrations is pre-incubated with the PRP for a defined period.

  • Agonist Addition: Platelet aggregation is induced by the addition of a standard concentration of PAF.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is then calculated.

Calcium Mobilization Assay

This assay measures the ability of the antagonist to block the PAF-induced increase in intracellular calcium concentration, a key step in the signaling cascade.

Protocol:

  • Cell Culture: A suitable cell line expressing the PAF receptor (e.g., human platelets or a recombinant cell line) is cultured.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • PAF Stimulation: The cells are then stimulated with a specific concentration of PAF.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist on the PAF-induced calcium mobilization is quantified, and an IC50 value is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by the Platelet-Activating Factor (PAF) receptor and the point of inhibition by Modipafant.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Modipafant Modipafant Modipafant->PAFR Inhibits

Caption: PAF Receptor Signaling Pathway and Inhibition by Modipafant.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of a PAF antagonist.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Racemate Synthesize Racemate (UK-74,505) Resolution Chiral Resolution (e.g., HPLC) Racemate->Resolution Incubation Incubate PRP with Test Compounds Racemate->Incubation Enantiomers Isolate Enantiomers ((+)-Modipafant & (-)-isomer) Resolution->Enantiomers Enantiomers->Incubation Platelet_Prep Prepare Platelet-Rich Plasma (PRP) Assay_Setup Set up Platelet Aggregation Assay Platelet_Prep->Assay_Setup Assay_Setup->Incubation Stimulation Induce Aggregation with PAF Incubation->Stimulation Measurement Measure Aggregation Stimulation->Measurement IC50 Calculate IC50 Values Measurement->IC50 Comparison Compare Potency of Racemate vs. Enantiomers IC50->Comparison

Caption: Workflow for In Vitro Evaluation of Modipafant and its Racemate.

Conclusion

The available evidence strongly indicates that the PAF receptor antagonist activity of the 1,4-dihydropyridine compound UK-74,505 resides predominantly in its (+)-enantiomer, modipafant. In vitro studies suggest that modipafant is approximately twice as potent as the racemic mixture. This stereoselectivity highlights the importance of chiral separation and the evaluation of individual enantiomers in drug development. While comprehensive comparative data for the (-)-enantiomer is limited, the significantly higher potency of modipafant suggests that the development of the single enantiomer is a more rational approach to maximizing therapeutic efficacy and potentially minimizing off-target effects. Further studies directly comparing the pharmacokinetics and in vivo efficacy of the racemate and both individual enantiomers would be beneficial for a complete understanding of their therapeutic potential.

(Rac)-Modipafant: A Technical Guide to a Potent PAF Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (Rac)-Modipafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document details its chemical properties, mechanism of action, and pharmacological effects. It includes a compilation of quantitative data on its potency and efficacy, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, with a particular interest in inflammatory and allergic diseases where the PAF/PAFR axis plays a crucial role.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cells such as platelets, leukocytes, and endothelial cells.[1] Antagonism of the PAF receptor represents a promising therapeutic strategy for a variety of inflammatory conditions.

This compound, also known as UK-74505, is a synthetic, orally active, and selective antagonist of the PAF receptor.[2][3] It belongs to the dihydropyridine class of compounds and has demonstrated high potency in inhibiting PAF-induced cellular responses.[4] This guide will explore the technical details of this compound's interaction with the PAF receptor and its biological consequences.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the following properties:

PropertyValueReference
Chemical Name ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-(4-{2-methyl-1H-imidazo[4,5-c]pyridin-1-yl}phenyl)-5-[(pyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate
Alternative Names UK-74,505[2]
CAS Number 122956-68-7[2][5][6]
Molecular Formula C34H29ClN6O3[2][6]
Molecular Weight 605.09 g/mol [2][6]
Appearance Solid[3]
Purity 98.15%[2]
Solubility DMSO: 50 mg/mL (82.63 mM; requires sonication)[6]

Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist at the PAF receptor.[1] By binding to the receptor, it prevents the endogenous ligand, PAF, from binding and initiating downstream signaling cascades. The PAF receptor is coupled to several G proteins, primarily Gq/11 and Gi.[7][8]

PAF Receptor Signaling Pathways

Activation of the PAF receptor by its agonist triggers a cascade of intracellular events. The primary signaling pathway involves the activation of Phospholipase C (PLC) by the Gq protein.[7][9][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13][14][15][16][17]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[11][13]

  • DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[11]

This initial signaling cascade further activates downstream pathways, including:

  • p38 Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in inflammatory responses.[18][19][20][21]

  • Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway , which plays a role in cell survival and proliferation.[1][22][23][24][25]

By blocking the initial binding of PAF, this compound effectively inhibits the activation of these entire signaling cascades.

PAF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor PAF->PAFR Binds & Activates Modipafant This compound Modipafant->PAFR Binds & Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates p38 p38 MAPK Pathway PKC->p38 PI3K_Akt PI3K-Akt Pathway PKC->PI3K_Akt Response Cellular Responses (Inflammation, etc.) p38->Response PI3K_Akt->Response

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (UK-74,505).

Table 1: In Vitro Activity of this compound

AssaySpecies/Cell TypeParameterValueReference
PAF-induced Platelet AggregationRabbit (washed platelets)IC5026.3 nM (0.25 min preincubation)[3]
IC501.12 nM (60 min preincubation)[3]
PAF-induced Ca2+ elevationGuinea Pig NeutrophilsIC501.0 nM[4][26]
PAF-induced Ca2+ elevationGuinea Pig EosinophilsIC507.0 nM[4][26]

Table 2: In Vivo Activity of this compound

ModelSpeciesEndpointRoute of AdministrationED50 / Effective DoseReference
PAF-induced Vascular PermeabilityRatInhibition of dye leakageOral (p.o.)280 µg/kg
PAF-induced BronchoconstrictionGuinea PigInhibitionIntravenous (i.v.)30 - 100 µg/kg
Zymosan-induced Articular HyperalgesiaNot SpecifiedInhibitionOral (p.o.)5 - 20 mg/kg[3]
Ischemia/Reperfusion InjuryRatInhibition of vascular permeability and neutrophil accumulationNot Specified1 mg/kg[27]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assay: PAF-Induced Platelet Aggregation

This protocol is based on the principles of light transmission aggregometry.[22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAF-induced platelet aggregation in rabbit platelet-rich plasma.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Rabbit whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Bovine Serum Albumin (BSA)

  • Saline solution

  • Light Transmission Aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect rabbit whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining platelets.

    • The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.

  • Preparation of Reagents:

    • Prepare a stock solution of PAF in a suitable solvent (e.g., saline containing 0.25% BSA).

    • Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO followed by dilution in saline).

  • Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.

    • Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1 or 60 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Rabbit Whole Blood + Anticoagulant Centrifuge1 Low-Speed Centrifugation (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 20 min) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Reagents Prepare this compound and PAF Solutions Add_Antagonist Add this compound or Vehicle Reagents->Add_Antagonist Add_Agonist Add PAF to Induce Aggregation Reagents->Add_Agonist Equilibrate Equilibrate PRP in Cuvette (37°C, stirring) Calibrate->Equilibrate Equilibrate->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for PAF-Induced Platelet Aggregation Assay.
In Vivo Assay: PAF-Induced Vascular Permeability

This protocol is based on the Miles assay, which measures the extravasation of a dye bound to plasma proteins.[28][29]

Objective: To determine the in vivo efficacy of this compound in inhibiting PAF-induced increases in vascular permeability.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Mice or rats

  • Evans Blue dye

  • Saline solution

  • Anesthetic

  • Formamide (for dye extraction)

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Acclimatize animals to laboratory conditions.

    • Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at various doses and time points before the PAF challenge.

  • Induction of Vascular Permeability:

    • Anesthetize the animals.

    • Inject Evans Blue dye (e.g., 2% solution in saline) intravenously. The dye will bind to plasma albumin.

    • After a short circulation time (e.g., 5 minutes), inject a standardized dose of PAF intradermally at a specific site (e.g., dorsal skin). Inject saline at a contralateral site as a control.

  • Quantification of Dye Extravasation:

    • After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

    • Extract the Evans Blue dye from the tissue by incubating it in formamide at an elevated temperature (e.g., 60°C) for 24 hours.

    • Measure the absorbance of the formamide extract using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations.

    • Calculate the percentage of inhibition of dye leakage in the this compound-treated groups compared to the vehicle-treated group.

    • Determine the ED50 value if a dose-response study was performed.

Clinical Development

This compound has been investigated in clinical trials for its therapeutic potential.

A Phase I/II clinical trial (NCT02569827) was initiated to evaluate the efficacy of Modipafant in adult participants with uncomplicated dengue fever.[30] The rationale for this study was based on preclinical data suggesting that PAF plays a role in the pathogenesis of dengue virus infection.[6] However, this trial was withdrawn prior to completion due to a lack of funding.[31]

Earlier clinical studies also investigated the racemate, UK-74,505, and the active (+)-enantiomer, Modipafant (UK-80,067), in the context of asthma. These studies showed that while the compounds were potent PAF antagonists, they did not demonstrate significant clinical efficacy in chronic asthma, suggesting that PAF may not be a primary mediator in this condition.[32]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated in vitro and in vivo activity. Its ability to block the PAF/PAFR signaling cascade makes it a valuable research tool for investigating the role of PAF in various physiological and pathological processes. While its clinical development has faced challenges, the extensive preclinical data and the understanding of its mechanism of action provide a solid foundation for further exploration of its therapeutic potential in PAF-mediated diseases. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their endeavors related to PAF receptor antagonism.

References

An In-Depth Technical Guide to the Discovery and History of UK-74505

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Identity of UK-74505:

Initial research on "UK-74505" reveals two distinct pharmaceutical compounds developed by Pfizer that have been associated with this identifier. To ensure clarity, this guide will address both, with a primary focus on the compound that aligns with the common understanding of a selective phosphodiesterase type 5 (PDE5) inhibitor.

  • UK-92,480 (Sildenafil): This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It was initially investigated for cardiovascular diseases but was later famously repurposed for the treatment of erectile dysfunction and is now widely known as Viagra®. Given the context of PDE5 inhibition, it is highly probable that this is the compound of primary interest.

  • UK-74505: This compound is a potent and selective platelet-activating factor (PAF) antagonist. It was investigated for its anti-inflammatory and anti-thrombotic properties.

This guide will now proceed with a detailed exploration of UK-92,480 (Sildenafil) , followed by a concise summary of the PAF antagonist UK-74505 .

UK-92,480 (Sildenafil): A Selective Phosphodiesterase Type 5 (PDE5) Inhibitor

Discovery and History

The journey of Sildenafil (UK-92,480) is a landmark example of drug repositioning. In the late 1980s, chemists at Pfizer's research facility in Sandwich, UK, synthesized a series of compounds intended to treat hypertension and angina pectoris. The underlying hypothesis was that by inhibiting the PDE5 enzyme, which is found in vascular smooth muscle, they could induce vasodilation and improve blood flow.

During early clinical trials for angina, the intended effects on the heart were modest. However, a notable and unexpected side effect was observed in male volunteers: an increase in penile erections. This serendipitous discovery led to a pivotal shift in the drug's development focus from cardiovascular disease to erectile dysfunction. After extensive clinical trials that demonstrated its efficacy and safety for this new indication, Sildenafil was approved by the U.S. Food and Drug Administration (FDA) in 1998 under the trade name Viagra®, becoming the first oral treatment for erectile dysfunction.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Sildenafil's therapeutic effect is rooted in its potent and selective inhibition of phosphodiesterase type 5 (PDE5). To understand its mechanism, it is crucial to first understand the physiological process of penile erection, which is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, nerve endings and endothelial cells in the corpus cavernosum of the penis release nitric oxide. NO then activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection.

The erectile response is naturally terminated by the action of phosphodiesterases, a family of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant phosphodiesterase responsible for the degradation of cGMP to the inactive 5'-GMP.

Sildenafil, by selectively inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum, thereby enhancing and prolonging the smooth muscle relaxation and facilitating a sustained erection in the presence of sexual stimulation.

NO_cGMP_Pathway cluster_0 Sexual Stimulation cluster_1 Signaling Cascade cluster_2 Regulation Nerve Endings Nerve Endings NO Nitric Oxide (NO) Nerve Endings->NO releases Endothelial Cells Endothelial Cells Endothelial Cells->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) cGMP->GMP degrades PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation promotes Erection Erection Smooth Muscle\nRelaxation->Erection PDE5 Phosphodiesterase 5 (PDE5) Sildenafil Sildenafil (UK-92,480) Sildenafil->PDE5 inhibits

Figure 1: Nitric Oxide/cGMP Signaling Pathway in Penile Erection.
Quantitative Data

Sildenafil's efficacy is defined by its high potency for PDE5 and its selectivity over other phosphodiesterase isozymes. This selectivity is crucial for minimizing off-target effects.

Phosphodiesterase IsozymeIC50 (nM)Selectivity vs. PDE5Primary Location and Function
PDE5 3.5 - 4.0 - Corpus cavernosum, pulmonary vasculature; cGMP hydrolysis
PDE1280~80-foldBrain, heart, smooth muscle; Ca2+/calmodulin-stimulated cAMP/cGMP hydrolysis
PDE21,900~540-foldAdrenal gland, heart, brain; cGMP-stimulated cAMP/cGMP hydrolysis
PDE325,000~7,100-foldHeart, platelets, smooth muscle; cGMP-inhibited cAMP hydrolysis
PDE47,400~2,100-foldInflammatory cells, brain, smooth muscle; cAMP-specific hydrolysis
PDE635~10-foldRetina; cGMP hydrolysis in phototransduction
PDE11750~214-foldSkeletal muscle, prostate, testis; cAMP/cGMP hydrolysis
Note: IC50 values can vary depending on the specific experimental conditions.[1]
Experimental Protocols

This assay is fundamental for determining the potency (IC50) of a compound against the PDE5 enzyme.

Objective: To measure the concentration of Sildenafil required to inhibit 50% of the PDE5 enzymatic activity.

Materials:

  • Purified recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Sildenafil (or test compound) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, purified PDE5 enzyme, and varying concentrations of Sildenafil.

  • Initiation of Reaction: Add a known amount of [³H]-cGMP to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow for the enzymatic conversion of [³H]-cGMP to [³H]-5'-GMP.

  • Termination of Reaction: Stop the reaction by boiling the mixture for 1-2 minutes.

  • Conversion to Adenosine: Add snake venom nucleotidase to the mixture and incubate at 37°C for a further 10-15 minutes. This enzyme converts the [³H]-5'-GMP to [³H]-guanosine.

  • Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cGMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.

  • Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the PDE5 activity. Plot the percentage of inhibition against the logarithm of the Sildenafil concentration to determine the IC50 value.

This in vivo assay assesses the pro-erectile effect of a compound by measuring the physiological response to nerve stimulation.

Objective: To evaluate the effect of Sildenafil on erectile function in an animal model.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • 23-gauge needle connected to a pressure transducer via polyethylene tubing

  • Bipolar platinum electrodes

  • Nerve stimulator

  • Sildenafil solution for intravenous or oral administration

Protocol:

  • Animal Preparation: Anesthetize the rat and place it on a surgical platform.

  • Carotid Artery Cannulation: Expose and cannulate the carotid artery to monitor mean arterial pressure (MAP).

  • Exposure of Cavernous Nerve: Make a midline abdominal incision and expose the cavernous nerve.

  • Intracavernosal Cannulation: Insert the 23-gauge needle into the corpus cavernosum of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

  • Nerve Stimulation: Place the bipolar electrodes on the cavernous nerve and deliver electrical stimulation (e.g., 5V, 16Hz, 60 seconds) to induce an erection. Record the baseline ICP and MAP.

  • Drug Administration: Administer Sildenafil (or vehicle control) intravenously or orally.

  • Post-Dose Stimulation: At various time points after drug administration, repeat the electrical stimulation of the cavernous nerve and record the resulting ICP and MAP.

  • Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a normalized measure of erectile function. Compare the ICP/MAP ratio before and after Sildenafil administration to determine its efficacy.

Drug Discovery and Development Workflow

The development of a selective PDE5 inhibitor like Sildenafil follows a structured workflow common in the pharmaceutical industry.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target_ID Target Identification (PDE5) Assay_Dev Assay Development (In Vitro PDE5 Inhibition) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt Candidate Candidate Selection (UK-92,480) Lead_Opt->Candidate Preclinical Preclinical Studies (In Vivo Animal Models, Toxicology) Candidate->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval (FDA) Clinical_Trials->Approval

Figure 2: Drug Discovery and Development Workflow for a PDE5 Inhibitor.

UK-74505: A Potent and Selective Platelet-Activating Factor (PAF) Antagonist

Discovery and Mechanism of Action

UK-74505 is a 1,4-dihydropyridine derivative that acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[2] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, UK-74505 was investigated for its potential to treat conditions such as asthma, thrombosis, and septic shock.

Quantitative Data

The pharmacological profile of UK-74505 is characterized by its high affinity for the PAF receptor and its efficacy in in vitro and in vivo models.

ParameterValueSpecies/Model
IC50 (PAF-induced platelet aggregation) 1.12 ± 0.04 nM (60 min preincubation)Rabbit
IC50 ([³H]PAF binding) 14.7 ± 2.6 nM (no preincubation)Rabbit Platelets
ED50 (PAF-induced hypotension) 35 ± 5.8 µg/kg (i.v.)Rat
ED50 (PAF-induced cutaneous vascular permeability) 0.37 ± 0.08 mg/kg (p.o.)Guinea Pig
ED50 (PAF-induced lethality) 0.26 ± 0.03 mg/kg (p.o., 2h)Mouse
Data from: J Lipid Mediat Cell Signal. 1994 Sep;10(3):251-68.[2]

While UK-74505 showed promise in preclinical studies as a potent and long-acting PAF antagonist, its clinical development did not progress to the same extent as Sildenafil. Nevertheless, it remains an important tool compound for research into the physiological roles of PAF.

References

Chemical and physical properties of (Rac)-Modipafant

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Modipafant , also known as UK-74505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the dihydropyridine class of compounds. Its systematic IUPAC name is ethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((pyridin-2-yl)carbamoyl)-3-pyridinecarboxylate. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 122956-68-7[2]
Molecular Formula C34H29ClN6O3[2]
Molecular Weight 605.09 g/mol [2]
Physical State Solid (powder)Inferred from storage information
Solubility DMSO: ≥ 50 mg/mL (82.63 mM)[1]
Storage Store at -20°C[1]

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive and selective antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.

The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound competitively binds to the PAFR, thereby preventing the binding of PAF and inhibiting the downstream signaling events.

Signaling Pathway of PAF Receptor Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by this compound.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Binds & Activates Modipafant This compound Modipafant->PAFR Binds & Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response

PAF Receptor Signaling and Inhibition

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

PAF-Induced Platelet Aggregation Assay

This assay is fundamental for evaluating the inhibitory effect of this compound on PAF-induced platelet activation.

  • Human whole blood

  • Acid-Citrate-Dextrose (ACD) solution

  • Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • Platelet-Activating Factor (PAF)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Aggregometer

Platelet_Aggregation_Workflow cluster_prep Platelet Preparation cluster_assay Aggregation Assay Blood 1. Collect human whole blood in ACD anticoagulant Centrifuge1 2. Centrifuge at low speed (e.g., 200 x g, 15 min) Blood->Centrifuge1 PRP 3. Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Centrifuge remaining blood at high speed (e.g., 1500 x g, 10 min) Centrifuge1->Centrifuge2 Adjust 6. Adjust PRP platelet count with PPP (e.g., to 2.5 x 10⁸/mL) PRP->Adjust PPP 5. Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate 7. Pre-incubate PRP with this compound or vehicle (DMSO) for a defined time (e.g., 2-10 min) at 37°C Adjust->Incubate Induce 8. Induce aggregation by adding PAF (e.g., 1-10 nM final concentration) Incubate->Induce Measure 9. Measure light transmittance over time in an aggregometer Induce->Measure

Platelet Aggregation Assay Workflow

The inhibitory activity of this compound is quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation.

ParameterValueReference
IC50 (Rabbit Platelets) 26.3 nM (0.25 min preincubation)[1]
1.12 nM (60 min preincubation)[1]
PAF Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the PAF receptor.

  • Cell membranes expressing PAF receptor (e.g., from platelets or transfected cell lines)

  • Radiolabeled PAF (e.g., [³H]-PAF)

  • This compound

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Glass fiber filters

  • Scintillation counter

Receptor_Binding_Workflow cluster_incubation Binding Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Prepare 1. Prepare reaction tubes containing: - Cell membranes with PAFR - [³H]-PAF (at a concentration near its Kd) - Varying concentrations of this compound  (or unlabeled PAF for total binding) Incubate 2. Incubate at a specific temperature and time to reach equilibrium (e.g., 25°C for 60 min) Prepare->Incubate Filter 3. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash 4. Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filter->Wash Count 5. Measure radioactivity on the filters using a scintillation counter Wash->Count Analyze 6. Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF (IC50) Count->Analyze Calculate 7. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation Analyze->Calculate

PAF Receptor Binding Assay Workflow

The binding affinity of this compound is typically expressed as the inhibition constant (Ki). While a specific Ki value for this compound was not found in the provided search results, the IC50 from competitive binding assays is a key parameter. The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is used to calculate the Ki from the IC50, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Studies

This compound has been evaluated in various in vivo models, demonstrating its oral activity and long duration of action. For instance, in a study with BALB/c mice infected with the DEN-2 strain of the Dengue virus, oral administration of this compound (10 mg/kg, twice daily) was shown to prevent severe Dengue infection.[1]

Conclusion

This compound is a well-characterized PAF receptor antagonist with potent in vitro and in vivo activity. Its chemical and physical properties, coupled with a well-defined mechanism of action, make it a valuable tool for research into the physiological and pathological roles of the Platelet-Activating Factor. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other PAF receptor antagonists.

References

An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective antagonist of the platelet-activating factor (PAF) receptor.[1] It belongs to the 1,4-dihydropyridine class of compounds.[2] As a racemic mixture, it has been investigated for its potential therapeutic applications in conditions where PAF is a key mediator, such as inflammation and viral infections like dengue fever.[1][3]

PropertyValueReference
CAS Number 122956-68-7
Molecular Formula C34H29ClN6O3
Molecular Weight 605.09 g/mol
Synonyms UK-74,505[1]
Mechanism of Action Platelet-Activating Factor (PAF) Receptor Antagonist[1]

Quantitative Biological Activity

This compound (UK-74,505) has demonstrated significant inhibitory activity against PAF-induced effects both in vitro and in vivo.

Table 1: In Vitro Activity of this compound (UK-74,505)
AssaySpeciesIC50 (nM)ConditionsReference
PAF-Induced Platelet AggregationRabbit26.3 ± 0.880.25 min preincubation[2]
1.12 ± 0.0460 min preincubation[2]
[3H]PAF BindingRabbit Platelets14.7 ± 2.6No preincubation[2]
Inhibition of Ca2+ elevation in neutrophilsGuinea Pig1.0[4]
Inhibition of Ca2+ elevation in eosinophilsGuinea Pig7.0[4]
Table 2: In Vivo Activity of this compound (UK-74,505)
AssaySpeciesED50Route of AdministrationReference
Inhibition of PAF-Induced HypotensionRat35 ± 5.8 µg/kgIntravenous[2]
Inhibition of PAF-Induced Cutaneous Vascular PermeabilityGuinea Pig0.37 ± 0.08 mg/kgOral[2]
Rat280 ± 5 µg/kgOral[5]
Inhibition of PAF-Induced LethalityMouse0.26 ± 0.03 mg/kg (at 2h)Oral[2]
1.33 ± 0.19 mg/kg (at 8h)Oral[2]

Pharmacokinetic Profile

Pharmacokinetic studies of Modipafant have been conducted in several species, including rats, dogs, and humans.

Table 3: Pharmacokinetic Parameters of Modipafant in Animals and Humans
SpeciesDoseRouteTmax (h)t½ (h)Bioavailability (%)ClearanceReference
Rat1-12 mg/kgOral-1-327-675x greater in males[1]
Dog1-12 mg/kgOral-1-327-67Decreases with increasing dose[1]
Human12.5-150 mgOral~11-3--[1]

Signaling Pathway

This compound exerts its effect by blocking the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activation Modipafant This compound Modipafant->PAFR Antagonism Gq Gq protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response Synthesis_Workflow start Start reactants Combine Aldehyde, β-Ketoester, and Nitrogen Donor in Solvent start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

References

(Rac)-Modipafant: A Platelet-Activating Factor Receptor Antagonist for Dengue Virus Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dengue virus (DNV) infection is a significant global health concern, with severe manifestations including dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS) characterized by vascular leakage, thrombocytopenia, and a cytokine storm. Current treatments are primarily supportive. This technical guide explores the role of (Rac)-Modipafant, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), as a potential therapeutic agent to mitigate the severe pathogenesis of dengue infection. Preclinical studies have demonstrated that by blocking the PAFR signaling pathway, this compound can significantly reduce mortality and ameliorate key pathological features of severe dengue in animal models, without directly inhibiting viral replication. This suggests a host-centric therapeutic approach focused on modulating the inflammatory response. This document provides a comprehensive overview of the mechanism of action, preclinical data, experimental protocols, and the underlying signaling pathways involved.

Introduction: The Role of Platelet-Activating Factor in Dengue Pathogenesis

Severe dengue is not directly caused by viral load but rather by an excessive host immune and inflammatory response.[1][2] A key mediator in this process is the Platelet-Activating Factor (PAF), a potent phospholipid that triggers a cascade of inflammatory events.[3] PAF is released by various immune cells, including macrophages, in response to dengue virus infection.[3] It then binds to its receptor, PAFR, which is expressed on the surface of platelets, leukocytes, and endothelial cells.[3][4]

Activation of PAFR leads to several of the hallmark symptoms of severe dengue[4][5][6]:

  • Increased Vascular Permeability: PAFR activation on endothelial cells disrupts the integrity of blood vessels, leading to plasma leakage into surrounding tissues.[3][4]

  • Thrombocytopenia: PAF can induce platelet aggregation and clearance, contributing to the low platelet counts observed in dengue patients.

  • Cytokine Release: The binding of PAF to its receptor on leukocytes stimulates the release of pro-inflammatory cytokines, contributing to the "cytokine storm" associated with severe dengue.[4][5]

  • Hypotension and Shock: Systemic PAFR activation can cause widespread vasodilation and a drop in blood pressure, potentially leading to shock.[3][4]

Given the central role of the PAF-PAFR axis in dengue pathogenesis, blocking this pathway presents a promising therapeutic strategy.

This compound: A Selective PAFR Antagonist

This compound, also known as UK-74,505, is an orally active, selective, and long-acting antagonist of the Platelet-Activating Factor Receptor (PAFR).[7][8] By competitively inhibiting the binding of PAF to PAFR, Modipafant is hypothesized to interrupt the downstream inflammatory signaling cascade that drives the severe manifestations of dengue infection.[3][4]

Preclinical Efficacy of this compound in a Dengue Mouse Model

A pivotal study by Souza et al. (2009) investigated the efficacy of this compound (UK-74,505) in a lethal mouse model of dengue infection. The key findings from this study are summarized below.

Quantitative Data Summary

The following tables present the key quantitative outcomes from the preclinical evaluation of this compound in DEN-2 infected BALB/c mice.

Table 1: Effect of this compound on Survival of DEN-2 Infected Mice

Treatment GroupLethality (%)Mean Survival Time (Days)
Vehicle1008.5 ± 0.5
This compound (started day 0)5011.5 ± 1.0
This compound (started day 3)5011.0 ± 1.0
This compound (started day 5)6010.5 ± 0.8*
This compound (started day 7)809.5 ± 0.6

*P < 0.05 compared to vehicle-treated group.

Table 2: Effect of this compound on Viral Load in DEN-2 Infected Mice (Day 7)

Treatment GroupViral Load in Blood (PFU/mL)Viral Load in Spleen (PFU/g)
Vehicle10^5.2 ± 0.310^6.1 ± 0.4
This compound (started day 5)10^4.1 ± 0.510^5.2 ± 0.3

*P < 0.01 compared to vehicle-treated group.[3]

Table 3: Effect of this compound on Hematological Parameters in DEN-2 Infected Mice (Day 7)

ParameterUninfected ControlInfected + VehicleInfected + this compound (Day 5)
Platelet Count (x10^3/µL)850 ± 50250 ± 30650 ± 40
Hematocrit (%)45 ± 265 ± 350 ± 2

*P < 0.01 compared to infected + vehicle group.

Table 4: Effect of this compound on Systemic Cytokine Levels in DEN-2 Infected Mice (Day 7)

CytokineUninfected Control (pg/mL)Infected + Vehicle (pg/mL)Infected + this compound (Day 5) (pg/mL)
TNF-α< 201500 ± 200400 ± 50
IL-6< 152500 ± 300800 ± 100
IFN-γ< 10800 ± 100250 ± 40*

*P < 0.01 compared to infected + vehicle group.

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study by Souza et al. (2009).

Animal Model and Virus Infection
  • Animal Model: Adult male BALB/c mice (6-8 weeks old).[3]

  • Virus Strain: A mouse-adapted strain of Dengue virus serotype 2 (DEN-2).[3][4]

  • Infection Protocol: Mice were inoculated intraperitoneally (i.p.) with a lethal dose (10-100 LD50) of the DEN-2 virus suspension.[3]

Drug Administration
  • Drug: this compound (UK-74,505).

  • Dosage: 10 mg/kg of body weight.[7][8]

  • Route of Administration: Oral gavage (p.o.).[7][8]

  • Treatment Regimen: Administered twice daily, starting at various time points post-infection (day 0, 3, 5, or 7) and continued until day 10.[3][8]

Outcome Measures
  • Lethality: Monitored daily for 21 days post-infection.

  • Viral Load: Blood and spleen samples were collected on day 7 post-infection. Viral titers were determined by a plaque-forming unit (PFU) assay on LLC-MK2 cells.[6]

  • Hematological Parameters: Blood was collected via the brachial plexus on day 7. Platelet counts were determined using a hemocytometer, and hematocrit was measured by centrifugation of blood in microcapillary tubes.

  • Vascular Permeability: Assessed by measuring the extravasation of Evans blue dye into tissues.

  • Cytokine Levels: Serum levels of TNF-α, IL-6, and IFN-γ were quantified using specific enzyme-linked immunosorbent assays (ELISA) on day 7 post-infection.

Visualizing the Mechanism and Experimental Design

Signaling Pathway of PAF in Dengue Pathogenesis

PAF_Signaling_Pathway cluster_Infection DENV Infection cluster_Mediator Inflammatory Mediator cluster_Receptor Receptor Activation cluster_Effector Target Cells & Effects cluster_Pathology Dengue Pathogenesis cluster_Intervention Therapeutic Intervention DENV Dengue Virus Macrophage Macrophage / Monocyte DENV->Macrophage Infects PAF Platelet-Activating Factor (PAF) Macrophage->PAF Releases PAFR PAF Receptor (PAFR) PAF->PAFR Binds to EndothelialCell Endothelial Cells PAFR->EndothelialCell Leukocyte Leukocytes PAFR->Leukocyte VascularLeak Increased Vascular Permeability EndothelialCell->VascularLeak CytokineStorm Cytokine Storm Leukocyte->CytokineStorm Shock Shock / Hypotension VascularLeak->Shock Modipafant This compound Modipafant->PAFR Blocks

Caption: PAF signaling pathway in dengue and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Start animal_model Select BALB/c Mice (6-8 weeks old) start->animal_model infection Infect with Lethal Dose of DEN-2 Virus (i.p.) animal_model->infection treatment Randomize into Treatment Groups infection->treatment vehicle Vehicle (Control) (p.o., twice daily) treatment->vehicle Group 1 modipafant_d0 This compound (10 mg/kg) Started Day 0 treatment->modipafant_d0 Group 2 modipafant_d3 This compound (10 mg/kg) Started Day 3 treatment->modipafant_d3 Group 3 modipafant_d5 This compound (10 mg/kg) Started Day 5 treatment->modipafant_d5 Group 4 monitoring Daily Monitoring for 21 Days vehicle->monitoring modipafant_d0->monitoring modipafant_d3->monitoring modipafant_d5->monitoring endpoints Endpoint Analysis (Day 7) monitoring->endpoints survival Record Lethality and Survival Time monitoring->survival virology Measure Viral Load (Blood & Spleen) endpoints->virology hematology Assess Platelet Count & Hematocrit endpoints->hematology cytokines Quantify Serum Cytokines (TNF-α, IL-6, IFN-γ) endpoints->cytokines end End survival->end virology->end hematology->end cytokines->end

Caption: Workflow of the preclinical study evaluating this compound in mice.

Clinical Development

This compound has been investigated in a clinical trial for the treatment of uncomplicated dengue fever.

Clinical Trial NCT02569827
  • Title: Celgosivir or Modipafant as Treatment for Adult Participants With Uncomplicated Dengue Fever in Singapore.[9][10]

  • Status: Completed.

  • Study Design: A single-center, double-blind, placebo-controlled, randomized trial.[9]

  • Treatment Arms (Modipafant):

    • Cohort 2: Modipafant 50 mg every 12 hours for 5 days.[9]

    • Cohort 3: Modipafant 100 mg every 12 hours for 5 days.[9]

  • Objective: To determine the safety and effectiveness of Modipafant in adult patients with acute dengue.[9]

The results of this clinical trial are crucial for determining the translatability of the promising preclinical findings to human dengue infection.

Conclusion and Future Directions

This compound represents a compelling host-directed therapeutic strategy for dengue. By targeting the PAFR, it has the potential to ameliorate the severe immunopathology that leads to DHF and DSS, without exerting selective pressure on the virus that could lead to resistance. The preclinical data strongly support its efficacy in reducing mortality and key markers of disease severity in a mouse model.

Future research should focus on:

  • A detailed analysis of the results from the NCT02569827 clinical trial to understand the efficacy and safety profile of Modipafant in human dengue patients.

  • Investigating the potential of this compound in combination with direct-acting antiviral agents to both reduce viral replication and control the host inflammatory response.

  • Exploring the efficacy of PAFR antagonists against other serotypes of the dengue virus and in different animal models that more closely mimic human disease.

References

UK-74505: A Potent and Selective Platelet-Activating Factor Antagonist with Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UK-74505, a potent and selective antagonist of the platelet-activating factor (PAF) receptor, has demonstrated significant anti-inflammatory properties across a range of preclinical and clinical studies. As a racemate, with its active (+)-enantiomer being modipafant, UK-74505 effectively inhibits the pro-inflammatory cascades initiated by PAF, a key lipid mediator in various inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the anti-inflammatory profile of UK-74505, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action: PAF Receptor Antagonism

UK-74505 exerts its anti-inflammatory effects by competitively binding to the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of numerous cell types involved in the inflammatory response, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[1] By blocking the binding of PAF to its receptor, UK-74505 prevents the initiation of a cascade of intracellular signaling events that lead to the cardinal signs of inflammation.

The binding of PAF to its receptor typically activates multiple signaling pathways through Gq and Gi proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[2] Concurrently, other phospholipases such as PLA2 and PLD can be activated, leading to the production of other inflammatory mediators.[3] This signaling cascade ultimately results in a variety of cellular responses, including platelet aggregation, neutrophil degranulation and chemotaxis, increased vascular permeability, and bronchoconstriction. UK-74505, by occupying the PAFR, effectively abrogates these downstream signaling events.

Quantitative Efficacy Data

The potency of UK-74505 has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data on the efficacy of UK-74505 in inhibiting PAF-induced inflammatory responses.

Table 1: In Vitro Efficacy of UK-74505

AssayCell TypeParameter MeasuredIC50 ValueReference
PAF-induced Intracellular Calcium ElevationGuinea Pig NeutrophilsInhibition of Ca2+ influx1 x 10⁻⁹ M[4][5]
PAF-induced Intracellular Calcium ElevationGuinea Pig EosinophilsInhibition of Ca2+ influx7 x 10⁻⁹ M[4][5]

Table 2: In Vivo Efficacy of UK-74505

Animal ModelInflammatory Response MeasuredRoute of AdministrationEffective Dose / ED50Reference
Guinea PigPAF-induced BronchoconstrictionIntravenous (i.v.)30 & 100 µg/kg[6]
RatPAF-induced Cutaneous Vascular PermeabilityOral (p.o.)ED50: 280 ± 5 µg/kg[6]
DogPAF-induced ex-vivo Whole Blood AggregationOral (p.o.)75 µg/kg (complete inhibition for at least 14 hours)[6]

Table 3: Clinical Efficacy of UK-74505 in Humans

Study DesignInflammatory Response MeasuredRoute of AdministrationEffective DoseReference
Randomized, Placebo-ControlledPAF-induced Bronchoconstriction, Neutropenia, and NeutrophiliaOral25 mg and 100 mg (complete abolishment of effects)[7]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-inflammatory properties of UK-74505.

Measurement of PAF-induced Intracellular Calcium Mobilization in Leukocytes

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in inflammatory cells, such as neutrophils or eosinophils, in response to PAF stimulation, using the fluorescent indicator Fura-2 AM.[1][8][9]

Materials:

  • Isolated leukocytes (neutrophils or eosinophils)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Bovine Serum Albumin (BSA)

  • Platelet-Activating Factor (PAF)

  • UK-74505

  • Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Preparation: Isolate leukocytes from whole blood using standard density gradient centrifugation techniques. Resuspend the purified cells in Ca2+-free HBSS.

  • Fura-2 AM Loading: Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS containing 0.1% BSA for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove extracellular Fura-2 AM and resuspend them in fresh HBSS with Ca2+.

  • Antagonist Incubation: Pre-incubate the Fura-2-loaded cells with various concentrations of UK-74505 or vehicle control for 10-15 minutes at 37°C.

  • Fluorescence Measurement: Place the cell suspension in a quartz cuvette in the temperature-controlled chamber of the fluorescence spectrophotometer.

  • Stimulation and Recording: Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm. Add a predetermined concentration of PAF to the cuvette to induce a Ca2+ response. Continue recording the fluorescence ratio (F340/F380) for several minutes.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration. Calculate the inhibition of the PAF-induced Ca2+ peak by UK-74505 to determine the IC50 value.

Assessment of PAF-induced Vascular Permeability in Rats

This protocol details the in vivo measurement of vascular permeability induced by intradermal injection of PAF in rats, using Evans blue dye as a marker for plasma extravasation.[10][11][12][13][14]

Materials:

  • Male Wistar rats (200-250 g)

  • Platelet-Activating Factor (PAF)

  • UK-74505

  • Evans blue dye (2.5% in saline)

  • Saline solution

  • Anesthetic (e.g., ketamine/xylazine)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the rats. Shave the dorsal skin of the animals.

  • Drug Administration: Administer UK-74505 or vehicle control orally (p.o.) or intravenously (i.v.) at desired doses and time points before the PAF challenge.

  • Dye Injection: Inject Evans blue dye (20 mg/kg) into the tail vein.

  • PAF Challenge: After a short circulation time for the dye (e.g., 5 minutes), inject intradermally (i.d.) a standard dose of PAF (e.g., 10-100 ng/site) in a small volume (e.g., 50 µL) at multiple sites on the shaved back. Inject saline as a negative control at separate sites.

  • Incubation Period: Allow the inflammatory response to develop for a defined period (e.g., 30 minutes).

  • Tissue Collection and Dye Extraction: Euthanize the animals and excise the skin at the injection sites. Weigh the skin samples and place them in formamide (e.g., 2 mL) to extract the Evans blue dye. Incubate at 60°C for 24 hours.

  • Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve with known concentrations of Evans blue in formamide. Calculate the amount of dye extravasated per skin site (µ g/site ) and determine the dose-dependent inhibition by UK-74505 to calculate the ED50 value.

Measurement of PAF-induced Bronchoconstriction in Guinea Pigs

This protocol describes the in vivo assessment of bronchoconstriction induced by aerosolized or intravenous PAF in anesthetized guinea pigs.[6][15][16][17][18]

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Anesthetic (e.g., urethane or pentobarbital)

  • Tracheal cannula

  • Jugular vein cannula

  • Ventilator

  • Pressure transducer

  • Platelet-Activating Factor (PAF)

  • UK-74505

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs. Perform a tracheotomy and insert a cannula into the trachea. Cannulate the jugular vein for drug administration.

  • Ventilation and Monitoring: Connect the animal to a small animal ventilator and monitor the pulmonary inflation pressure (PIP) using a pressure transducer.

  • Drug Administration: Administer UK-74505 or vehicle control intravenously (i.v.) via the jugular vein cannula at various doses.

  • PAF Challenge: After a short period for the drug to take effect, challenge the animal with an intravenous injection or aerosolized administration of a standardized dose of PAF.

  • Measurement of Bronchoconstriction: Record the increase in pulmonary inflation pressure, which is a direct measure of bronchoconstriction.

  • Data Analysis: Calculate the percentage inhibition of the PAF-induced increase in PIP by UK-74505 at different doses.

Ex-vivo Whole Blood Aggregation Assay in Dogs

This protocol outlines the procedure for measuring PAF-induced platelet aggregation in whole blood samples taken from conscious dogs treated with UK-74505.[19][20][21][22][23]

Materials:

  • Conscious beagle dogs

  • UK-74505 (oral formulation)

  • Platelet-Activating Factor (PAF)

  • Anticoagulant (e.g., citrate or heparin)

  • Whole blood aggregometer

  • Saline solution

Procedure:

  • Animal Dosing: Administer a single oral dose of UK-74505 or placebo to the dogs.

  • Blood Collection: At various time points after dosing (e.g., 0, 2, 4, 8, 14 hours), collect blood samples from a peripheral vein into tubes containing an anticoagulant.

  • Sample Preparation: Dilute the whole blood sample with saline according to the aggregometer manufacturer's instructions.

  • Aggregation Measurement: Place the diluted blood sample in the aggregometer cuvette and allow it to equilibrate to 37°C.

  • Agonist Addition: Add a standardized concentration of PAF to the blood sample to induce platelet aggregation.

  • Recording: The aggregometer measures the change in electrical impedance or light transmission as platelets aggregate. Record the aggregation response over a set period.

  • Data Analysis: Determine the extent of platelet aggregation (e.g., maximal aggregation percentage or area under the curve). Calculate the percentage inhibition of PAF-induced aggregation at each time point after UK-74505 administration compared to the pre-dose or placebo response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PAF and the experimental workflow for evaluating the efficacy of UK-74505.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds UK-74505 UK-74505 UK-74505->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca_ER->Ca_cyto Releases Ca2+ Ca_cyto->PKC Activates Inflammatory_Response Inflammatory Responses (e.g., Degranulation, Chemotaxis) PKC->Inflammatory_Response Leads to

PAF Receptor Signaling Pathway and Inhibition by UK-74505

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Isolation Isolate Inflammatory Cells (e.g., Neutrophils) Fura2_Loading Load Cells with Fura-2 AM Cell_Isolation->Fura2_Loading Antagonist_Incubation Incubate with UK-74505 Fura2_Loading->Antagonist_Incubation PAF_Stimulation Stimulate with PAF Antagonist_Incubation->PAF_Stimulation Calcium_Measurement Measure Intracellular Ca2+ PAF_Stimulation->Calcium_Measurement IC50_Determination Determine IC50 Calcium_Measurement->IC50_Determination Animal_Model Select Animal Model (e.g., Rat for Vascular Permeability) Drug_Administration Administer UK-74505 Animal_Model->Drug_Administration Inflammatory_Challenge Induce Inflammation with PAF Drug_Administration->Inflammatory_Challenge Response_Measurement Measure Inflammatory Response (e.g., Evans Blue Extravasation) Inflammatory_Challenge->Response_Measurement ED50_Determination Determine ED50 Response_Measurement->ED50_Determination

General Experimental Workflow for UK-74505 Evaluation

Conclusion

UK-74505 is a well-characterized, potent, and selective PAF receptor antagonist with significant anti-inflammatory activity demonstrated in both preclinical models and human studies. Its clear mechanism of action, involving the direct blockade of the PAF receptor and subsequent inhibition of downstream inflammatory signaling, makes it a valuable tool for research into PAF-mediated inflammatory processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of PAF antagonists in the context of inflammatory diseases.

References

Unveiling the Off-Target Profile of (Rac)-Modipafant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Modipafant, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), has been a subject of interest in various therapeutic areas. While its primary mechanism of action is well-established, a comprehensive understanding of its molecular interactions beyond PAFR is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known molecular targets of this compound, also known as UK-74,505, beyond its intended receptor, with a focus on quantitative data, experimental methodologies, and potential signaling implications.

Based on available scientific literature, the off-target activity of this compound appears to be limited, with the most significant identified interaction being with L-type calcium channels. Comprehensive screening against broader panels of receptors, enzymes, and ion channels has not been extensively reported in publicly accessible research.

Quantitative Analysis of Off-Target Interactions

The primary documented off-target interaction for this compound is its weak antagonism at the L-type calcium channel, specifically at the dihydropyridine binding site labeled by [3H]nitrendipine.

Molecular TargetLigandAssay TypeTest SpeciesIC50 (nM)Fold Selectivity vs. PAFRReference
L-type Calcium Channel ([3H]nitrendipine binding site)This compound (UK-74,505)Radioligand Binding AssayBovine (brain membranes)6600~450-fold weaker than for PAFR[1]

This table quantitatively demonstrates the significantly lower affinity of this compound for the L-type calcium channel compared to its high affinity for the PAF receptor.

Experimental Protocols

The determination of the off-target interaction with the L-type calcium channel was conducted using a standard pharmacological technique:

Radioligand Binding Assay for L-type Calcium Channel Affinity

This assay quantifies the ability of a test compound, in this case this compound, to displace a known radioactive ligand ([3H]nitrendipine) from its receptor binding site.

Objective: To determine the binding affinity (expressed as IC50) of this compound for the L-type calcium channel.

Materials:

  • Biological Material: Bovine brain membranes, which are a rich source of L-type calcium channels.

  • Radioligand: [3H]nitrendipine, a high-affinity radiolabeled antagonist for the dihydropyridine site on L-type calcium channels.

  • Test Compound: this compound (UK-74,505) at various concentrations.

  • Assay Buffer: A suitable buffer to maintain the integrity and function of the receptors and ligands.

  • Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., glass fiber filters and a vacuum manifold).

  • Scintillation Counter: An instrument to measure the radioactivity of the bound [3H]nitrendipine.

Methodology:

  • Membrane Preparation: Bovine brain tissue is homogenized and subjected to centrifugation to isolate the membrane fraction containing the L-type calcium channels. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of reaction tubes are prepared, each containing:

    • A fixed amount of bovine brain membranes.

    • A fixed concentration of [3H]nitrendipine.

    • Increasing concentrations of this compound or vehicle (for total binding control).

    • A high concentration of a non-radiolabeled L-type calcium channel antagonist (e.g., nifedipine) to determine non-specific binding.

  • Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]nitrendipine (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Visualization

The interaction of this compound with L-type calcium channels, although weak, could potentially modulate intracellular calcium signaling. The following diagrams illustrate the primary signaling pathway of PAFR and the potential off-target modulation of L-type calcium channels.

PAFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAFR PAF->PAFR Gq Gq PAFR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Modipafant Modipafant Modipafant->PAFR Antagonism ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC_activation DAG->PKC_activation Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1. Primary Signaling Pathway of PAFR Antagonism by Modipafant.

Modipafant_Off_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular_Ca2 Extracellular Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Extracellular_Ca2->L_type_Ca_Channel Influx Intracellular_Ca2 Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca2 Modipafant Modipafant Modipafant->L_type_Ca_Channel Weak Antagonism (High Concentrations) Ca_dependent_signaling Ca²⁺-Dependent Signaling Intracellular_Ca2->Ca_dependent_signaling

Figure 2. Potential Off-Target Modulation of L-type Calcium Channels by Modipafant.

Conclusion

The available data indicates that this compound is a highly selective PAFR antagonist with minimal off-target activity. The only quantitatively described off-target interaction is a weak affinity for the L-type calcium channel, observable at concentrations significantly higher than those required for PAFR antagonism. This suggests a wide therapeutic window with a low probability of off-target effects related to calcium channel modulation at clinically relevant doses. However, the lack of publicly available, comprehensive off-target screening data warrants consideration. Future studies employing broad selectivity panels would provide a more complete understanding of the molecular interaction profile of this compound.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Modipafant In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of (Rac)-Modipafant (also known as UK-74505), a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). The protocols outlined below are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in relevant animal models.

Introduction

This compound is a synthetic compound that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and viral pathogenesis. By blocking the binding of Platelet-Activating Factor (PAF) to its receptor, this compound can inhibit downstream signaling pathways, making it a promising therapeutic candidate for several diseases. Notably, it has been investigated for its potential in treating Dengue fever.[1]

Mechanism of Action: PAFR Signaling Pathway

This compound exerts its effects by inhibiting the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events.[2][3] These signaling pathways are crucial in mediating the inflammatory and thrombotic effects of PAF.

The binding of PAF to PAFR can activate multiple G-proteins, primarily Gq and Gi.[3] Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability.[3]

The PAFR signaling cascade also involves the activation of other important downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and inflammation. Furthermore, PAFR activation can lead to the production of other inflammatory mediators, contributing to the amplification of the inflammatory response.

Below is a diagram illustrating the key components of the PAFR signaling pathway that is inhibited by this compound.

PAFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Modipafant Modipafant PAFR PAFR Modipafant->PAFR Inhibits PAF PAF PAF->PAFR Activates G_protein Gq/Gi PAFR->G_protein PLC Phospholipase C (PLC) G_protein->PLC MAPK_pathway MAPK Pathway G_protein->MAPK_pathway PI3K_AKT_pathway PI3K/Akt Pathway G_protein->PI3K_AKT_pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Inflammation Platelet Aggregation Increased Permeability Ca_release->Inflammatory_Response PKC->Inflammatory_Response MAPK_pathway->Inflammatory_Response PI3K_AKT_pathway->Inflammatory_Response

PAFR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound (UK-74505)

SpeciesModelRoute of AdministrationDoseEndpointEfficacyReference
RatPAF-induced cutaneous vascular permeabilityOral (p.o.)280 µg/kgInhibition of permeabilityED50[4]
DogPAF-induced whole blood aggregation (ex vivo)Oral (p.o.)75 µg/kgInhibition of aggregationComplete inhibition for at least 14 hours[4]
MouseKlebsiella pneumoniae pulmonary infectionOral (p.o.)30 mg/kg/daySurvivalIncreased lethality compared to control[5]

Table 2: Pharmacokinetic Parameters of Structurally Related Dihydropyridines in Mice

Note: Specific pharmacokinetic data for this compound in mice is not currently available. The following data for nilvadipine, another dihydropyridine derivative, is provided for general reference.

CompoundRoute of AdministrationDoseTerminal Half-life (t½)Systemic Plasma ClearanceVolume of Distribution (Vd)BioavailabilityReference
NilvadipineIntravenous (i.v.)0.1 mg/kg0.73 hHigh> 4 L/kgN/A[6]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Dengue Virus Mouse Model (AG129 Mice)

This protocol is a proposed experimental design based on established methods for evaluating antiviral candidates in Dengue virus-infected AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to Dengue virus infection.[7][8][9]

Objective: To assess the in vivo efficacy of this compound in reducing viral load and improving survival in a lethal mouse model of Dengue virus infection.

Materials:

  • This compound (UK-74505)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose or a suitable solubilizing agent)

  • AG129 mice (6-8 weeks old)

  • Mouse-adapted Dengue virus (DENV) strain (e.g., DENV-2 strain S221)

  • Sterile phosphate-buffered saline (PBS)

  • Oral gavage needles

  • Equipment for virus titration (e.g., plaque assay)

  • Equipment for blood and tissue collection

Experimental Workflow:

Dengue_Mouse_Model_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_monitoring_endpoints Monitoring and Endpoints Acclimatize Acclimatize AG129 Mice (1 week) Infect Infect Mice with DENV (Day 0) Acclimatize->Infect Prepare_Drug Prepare this compound formulation Treat Administer this compound or Vehicle (e.g., twice daily via oral gavage) Prepare_Drug->Treat Infect->Treat Initiate treatment relative to infection (e.g., 2h post-infection) Monitor Daily Monitoring: - Weight loss - Clinical signs of illness - Survival Treat->Monitor Collect_Samples Sample Collection (subset of mice): - Blood (for viremia) - Tissues (for viral load) Monitor->Collect_Samples Analyze Endpoint Analysis: - Viral titration (plaque assay) - Cytokine analysis - Survival curve generation Collect_Samples->Analyze

References

Application Notes and Protocols for UK-74505 in Platelet Aggregation Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-74505, also known as modipafant, is a potent and highly selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Its irreversible binding to the PAF receptor makes it a valuable tool for investigating the role of PAF in platelet aggregation and for the development of anti-platelet therapies targeting this pathway. These application notes provide detailed protocols for utilizing UK-74505 in in vitro platelet aggregation inhibition assays, along with data presentation and visualization of the relevant signaling pathways.

Mechanism of Action

UK-74505 acts as a non-competitive, irreversible antagonist of the PAF receptor.[1] By binding to this receptor on the surface of platelets, it prevents the binding of PAF, a potent phospholipid activator of platelets. This blockage inhibits the downstream signaling cascade that leads to platelet activation, shape change, granule release, and ultimately, aggregation. The inhibitory effect of UK-74505 is time-dependent, with its potency increasing with longer pre-incubation times.[1]

Quantitative Data

The inhibitory potency of UK-74505 on PAF-induced platelet aggregation has been determined in studies using rabbit platelets. The half-maximal inhibitory concentration (IC50) is dependent on the pre-incubation time of the compound with the platelets before the addition of PAF.

Pre-incubation TimeIC50 (nM) for PAF-induced Rabbit Platelet Aggregation
0.25 minutes26.3 ± 0.88
60 minutes1.12 ± 0.04
Data sourced from a study on the pharmacological profile of UK-74505.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathway of PAF-induced platelet aggregation and the point of inhibition by UK-74505, as well as the general inhibitory pathways of platelet aggregation.

PAF_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor PAF->PAFR Gq Gq PAFR->Gq UK74505 UK-74505 UK74505->PAFR Inhibition PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 PKC PKC DAG->PKC Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

PAF-induced platelet aggregation pathway and inhibition by UK-74505.

General_Inhibitory_Pathways cluster_inhibition Inhibitory Pathways AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG VASP VASP Phosphorylation PKA->VASP PKG->VASP Inhibition Inhibition of Platelet Aggregation VASP->Inhibition

General inhibitory pathways of platelet aggregation.

Experimental Protocols

The following protocols are based on the principles of light transmission aggregometry (LTA), a standard method for assessing platelet aggregation.

Materials and Reagents
  • UK-74505: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Platelet-Activating Factor (PAF): Prepare a stock solution and serial dilutions.

  • Human Blood: Collected from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Anticoagulant: 3.8% (w/v) trisodium citrate.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Bovine Serum Albumin (BSA)

  • Aggregometer and cuvettes with stir bars.

Experimental Workflow

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Trisodium Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) (Supernatant) Centrifuge1->PRP Centrifuge2 Centrifugation of remaining blood (1500 x g, 10 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP (using PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) (Supernatant) Centrifuge2->PPP PPP->Adjust Preincubation Pre-incubate PRP with UK-74505 or Vehicle (DMSO) Adjust->Preincubation Aggregation Induce Aggregation with PAF Preincubation->Aggregation Measure Measure Light Transmission (Aggregometer) Aggregation->Measure Analysis Data Analysis (IC50 Calculation) Measure->Analysis

Experimental workflow for in vitro platelet aggregation assay.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Blood Collection: Draw whole blood into tubes containing 3.8% trisodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature with the brake off. Carefully collect the upper, straw-colored layer, which is the PRP.

  • PPP Preparation: Centrifuge the remaining blood at 1500 x g for 10 minutes at room temperature. The resulting supernatant is the PPP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay
  • Instrument Setup: Set up the aggregometer to maintain a temperature of 37°C.

  • Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.

  • Pre-incubation with UK-74505:

    • Pipette an aliquot of the adjusted PRP into an aggregometer cuvette containing a stir bar.

    • Add the desired concentration of UK-74505 or vehicle control (e.g., DMSO).

    • Incubate the mixture for a defined period (e.g., 1 to 60 minutes) at 37°C with stirring.

  • Induction of Aggregation: Add a pre-determined concentration of PAF to the cuvette to induce platelet aggregation. The concentration of PAF used should be one that induces a submaximal (e.g., 50-80%) aggregation response in the vehicle-treated control.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of UK-74505.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the UK-74505 concentration to determine the IC50 value.

Selectivity of UK-74505

It is important for researchers to note that UK-74505 is a highly selective antagonist for the PAF receptor.[1] To date, there is no significant evidence in the public domain to suggest that it inhibits platelet aggregation induced by other common agonists such as ADP, collagen, or thrombin. Therefore, when designing experiments, UK-74505 should be used as a specific tool to probe PAF-mediated platelet functions.

Conclusion

UK-74505 is a valuable pharmacological tool for studying the role of PAF in platelet biology. The provided protocols offer a framework for conducting reliable and reproducible in vitro platelet aggregation inhibition assays. By understanding its mechanism of action and adhering to standardized experimental procedures, researchers can effectively utilize UK-74505 to advance our understanding of platelet function and to explore novel therapeutic strategies for thrombotic disorders.

References

Application Notes and Protocols: (Rac)-Modipafant in a Dengue Infection Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DNV) infection is a significant global health concern, with severe cases leading to dengue hemorrhagic fever (DHF) and dengue shock syndrome (DSS), conditions characterized by thrombocytopenia, increased vascular permeability, and cytokine storm. There is currently no specific antiviral therapy for dengue, and treatment is primarily supportive. Emerging research has highlighted the role of the platelet-activating factor (PAF) and its receptor (PAFR) in the pathogenesis of dengue. Activation of PAFR on endothelial cells and leukocytes is believed to contribute to the major systemic manifestations of severe dengue.[1][2][3] (Rac)-Modipafant (also known as UK-74,505) is an orally active and selective antagonist of the PAFR.[4] Studies in mouse models have demonstrated that blockade of PAFR can ameliorate the severity of dengue infection, suggesting that PAFR antagonists like this compound could be a promising therapeutic strategy.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in a dengue-infected mouse model, including detailed experimental protocols, quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of a PAFR antagonist, UK-74,505 (this compound), in a dengue virus (DENV-2) infected mouse model. The data demonstrates the efficacy of the antagonist in mitigating the pathological hallmarks of severe dengue.

Table 1: Effect of PAFR Antagonist on Hematological Parameters in DENV-2 Infected Mice

ParameterNon-Infected ControlDENV-2 + VehicleDENV-2 + UK-74,505 (10 mg/kg)
Platelet Count (x 10³/µL) ~800~200~600
Hematocrit (%) ~45~60~50

Data extracted from a study by Souza et al., PNAS, 2009. Values are approximate based on graphical representation.

Table 2: Effect of PAFR Antagonist on Inflammatory Cytokine Levels in DENV-2 Infected Mice

CytokineOrganNon-Infected Control (pg/100mg)DENV-2 + Vehicle (pg/100mg)DENV-2 + UK-74,505 (10 mg/kg) (pg/100mg)
TNF-α Liver< 50~400~150
IFN-γ Liver< 50~250~100

Data extracted from a study by Souza et al., PNAS, 2009. Values are approximate based on graphical representation.

Table 3: Effect of PAFR Antagonist on Vascular Permeability and Survival in DENV-2 Infected Mice

ParameterDENV-2 + VehicleDENV-2 + UK-74,505 (10 mg/kg)
Vascular Permeability (µg Evans blue/100mg tissue) ~1.5~0.5
Survival Rate (%) 0% at day 860% at day 10

Data extracted from a study by Souza et al., PNAS, 2009. Values are approximate based on graphical representation.

Signaling Pathway

The pathogenesis of severe dengue is linked to an overactive inflammatory response. Dengue virus infection can lead to the production of platelet-activating factor (PAF), which then binds to its receptor (PAFR) on various cells, including endothelial cells and leukocytes. This binding triggers a signaling cascade that results in increased vascular permeability, cytokine production, and other inflammatory responses that contribute to the severity of the disease. This compound acts by blocking this interaction.

G cluster_0 Dengue Virus Infection cluster_1 Host Cell cluster_2 Mediator Production cluster_3 Receptor Activation cluster_4 Downstream Signaling & Pathogenesis DENV Dengue Virus ImmuneCell Immune Cell (e.g., Macrophage) DENV->ImmuneCell Infects PAF Platelet-Activating Factor (PAF) ImmuneCell->PAF Produces EndothelialCell Endothelial Cell PAFR PAF Receptor (PAFR) PAF->PAFR Binds to Signaling Intracellular Signaling (e.g., NF-κB, p38 MAPK) PAFR->Signaling Activates Modipafant This compound Modipafant->PAFR Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Leads to VascularPermeability Increased Vascular Permeability Signaling->VascularPermeability Leads to Cytokines->VascularPermeability Thrombocytopenia Thrombocytopenia

Caption: Dengue virus-induced PAF/PAFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Dengue Virus Infection in AG129 Mice

This protocol describes the induction of a lethal dengue virus infection in AG129 mice, which are deficient in both type I and type II interferon receptors, making them susceptible to dengue virus.

Materials:

  • AG129 mice (8-10 weeks old)

  • Dengue virus serotype 2 (DENV-2), mouse-adapted strain (e.g., P23085)

  • Sterile phosphate-buffered saline (PBS)

  • Appropriate biosafety level 2 (BSL-2) facilities and personal protective equipment (PPE)

Procedure:

  • Culture and titrate the DENV-2 stock on a suitable cell line (e.g., Vero cells) to determine the plaque-forming units (PFU) per milliliter.

  • On the day of infection, dilute the DENV-2 stock in sterile PBS to the desired concentration. A typical lethal dose for AG129 mice is 10^5 to 10^6 PFU per mouse.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject each mouse intraperitoneally (i.p.) with 100 µL of the virus suspension.

  • House the infected mice in a BSL-2 animal facility and monitor them daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and mortality.

Administration of this compound

This protocol details the preparation and administration of this compound to dengue-infected mice.

Materials:

  • This compound (UK-74,505) powder

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. For a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL administration volume. Ensure the compound is fully dissolved or suspended.

  • Treatment can be initiated prophylactically (before or at the time of infection) or therapeutically (after the onset of clinical signs). A typical therapeutic regimen starts on day 3 or 5 post-infection.

  • Administer this compound orally via gavage at a dosage of 10 mg/kg, twice daily.

  • A control group of infected mice should receive the vehicle alone following the same administration schedule.

  • Continue treatment for a specified duration, for example, until day 10 post-infection or as dictated by the experimental design.

Assessment of Disease Parameters

This protocol outlines the methods for collecting and analyzing samples to assess the key indicators of dengue severity.

Materials:

  • EDTA-coated microcentrifuge tubes for blood collection

  • Hematology analyzer

  • ELISA kits for cytokine quantification (TNF-α, IFN-γ)

  • Evans blue dye

  • Formamide

Procedure:

  • Blood Collection and Analysis:

    • At specified time points (e.g., daily or at the experimental endpoint), collect blood from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at euthanasia).

    • For platelet and hematocrit analysis, collect blood in EDTA-coated tubes and analyze immediately using a hematology analyzer.

    • For cytokine analysis, collect blood in serum separator tubes, allow it to clot, centrifuge to separate the serum, and store at -80°C until analysis by ELISA.

  • Vascular Permeability Assay (Evans Blue Dye):

    • At the desired time point, inject Evans blue dye (e.g., 50 mg/kg) intravenously into the mice.

    • After a set circulation time (e.g., 30 minutes), euthanize the mice and perfuse the circulatory system with PBS to remove excess dye from the vasculature.

    • Harvest organs of interest (e.g., liver, spleen), weigh them, and incubate them in formamide to extract the extravasated Evans blue dye.

    • Measure the absorbance of the formamide extract at 620 nm and quantify the amount of dye per gram of tissue.

  • Survival Analysis:

    • Monitor the mice daily for the entire duration of the experiment and record the time of death for each animal.

    • Plot the survival data as a Kaplan-Meier curve and perform statistical analysis (e.g., log-rank test) to compare the survival rates between the treatment and control groups.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of this compound in a dengue infection mouse model.

G cluster_0 Animal Model Preparation cluster_1 Dengue Virus Infection cluster_2 Treatment Groups cluster_3 Monitoring & Data Collection cluster_4 Data Analysis A1 AG129 Mice (8-10 weeks old) B1 DENV-2 Infection (i.p.) A1->B1 C1 Vehicle Control (Oral Gavage) B1->C1 Randomization C2 This compound (10 mg/kg, b.i.d., Oral Gavage) B1->C2 Randomization D1 Daily Monitoring (Weight, Clinical Score) C1->D1 C2->D1 D2 Blood Collection (Platelets, Hct, Cytokines) D1->D2 D3 Vascular Permeability Assay (Evans Blue) D1->D3 D4 Survival Analysis D1->D4 E1 Statistical Analysis & Interpretation D2->E1 D3->E1 D4->E1

Caption: Experimental workflow for testing this compound in a dengue mouse model.

References

Dissolving and Preparing (Rac)-Modipafant for Cell Culture: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Modipafant , also known as UK-74505, is a potent, orally active, and selective antagonist of the platelet-activating factor receptor (PAFR).[1][2][3] Its application in cell culture-based research is crucial for investigating various physiological and pathological processes, including inflammation, allergic reactions, and viral infections like Dengue.[1][2] This document provides a detailed protocol for the dissolution and preparation of this compound for use in cell culture experiments.

Physicochemical Properties and Solubility

Proper preparation of this compound begins with an understanding of its physical and chemical characteristics, which are summarized in the table below.

PropertyValue
Molecular Formula C₃₄H₂₉ClN₆O₃
Molecular Weight 605.09 g/mol
Appearance Light yellow to yellow solid
Solubility DMSO: 50 mg/mL (82.63 mM)
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (Stock Solution) -80°C for 6 months, -20°C for 1 month

(Data sourced from product information sheets)[4]

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or incubator set to 37°C

Procedure:

  • Equilibrate: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration. For example, to prepare 1 mL of a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound powder.

  • Agitation: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals (e.g., 5-10 minutes).[1]

  • Warming (if necessary): To further aid solubility, the solution can be warmed to 37°C in a water bath or incubator for a short period.[1]

  • Sterilization: The resulting stock solution should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO to ensure sterility for cell culture use.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Preparation of Working Solution for Cell Culture

The high-concentration stock solution must be diluted to the final working concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve a low final DMSO concentration, it is advisable to perform one or more intermediate dilutions in sterile cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to reach the desired experimental concentration of this compound.

  • Mixing: Gently mix the medium by pipetting or swirling to ensure a homogenous solution before adding it to the cells.

  • Vehicle Control: It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the addition of this compound.

Experimental workflow for preparing this compound solutions.

Mechanism of Action: PAF Receptor Signaling Pathway

This compound acts as an antagonist to the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor (GPCR).[5][6] Upon binding of its ligand, platelet-activating factor (PAF), the PAFR can couple to Gq and Gi proteins, initiating a cascade of intracellular signaling events.[7] This ultimately leads to the activation of various phospholipases (PLC, PLD, PLA2), mobilization of intracellular calcium, and activation of protein kinase C (PKC).[5] These pathways are implicated in a wide range of cellular responses, including inflammation, platelet aggregation, and immune cell activation.

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAFR (GPCR) PAF->PAFR Activates Modipafant This compound Modipafant->PAFR Inhibits Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, etc.) Ca2->Response PKC->Response

Simplified PAF receptor signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for the Oral Administration of (Rac)-Modipafant in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of (Rac)-Modipafant in preclinical animal studies, focusing on its pharmacokinetic profile and its mechanism of action as a potent Platelet-Activating Factor (PAF) antagonist. The information is compiled from various preclinical investigations to guide researchers in designing and executing similar studies.

Introduction

This compound, a dihydropyridine derivative, is a selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator implicated in a variety of inflammatory and allergic responses. By blocking the PAF receptor, Modipafant has been investigated for its therapeutic potential in conditions such as asthma and other inflammatory diseases. Understanding its behavior in animal models following oral administration is crucial for its development as a therapeutic agent.

Mechanism of Action: PAF Receptor Antagonism

Modipafant exerts its pharmacological effect by competitively inhibiting the binding of PAF to its receptor on the surface of various cell types, including platelets, neutrophils, and endothelial cells. This antagonism prevents the downstream signaling cascades initiated by PAF, thereby mitigating inflammatory responses such as increased vascular permeability, bronchoconstriction, and platelet aggregation.

PAF_Signaling_Pathway cluster_cell Target Cell (e.g., Platelet) PAF PAF PAF_R PAF Receptor PAF->PAF_R Binds Modipafant This compound Modipafant->PAF_R Blocks G_Protein G-Protein PAF_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Response Cellular Response (e.g., Aggregation, Inflammation) Ca_Release->Response

Figure 1: Simplified signaling pathway of PAF and the inhibitory action of this compound.

Pharmacokinetic Profile in Animal Models

Oral administration of this compound has been evaluated in several animal species, primarily rats and dogs, to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound following oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueConditions
Bioavailability 27 - 67%Dose range: 1-12 mg/kg[1]
Tmax (Time to Peak Plasma Concentration) ~1 hour-
Elimination Half-life (t½) 1 - 3 hoursMean values[1]
Systemic Clearance 5-fold higher in males than females-[1]
Primary Route of Excretion Feces (~92% of radioactivity)Following administration of [14C]-modipafant[1]
Metabolism Primarily to pyridine metabolitesAccounts for 38-75% of total clearance[1]

Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

ParameterValueConditions
Bioavailability 27 - 67%Dose range: 1-12 mg/kg[1]
Tmax (Time to Peak Plasma Concentration) ~1 hour-
Elimination Half-life (t½) 1 - 3 hoursMean values[1]
Systemic Clearance Decreases 6-fold with increasing dose sizeIndicative of saturation of metabolism[1]
Systemic Exposure (AUC) Increased non-linearly with dose in males-[1]
Primary Route of Excretion Feces (~92% of radioactivity)Following administration of [14C]-modipafant[1]
Metabolism Primarily to pyridine metabolites-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments involving the oral administration of this compound.

Oral Pharmacokinetic Study in Rats and Dogs

This protocol describes the general procedure for assessing the pharmacokinetic profile of this compound following oral administration.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Animal_Prep Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting Animal_Prep->Fasting Dose_Prep Formulation Preparation (e.g., suspension in vehicle) Dosing Oral Gavage (Specified Dose) Dose_Prep->Dosing Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., jugular or saphenous vein) Dosing->Blood_Collection Plasma_Sep Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Sample_Analysis LC-MS/MS Analysis of Modipafant Concentration Plasma_Sep->Sample_Analysis PK_Analysis Pharmacokinetic Modeling (e.g., NCA) Sample_Analysis->PK_Analysis

Figure 2: General workflow for an oral pharmacokinetic study in animal models.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male/Female Sprague-Dawley rats (or other appropriate strain), typically 8-10 weeks old

  • Male/Female Beagle dogs, typically 1-2 years old

  • Oral gavage needles (for rats) or dosing tubes (for dogs)

  • Blood collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the study. Provide free access to standard chow and water.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast animals overnight (approximately 12-18 hours) before dosing, with continued access to water.

  • Dosing:

    • Rats: Administer the this compound formulation via oral gavage at a volume appropriate for the animal's body weight (typically 5-10 mL/kg).[2][3][4][5][6]

    • Dogs: Administer the formulation orally using a dosing tube or capsule, followed by a small volume of water to ensure complete swallowing.[7][8][9][10]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL for rats, 1-2 mL for dogs) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • For rats, blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular vein. For dogs, the cephalic or saphenous vein is commonly used.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis (NCA).

Ex Vivo Whole Blood Aggregation Assay in Dogs

This assay is used to assess the functional antagonism of PAF-induced platelet aggregation by this compound.

Aggregation_Assay cluster_phase1 In Vivo Dosing cluster_phase2 Ex Vivo Analysis cluster_phase3 Data Analysis Dog_Dosing Oral Administration of Modipafant or Vehicle to Dogs Blood_Sampling Blood Collection at Specified Time Points Dog_Dosing->Blood_Sampling Aggregation_Test Whole Blood Aggregometry Blood_Sampling->Aggregation_Test Measure_Aggregation Quantify Platelet Aggregation Aggregation_Test->Measure_Aggregation PAF_Challenge Induction of Aggregation with PAF PAF_Challenge->Aggregation_Test Comparison Compare Aggregation between Modipafant and Vehicle Groups Measure_Aggregation->Comparison

Figure 3: Workflow for the ex vivo whole blood aggregation assay.

Materials:

  • Beagle dogs

  • This compound

  • Vehicle control

  • Platelet-Activating Factor (PAF)

  • Whole blood aggregometer

  • Anticoagulant (e.g., hirudin or heparin)[11]

Procedure:

  • Animal Dosing: Administer a single oral dose of this compound or vehicle to fasted dogs.

  • Blood Collection: At various time points post-dosing (e.g., 1, 4, 8, and 24 hours), collect whole blood into tubes containing an appropriate anticoagulant.

  • Aggregation Assay:

    • Pre-warm the blood samples to 37°C.

    • Add a standardized concentration of PAF to the blood samples to induce platelet aggregation.

    • Measure the extent and rate of aggregation using a whole blood aggregometer.

  • Data Analysis: Compare the PAF-induced aggregation in blood from Modipafant-treated dogs to that from vehicle-treated dogs to determine the inhibitory effect of Modipafant.

Conclusion

The oral administration of this compound in animal models demonstrates its potential as a systemically active PAF antagonist. The pharmacokinetic data indicate incomplete but significant oral bioavailability in both rats and dogs, with a relatively short elimination half-life. The provided protocols offer a foundation for conducting further preclinical studies to explore the efficacy and safety of this compound and related compounds. Careful attention to experimental detail and adherence to established methodologies are essential for generating reliable and reproducible data in the drug development process.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-74505, also known as Modipafant, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Contrary to potential misconceptions, UK-74505 is not a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action centers on blocking the binding of PAF, a key phospholipid mediator involved in a wide array of physiological and pathological processes including inflammation, platelet aggregation, and anaphylaxis.[2][3] By inhibiting the PAF receptor, UK-74505 effectively mitigates the downstream signaling cascades that lead to these inflammatory and thrombotic responses.[4][5] These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the in vivo use of UK-74505 in preclinical research.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages of UK-74505 across different animal models and experimental endpoints.

Table 1: Intravenous Administration of UK-74505

Animal ModelDosage RangeEffectReference
Anesthetized Guinea Pigs30 - 100 µg/kgInhibition of bronchoconstrictor responses to aerosolized PAF.[1]

Table 2: Oral Administration of UK-74505

Animal ModelDosageEffectReference
RatsED₅₀: 280 ± 5 µg/kgInhibition of increased cutaneous vascular permeability induced by intradermal PAF.[1]
Conscious Dogs75 µg/kgComplete inhibition of PAF-induced whole blood aggregation ex vivo for at least 14 hours.[1]

Signaling Pathway of PAF and UK-74505 Inhibition

Platelet-Activating Factor (PAF) exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, known as the PAF receptor (PAFR).[4][5] This binding event triggers a cascade of intracellular signaling, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Together, these signaling events culminate in various cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. UK-74505, as a PAFR antagonist, competitively binds to the PAFR, thereby preventing PAF from initiating this signaling cascade.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds UK-74505 UK-74505 UK-74505->PAFR Blocks G_Protein Gq/Gi Protein PAFR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Platelet Aggregation, Inflammation, Vascular Permeability Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

PAF Signaling Pathway and UK-74505 Inhibition.

Experimental Protocols

The following are detailed methodologies for key in vivo and ex vivo experiments utilizing UK-74505.

Protocol 1: Inhibition of PAF-Induced Cutaneous Vascular Permeability in Rats

This protocol is adapted from the established Miles assay method to quantify changes in vascular permeability.[2]

Materials:

  • UK-74505

  • Platelet-Activating Factor (PAF)

  • Vehicle for oral administration (e.g., 10% sucrose solution or Dimethyl sulfoxide (DMSO))

  • Evans Blue dye (e.g., 1% solution in sterile saline)

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Formamide

  • Male Wistar rats (200-250g)

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week with free access to food and water.

  • UK-74505 Administration:

    • Prepare a solution of UK-74505 in the chosen vehicle at the desired concentrations (e.g., for an ED₅₀ determination, a range of doses around 280 µg/kg would be appropriate).

    • Administer the UK-74505 solution or vehicle control to the rats via oral gavage.

  • Induction of Vascular Permeability:

    • One hour after UK-74505 administration, anesthetize the rats.

    • Inject Evans Blue dye (e.g., 30 mg/kg) intravenously via the tail vein.

    • After 5 minutes, intradermally inject a standardized dose of PAF (e.g., 100 ng in 50 µL saline) into a shaved area on the dorsal skin. Inject an equivalent volume of saline into a contralateral site as a negative control.

  • Tissue Collection and Dye Extraction:

    • After 15-30 minutes, euthanize the animals and excise the skin at the injection sites.

    • Weigh the excised skin samples.

    • Place each skin sample in a tube with formamide (e.g., 4 mL) and incubate at 45°C for 72 hours to extract the Evans Blue dye.

  • Quantification:

    • Measure the absorbance of the formamide supernatant at a wavelength of 620 nm using a spectrophotometer.

    • Calculate the amount of dye extravasated per gram of tissue and compare the results between the UK-74505 treated groups and the vehicle control group to determine the inhibition of PAF-induced vascular permeability.

Protocol 2: Ex Vivo PAF-Induced Whole Blood Aggregation in Dogs

This protocol outlines the procedure for assessing the inhibitory effect of orally administered UK-74505 on PAF-induced platelet aggregation in whole blood.

Materials:

  • UK-74505

  • Vehicle for oral administration

  • Platelet-Activating Factor (PAF)

  • Anticoagulant (e.g., hirudin or lithium heparin)

  • Whole blood aggregometer

  • Conscious Beagle dogs

Procedure:

  • UK-74505 Administration: Administer a single oral dose of UK-74505 (e.g., 75 µg/kg) or vehicle to conscious dogs.

  • Blood Collection:

    • At various time points post-administration (e.g., baseline, 2, 4, 8, 14, and 24 hours), collect blood samples from a peripheral vein into tubes containing an appropriate anticoagulant. Hirudin or lithium heparin are often preferred over citrate for canine whole blood aggregometry to avoid spontaneous aggregation.[6]

  • Sample Preparation:

    • Allow the blood samples to stand at room temperature for 60 minutes before analysis.

    • If necessary, adjust the platelet count to a standardized concentration (e.g., 150,000/µL) with autologous plasma.

    • Dilute the whole blood sample with an equal volume of isotonic saline immediately before the assay.[4]

  • Aggregation Assay:

    • Pre-warm the blood sample in the aggregometer cuvette to 37°C.

    • Add a standardized concentration of PAF to induce platelet aggregation.

    • Record the change in impedance or light transmission over a set period (e.g., 6-10 minutes) to measure the extent of aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation for each sample.

    • Compare the post-dose aggregation responses to the baseline values to determine the inhibitory effect of UK-74505 and its duration of action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study investigating the efficacy of UK-74505.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle vs. UK-74505) Animal_Acclimatization->Group_Allocation Drug_Preparation UK-74505 & Vehicle Preparation Group_Allocation->Drug_Preparation Dosing Oral or IV Administration Drug_Preparation->Dosing Challenge PAF Challenge (e.g., intradermal injection) Dosing->Challenge Measurement Outcome Measurement (e.g., Vascular Permeability, Blood Aggregation) Challenge->Measurement Data_Collection Data Collection Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

General In Vivo Experimental Workflow.

References

Developing Cell-Based Assays with (Rac)-Modipafant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, also known as UK-74,505, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAFR, a G-protein coupled receptor (GPCR). Upon activation, PAFR initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in various inflammatory diseases.

These application notes provide detailed protocols for a selection of cell-based assays designed to characterize the inhibitory activity of this compound on PAF-induced cellular responses. The included assays are fundamental for researchers in drug discovery and development aiming to evaluate the efficacy and mechanism of action of PAFR antagonists.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the PAF receptor. By binding to PAFR, it prevents the binding of PAF and subsequently blocks the downstream signaling pathways. The primary signaling cascades initiated by PAF binding to its receptor involve the activation of Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gi protein pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of the PAF Receptor Signaling Pathway

PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Activates Modipafant This compound Modipafant->PAFR Antagonizes Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Inflammation, Aggregation) Ca_ER->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP cAMP->Cellular_Response Modulates

Caption: PAF receptor signaling cascade and the antagonistic action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of antagonists.

Assay TypeCell TypeSpeciesThis compound (UK-74,505) IC50Reference
PAF-Induced Platelet AggregationWashed PlateletsRabbit26.3 nM (0.25 min preincubation)
PAF-Induced Platelet AggregationWashed PlateletsRabbit1.12 nM (60 min preincubation)
PAF-Induced Platelet AggregationWashed PlateletsRabbit4.3 nM[1]
PAF-Induced Calcium MobilizationNeutrophilsGuinea Pig1 nM[2][3]
PAF-Induced Calcium MobilizationEosinophilsGuinea Pig7 nM[2][3]
PAF-Induced Neutrophil Elastase ReleaseNeutrophilsHumanNot Publicly Available-
PAF-Induced ChemotaxisVarious-Not Publicly Available-
PAF-Induced Cytokine ReleaseVarious-Not Publicly Available-

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit PAF-induced aggregation of platelets, a key event in thrombosis and inflammation.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP)

  • Aggregation buffer (e.g., Tyrode's buffer)

  • Aggregometer

Protocol:

  • Platelet Preparation:

    • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., sodium citrate).

    • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

    • For washed platelets, centrifuge the PRP, wash the platelet pellet with a suitable buffer, and resuspend to the desired concentration.

  • Assay Procedure:

    • Adjust the aggregometer with PRP (or washed platelets) and PPP to set 0% and 100% light transmission, respectively.

    • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.

    • Add various concentrations of this compound or vehicle control to the platelet suspension and incubate for a specified preincubation time (e.g., 1 to 60 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP PPP Prepare Platelet-Poor Plasma (PPP) PRP->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP->Calibrate Incubate_Platelets Pre-warm Platelet Suspension to 37°C Calibrate->Incubate_Platelets Add_Antagonist Add this compound or Vehicle Incubate_Platelets->Add_Antagonist Preincubate Pre-incubate Add_Antagonist->Preincubate Add_Agonist Add PAF to Induce Aggregation Preincubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate_Inhibition Calculate % Inhibition Record->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for the PAF-induced platelet aggregation assay.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the PAF-induced increase in intracellular calcium concentration, a key second messenger in PAFR signaling.[2][3]

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Cells expressing PAFR (e.g., neutrophils, eosinophils, or a recombinant cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Protocol:

  • Cell Preparation and Dye Loading:

    • Culture the cells to an appropriate density.

    • Harvest the cells and resuspend them in a loading buffer containing the calcium-sensitive dye and a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells to remove excess extracellular dye and resuspend them in the assay buffer.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a microplate.

    • Add various concentrations of this compound or vehicle control to the wells and incubate for a specified period.

    • Measure the baseline fluorescence.

    • Add a specific concentration of PAF to stimulate the cells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

    • Determine the percentage of inhibition of the calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture PAFR-expressing Cells Load_Dye Load Cells with Calcium-sensitive Dye Culture_Cells->Load_Dye Wash_Cells Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells Aliquot_Cells Aliquot Cells into Microplate Wash_Cells->Aliquot_Cells Add_Antagonist Add this compound or Vehicle Aliquot_Cells->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence Add_Antagonist->Measure_Baseline Add_Agonist Add PAF to Stimulate Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Change Add_Agonist->Measure_Response Calculate_Inhibition Calculate % Inhibition of Calcium Response Measure_Response->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for the PAF-induced calcium mobilization assay.

Neutrophil Elastase Release Assay

This assay assesses the effect of this compound on PAF-induced degranulation of neutrophils by measuring the release of the enzyme elastase.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Cytochalasin B

  • Isolated human neutrophils

  • Fluorogenic or chromogenic elastase substrate

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Microplate reader

Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in the assay buffer.

  • Assay Procedure:

    • Pre-treat the neutrophils with cytochalasin B to enhance the degranulation response.

    • Aliquot the pre-treated neutrophils into a microplate.

    • Add various concentrations of this compound or vehicle control and incubate.

    • Stimulate the cells with PAF.

    • Incubate to allow for elastase release.

    • Add the elastase substrate to the wells.

    • Measure the fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage, which is proportional to the amount of elastase released.

    • Calculate the percentage of inhibition of elastase release for each concentration of this compound.

    • Generate a dose-response curve and calculate the IC50 value.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of cells, such as neutrophils or eosinophils, towards a PAF chemoattractant gradient.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane

  • Cells capable of chemotaxis (e.g., neutrophils, eosinophils)

  • Assay medium (e.g., RPMI with BSA)

  • Cell staining and counting reagents

Protocol:

  • Cell Preparation:

    • Isolate and resuspend the cells in the assay medium.

  • Assay Setup:

    • Place the assay medium containing various concentrations of PAF in the lower wells of the chemotaxis chamber.

    • Place the cell suspension, pre-incubated with different concentrations of this compound or vehicle control, in the upper chamber (insert) separated by the microporous membrane.

    • Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the insert.

    • Scrape off the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope or lyse the stained cells and measure the absorbance of the lysate.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.

    • Generate a dose-response curve and determine the IC50 value.

Inflammatory Cytokine Release Assay

This assay measures the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells stimulated with PAF.

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Cells capable of producing cytokines upon PAF stimulation (e.g., monocytes, macrophages)

  • Cell culture medium

  • ELISA kits for the specific cytokines of interest

Protocol:

  • Cell Culture and Treatment:

    • Culture the cells in a multi-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

    • Stimulate the cells with PAF.

    • Incubate for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of the cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

    • Generate a dose-response curve and calculate the IC50 value.

Conclusion

The cell-based assays described in these application notes provide a robust framework for investigating the pharmacological properties of this compound and other PAF receptor antagonists. By utilizing these detailed protocols, researchers can effectively assess the potency and mechanism of action of such compounds, facilitating their development as potential therapeutics for a range of inflammatory and allergic conditions. The provided quantitative data for this compound serves as a valuable benchmark for these studies. Further investigation is warranted to determine the IC50 values of this compound in assays where this data is not yet publicly available.

References

Application of Platelet-Activating Factor (PAF) Antagonists in Arthritis Research Models: A Focus on (Rac)-Modipafant and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct research on the application of (Rac)-Modipafant in arthritis research models is not presently available in published literature, the broader class of Platelet-Activating Factor (PAF) antagonists has been investigated for its therapeutic potential in inflammatory conditions, including arthritis. PAF is a potent phospholipid mediator involved in various inflammatory processes, and its inhibition is a logical target for anti-inflammatory drug development. This document provides an overview of the application of PAF antagonists in arthritis research, drawing on studies of compounds with a similar mechanism of action to this compound. The information presented here is intended to guide researchers, scientists, and drug development professionals in exploring the potential of PAF inhibition in arthritis models.

The data and protocols are primarily based on studies of the PAF receptor antagonist BN 50730, which has been evaluated in a collagen-induced arthritis (CIA) mouse model.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the efficacy of the PAF antagonist BN 50730 in a murine model of collagen-induced arthritis.

ParameterTreatment GroupDay 40Day 70
Knee Joint Diameter (mm) Untreated Control2.8 ± 0.4Enlarged
BN 50730 (3 mg/kg)2.1 ± 0.2Normal
BN 50730 (1 mg/kg)Not ReportedNormal
Inflammation Score Untreated ControlNot Reported2.5 ± 0.2
BN 50730 (3 mg/kg)Not Reported0.1 ± 0.1

Data extracted from a study on the effect of BN 50730 in collagen-induced arthritis in mice[1].

Signaling Pathway of PAF Antagonism in Arthritis

The therapeutic effect of PAF antagonists in arthritis is believed to be mediated by the blockade of the PAF receptor (PAF-R), which in turn inhibits downstream inflammatory signaling cascades. The following diagram illustrates the hypothesized mechanism.

PAF_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds to Modipafant This compound (PAF Antagonist) Modipafant->PAFR Blocks G_Protein G-Protein Activation PAFR->G_Protein Activates PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation (Synovitis, Joint Damage) Cytokines->Inflammation

Hypothesized signaling pathway of PAF antagonists in arthritis.

Experimental Workflow for a Preclinical Arthritis Model

The following diagram outlines a typical experimental workflow for evaluating a PAF antagonist in a collagen-induced arthritis (CIA) mouse model.

CIA_Workflow cluster_setup Model Induction and Treatment cluster_monitoring Disease Monitoring and Assessment cluster_endpoint Endpoint Analysis Animal_Prep Animal Preparation (e.g., DBA/1 mice) Immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Animal_Prep->Immunization1 Treatment_Start Day -3 to Day 70: Daily Treatment Administration Immunization1->Treatment_Start Immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Immunization1->Immunization2 Clinical_Scoring Daily Clinical Scoring (Paw Swelling, Erythema) Treatment_Start->Clinical_Scoring Immunization2->Clinical_Scoring Knee_Measurement Knee Joint Diameter Measurement (Days 0, 40, 70) Clinical_Scoring->Knee_Measurement Sacrifice Day 70: Euthanasia and Tissue Collection Knee_Measurement->Sacrifice Histology Histopathological Analysis (Synovial Membrane) Sacrifice->Histology IHC Immunohistochemistry (e.g., Fibronectin) Sacrifice->IHC Proteoglycan Cartilage Proteoglycan Content Analysis Sacrifice->Proteoglycan

References

Application Notes and Protocols for Ischemia-Reperfusion Injury Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Platelet-Activating Factor and Nitric Oxide Signaling in Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant concern in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. The pathophysiology of I/R injury involves a cascade of events, including inflammation, oxidative stress, and endothelial dysfunction.

One key inflammatory mediator implicated in I/R injury is the Platelet-Activating Factor (PAF). PAF is a potent phospholipid that contributes to the pathogenesis of myocardial reperfusion injury by promoting the aggregation of platelets and neutrophils, and by direct effects on cardiomyocytes and the coronary vasculature.[1][2] High concentrations of PAF (in the nanomolar range) are released from the ischemic-reperfused myocardium, contributing to reduced coronary circulation and impaired electrical and contractile functions.[2] Consequently, PAF receptor antagonists have been investigated for their therapeutic potential in mitigating I/R injury.

UK-74505 (Modipafant) is a novel, potent, and selective PAF antagonist.[3] It has demonstrated potent and long-lasting activity in vivo, inhibiting PAF-induced responses such as bronchoconstriction and increased vascular permeability.[3] Studies have shown that PAF receptor antagonists can reduce local and remote reperfusion injuries following mesenteric artery ischemia in rats, suggesting a protective role in I/R settings.[3]

While the role of PAF in I/R injury provides a strong rationale for investigating compounds like UK-74505, there is a limited amount of publicly available data specifically detailing its application in I/R experimental models. In contrast, another agent, sildenafil , has been extensively studied for its cardioprotective effects in I/R injury and offers a wealth of experimental data and established protocols. Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, enhances the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in cardioprotection.

Therefore, these application notes will focus on the use of sildenafil as a representative therapeutic agent in I/R injury experiments, providing detailed protocols and data that can serve as a valuable resource for researchers in this field. The principles and methodologies described can also provide a framework for investigating other potential therapeutic agents, including PAF antagonists like UK-74505.

Sildenafil in Ischemia-Reperfusion Injury: A Detailed Overview

Sildenafil citrate, widely known for its use in erectile dysfunction and pulmonary hypertension, has emerged as a promising agent for mitigating I/R injury.[4][5] Its mechanism of action and cardioprotective effects have been well-documented in numerous preclinical studies.

Mechanism of Action

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG).[6] This signaling cascade has several downstream effects that contribute to cardioprotection, including:

  • Vasodilation: Increased cGMP promotes the relaxation of vascular smooth muscle, leading to improved blood flow.

  • Anti-apoptotic effects: Sildenafil has been shown to have anti-apoptotic effects in experimental renal I/R injury via ERK phosphorylation and induction of iNOS and eNOS production.

  • Activation of survival kinases: The cardioprotective effects of sildenafil are mediated by the activation of survival kinases such as Akt and ERK1/2.[6]

  • Opening of mitochondrial ATP-sensitive potassium (K-ATP) channels: Sildenafil has been shown to induce potent protection against I/R-induced endothelial dysfunction through the opening of K-ATP channels.[7]

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies on the effects of sildenafil in myocardial I/R injury.

Table 1: Effect of Sildenafil on Myocardial Infarct Size

Animal ModelSildenafil Dose and AdministrationIschemia/Reperfusion DurationReduction in Infarct Size (%)Reference
RabbitPretreatment with sildenafil30 min ischemia / 2 h reperfusionSignificant reduction[6]
Rat0.7 mg/kg, i.v., 30 min before occlusionNot specified20% in sildenafil group vs. 39% in control[5]
Mouse0.7 mg/kg, i.p., 24 hours before I/RGlobal I/R in Langendorff mode6.9% ± 1.2% vs. 27.6% ± 3.3% in control
Mouse1 µM intracoronary infusion20 min global ischemia / 30 min reperfusion15.9% ± 3.0% vs. 29.4% ± 2.4% in control[8]
Rat10, 20, 50 nM in isolated heart20 min global ischemiaSignificant reduction at 20-50 nM[9]

Table 2: Hemodynamic and Functional Effects of Sildenafil in Myocardial I/R Injury

Animal ModelSildenafil Dose and AdministrationMeasured ParameterOutcomeReference
Rat0.05 mg/kg pretreatmentVentricular recoveryImproved
Porcine0.5 mg/kg intraperitoneallyCardiac functionAmeliorated reduction in cardiac function[10][11]
Human50 mg oralFlow-mediated dilation (FMD)Prevented impairment after I/R[12]
DogEscalating clinical dosesCoronary perfusionNo exacerbation of ischemia[13]
Rat10, 20, 50 nM in isolated heartAortic output recoveryImproved at 10, 20, and 50 nM[9]

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury Model (Rat)

This protocol describes the induction of myocardial I/R injury in rats and the administration of sildenafil.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Sildenafil citrate

  • Saline

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Ventilator

  • Surgical instruments

  • Suture (e.g., 6-0 silk)

  • ECG monitoring system

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and connect to a small animal ventilator.

  • Sildenafil Administration: Dissolve sildenafil citrate in saline. Administer sildenafil (e.g., 0.7 mg/kg) or vehicle (saline) intravenously (i.v.) via the tail vein 30 minutes prior to the induction of ischemia.[5]

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. A small piece of polyethylene tubing can be placed between the suture and the artery to facilitate reperfusion.

    • Successful occlusion is confirmed by the appearance of a pale area in the myocardium and changes in the ECG.

  • Ischemia and Reperfusion:

    • Maintain the LAD occlusion for a predetermined period (e.g., 30 minutes).

    • Induce reperfusion by releasing the ligature.

    • Monitor the animal for a specified reperfusion period (e.g., 2 hours).

  • Infarct Size Measurement:

    • At the end of the reperfusion period, euthanize the animal.

    • Excise the heart and perfuse with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.

    • Slice the ventricles and photograph for quantification of the infarct size as a percentage of the area at risk.

Ex Vivo Langendorff Isolated Heart Model (Mouse)

This protocol is for assessing the direct effects of sildenafil on the heart in an ex vivo setting.

Materials:

  • Male ICR mice

  • Sildenafil citrate

  • Krebs-Henseleit buffer

  • Langendorff apparatus

  • Surgical instruments

Procedure:

  • Heart Isolation: Anesthetize the mouse and administer heparin. Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Sildenafil Administration:

    • For acute studies, infuse sildenafil (e.g., 1 µM) directly into the perfusion line for a short period (e.g., 10 minutes) before inducing ischemia.[8]

    • For delayed preconditioning studies, administer sildenafil (e.g., 0.7 mg/kg, i.p.) to the mouse 24 hours before heart isolation.

  • Global Ischemia and Reperfusion:

    • Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 20 minutes).

    • Restore perfusion for a specified period (e.g., 30 minutes).[8]

  • Functional Assessment and Infarct Size:

    • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

    • At the end of reperfusion, determine the infarct size using TTC staining as described in the in vivo protocol.

Signaling Pathways and Visualizations

Sildenafil exerts its cardioprotective effects through a complex network of signaling pathways. The primary pathway involves the inhibition of PDE5 and the subsequent increase in cGMP and activation of PKG. This leads to the activation of downstream survival kinases and the opening of mitochondrial K-ATP channels.

Sildenafil-Mediated Cardioprotective Signaling Pathway

G cluster_2 Downstream Effectors sildenafil Sildenafil pde5 PDE5 sildenafil->pde5 gmp 5'-GMP pde5->gmp hydrolyzes cGMP to cgmp cGMP pkg PKG cgmp->pkg activates survival_kinases Survival Kinases (Akt, ERK1/2) pkg->survival_kinases activates katp Mitochondrial K-ATP Channels pkg->katp opens cardioprotection Cardioprotection survival_kinases->cardioprotection katp->cardioprotection G cluster_0 Pre-Ischemia cluster_1 Ischemia-Reperfusion cluster_2 Outcome Assessment anesthesia Anesthesia & Animal Prep drug_admin Sildenafil/Vehicle Administration anesthesia->drug_admin lad_ligation LAD Ligation (Ischemia) drug_admin->lad_ligation reperfusion Reperfusion lad_ligation->reperfusion euthanasia Euthanasia reperfusion->euthanasia infarct_staining TTC Staining euthanasia->infarct_staining analysis Infarct Size Quantification infarct_staining->analysis

References

Laboratory Synthesis of (Rac)-Modipafant for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of (Rac)-Modipafant (also known as UK-74,505), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. For research purposes, this protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound. Furthermore, this note includes a summary of its biological activity and a diagram of the PAF receptor signaling pathway to provide a comprehensive resource for researchers.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, the development of PAFR antagonists is of significant interest for therapeutic and research applications. This compound is a highly selective and long-acting PAFR antagonist. Its synthesis, based on the Hantzsch dihydropyridine synthesis, provides a valuable tool for in vitro and in vivo studies of PAF-mediated signaling pathways.

Chemical Structure

Systematic Name: 4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine

Molecular Formula: C₃₄H₂₉ClN₆O₃

Molecular Weight: 605.1 g/mol

Quantitative Data Summary

The biological activity of this compound has been evaluated in various assays. The following table summarizes key quantitative data for easy comparison.

Assay ConditionTest SystemIC₅₀ / ED₅₀ ValueReference
PAF-induced platelet aggregation (0.25 min preincubation)Rabbit washed platelets26.3 ± 0.88 nM[1]
PAF-induced platelet aggregation (60 min preincubation)Rabbit washed platelets1.12 ± 0.04 nM[1]
[³H]PAF binding (no preincubation)Rabbit platelet membranes14.7 ± 2.6 nM[1]
PAF-induced hypotensionRats (i.v.)35 ± 5.8 µg/kg[1]
PAF-induced cutaneous vascular permeabilityGuinea pigs (p.o.)0.37 ± 0.08 mg/kg[1]
PAF-induced lethality (2 h post-dose)Mice (p.o.)0.26 ± 0.03 mg/kg[1]
PAF-induced lethality (8 h post-dose)Mice (p.o.)1.33 ± 0.19 mg/kg[1]

Experimental Protocols

The synthesis of this compound is achieved through a multi-component Hantzsch dihydropyridine synthesis. The following protocol is a general representation based on the established methodology. Researchers should refer to the primary literature for precise, detailed instructions.

Materials:

  • Ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoylacetate

  • 2-Chlorobenzaldehyde

  • 3-Amino-N-(2-pyridyl)crotonamide

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide.

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its identity and purity.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the Hantzsch synthesis of this compound.

G cluster_reactants Starting Materials cluster_process Synthesis cluster_purification Purification & Characterization cluster_product Final Product R1 Ethyl 4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoylacetate S1 Hantzsch Condensation (Ethanol, Reflux) R1->S1 R2 2-Chlorobenzaldehyde R2->S1 R3 3-Amino-N-(2-pyridyl)crotonamide R3->S1 P1 Work-up & Column Chromatography S1->P1 C1 Spectroscopic Analysis (NMR, MS) P1->C1 FP This compound C1->FP

Caption: Hantzsch synthesis workflow for this compound.

PAF Receptor Signaling Pathway

This compound acts as an antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The diagram below outlines the primary signaling cascades initiated by PAF binding to its receptor.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Responses (Inflammation, Aggregation) Ca2->Response PKC->Response cAMP->Response Modipafant This compound Modipafant->PAFR Antagonizes

Caption: PAF Receptor signaling pathway and the antagonistic action of Modipafant.

References

Application Notes and Protocols for PAF Inhibition Studies Using UK-74505

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. UK-74505, also known as Modipafant, is a highly potent, selective, and long-acting antagonist of the PAF receptor. Its mechanism of action is characterized by a time-dependent and irreversible inhibition of PAF binding to its receptor. These properties make UK-74505 a valuable tool for investigating the role of PAF in various biological systems and for the development of novel therapeutics targeting PAF-mediated pathologies.

These application notes provide detailed protocols for utilizing UK-74505 in a range of in vitro and in vivo experimental settings to study PAF inhibition. The protocols are intended to serve as a comprehensive guide for researchers, providing methodologies, data presentation formats, and visualizations to facilitate experimental design and execution.

Physicochemical Properties and Stock Solution Preparation

General Guidelines for Stock Solution Preparation:

Based on the chemical nature of similar compounds, Dimethyl Sulfoxide (DMSO) is a likely suitable solvent for preparing high-concentration stock solutions of UK-74505.

Recommended Procedure:

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of UK-74505 (Molar Mass: 533.6 g/mol ) in the required volume of DMSO. For example, dissolve 5.34 mg of UK-74505 in 1 mL of DMSO.

  • Solubilization: If necessary, gently warm the solution and vortex to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. Protect from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Data Presentation

Quantitative data from PAF inhibition studies with UK-74505 should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Inhibitory Activity of UK-74505

Assay TypeCell/Tissue TypePAF ConcentrationUK-74505 IC50Reference Compound (e.g., WEB-2086) IC50
Platelet AggregationRabbit Washed PlateletsNot Specified1.12 ± 0.04 nM (60 min preincubation)145.7 ± 24.7 nM
Intracellular Ca2+ MobilizationGuinea-pig NeutrophilsNot Specified1.0 x 10-9 MNot Available
Intracellular Ca2+ MobilizationGuinea-pig EosinophilsNot Specified7.0 x 10-9 MNot Available
[3H]PAF BindingRabbit Platelet MembranesNot Specified14.7 ± 2.6 nM (no preincubation)Not Available

Table 2: In Vivo Efficacy of UK-74505

Animal ModelEndpoint MeasuredPAF ChallengeUK-74505 Administration RouteUK-74505 ED50 / Effective DoseReference Compound (e.g., WEB-2086) ED50
RatHypotensionIntravenousIntravenous35 ± 5.8 µg/kg10-30 fold less potent
Guinea PigCutaneous Vascular PermeabilityIntradermalOral0.37 ± 0.08 mg/kg10-30 fold less potent
MouseLethalityNot SpecifiedOral0.26 ± 0.03 mg/kg (at 2h)Not Available
RatNeutrophil Accumulation (Ischemia/Reperfusion)EndogenousIntravenous1 mg/kg (maximal inhibition)WEB-2170 (10 mg/kg) showed similar inhibition

Experimental Protocols

Protocol 1: PAF-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure the inhibitory effect of UK-74505 on PAF-induced platelet aggregation.

Materials:

  • UK-74505

  • Platelet-Activating Factor (PAF)

  • Platelet-Rich Plasma (PRP) or Washed Platelets

  • Platelet-Poor Plasma (PPP)

  • Saline or appropriate buffer

  • Aggregometer and cuvettes with stir bars

Procedure:

  • Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. To obtain washed platelets, perform additional centrifugation and resuspension steps in a suitable buffer.

  • Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and a platelet suspension for the 0% baseline.

  • Inhibitor Pre-incubation: Add the desired volume of platelet suspension to a cuvette with a stir bar. Add various concentrations of UK-74505 (or vehicle control) to the cuvettes and incubate for a specified time (e.g., 1 to 60 minutes) at 37°C. Note that the inhibitory effect of UK-74505 is time-dependent.

  • PAF Stimulation: Add a pre-determined concentration of PAF to induce platelet aggregation and immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Plot the percentage of inhibition against the concentration of UK-74505 to determine the IC50 value.

Protocol 2: Measurement of PAF-Induced Intracellular Calcium Mobilization

This protocol outlines a method to measure changes in intracellular calcium concentration in response to PAF and its inhibition by UK-74505 using a fluorescent calcium indicator.

Materials:

  • UK-74505

  • Platelet-Activating Factor (PAF)

  • Isolated cells (e.g., neutrophils, eosinophils, or platelets)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Cell Preparation and Dye Loading: Resuspend isolated cells in buffer. Load the cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) by incubating at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

  • Inhibitor Pre-incubation: Add the cell suspension to the wells of a microplate. Add various concentrations of UK-74505 (or vehicle control) and incubate for a specified time at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

  • PAF Stimulation: Add a pre-determined concentration of PAF to the wells and immediately begin recording the fluorescence signal over time. For ratiometric dyes like Fura-2, measure emission at two excitation wavelengths.

  • Data Analysis: The change in fluorescence intensity or the ratio of emissions at the two wavelengths is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition of the PAF-induced calcium response by UK-74505 and determine the IC50 value.

Protocol 3: Neutrophil Chemotaxis Assay (Adapted from a general protocol)

This protocol describes a modified Boyden chamber assay to assess the effect of UK-74505 on PAF-induced neutrophil migration. Note: As a specific protocol for UK-74505 is unavailable, optimization of PAF and UK-74505 concentrations and incubation times is recommended.

Materials:

  • UK-74505

  • Platelet-Activating Factor (PAF) as a chemoattractant

  • Isolated human or animal neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell staining and counting reagents

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Inhibitor Pre-incubation: Resuspend the isolated neutrophils in assay buffer. Incubate the cells with various concentrations of UK-74505 (or vehicle control) for a specified time at 37°C.

  • Chamber Setup: Add assay buffer containing a pre-determined optimal concentration of PAF to the lower wells of the chemotaxis chamber. Place the porous membrane over the lower wells.

  • Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells using a plate reader-based assay.

  • Data Analysis: Calculate the percentage of inhibition of neutrophil migration by UK-74505 and determine the IC50 value.

Visualizations

PAF Signaling Pathway

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds UK74505 UK-74505 UK74505->PAFR Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Platelet Aggregation, Neutrophil Activation) Ca_release->Downstream PKC->Downstream

Caption: Simplified PAF receptor signaling pathway and the inhibitory action of UK-74505.

Experimental Workflow for In Vitro PAF Inhibition Assay

Experimental_Workflow start Start prep_cells Prepare Target Cells (e.g., Platelets, Neutrophils) start->prep_cells prep_reagents Prepare UK-74505 and PAF Solutions start->prep_reagents pre_incubation Pre-incubate Cells with UK-74505 (or Vehicle Control) prep_cells->pre_incubation prep_reagents->pre_incubation stimulate Stimulate Cells with PAF pre_incubation->stimulate measure Measure Cellular Response (e.g., Aggregation, Ca2+ Flux, Migration) stimulate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: General experimental workflow for an in vitro PAF inhibition study using UK-74505.

Logical Relationship of UK-74505 Action

Logical_Relationship PAF Platelet-Activating Factor (PAF) Binding PAF-PAFR Binding PAF->Binding PAFR PAF Receptor PAFR->Binding UK74505 UK-74505 Inhibition Inhibition of Binding UK74505->Inhibition Signaling Intracellular Signaling Cascade Binding->Signaling Response Cellular Response (Inflammation, Aggregation, etc.) Signaling->Response Inhibition->Binding

Caption: Logical diagram illustrating the mechanism of UK-74505 as a PAF receptor antagonist.

Application Notes and Protocols for (Rac)-Modipafant in Ex Vivo Whole Blood Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-Modipafant, a potent and selective Platelet-Activating Factor (PAF) receptor antagonist, in ex vivo whole blood aggregation studies. This document includes detailed experimental protocols, quantitative data on PAF antagonists, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound, also known as UK-74505, is a selective and long-acting irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis. By blocking the PAF receptor, this compound can inhibit PAF-induced platelet activation and aggregation, making it a valuable tool for research into PAF-mediated signaling and for the development of anti-platelet therapies.

Whole blood aggregometry is a crucial ex vivo method that allows for the assessment of platelet function in a more physiologically relevant environment compared to platelet-rich plasma (PRP), as it preserves the interactions between platelets, red blood cells, and white blood cells. This document outlines the application of this compound in this assay.

Data Presentation

The following tables summarize the inhibitory potency of this compound on PAF-induced platelet aggregation in washed rabbit platelets and provide comparative data for other PAF antagonists in human whole blood.

Table 1: Inhibitory Potency of this compound on PAF-Induced Platelet Aggregation

CompoundSpeciesPreparationIC50 (nM)Preincubation Time
This compound (UK-74505)RabbitWashed Platelets26.3 ± 0.880.25 min
This compound (UK-74505)RabbitWashed Platelets1.12 ± 0.0460 min

Data from Parry MJ, et al. J Lipid Mediat Cell Signal. 1994.[1]

Table 2: Inhibitory Potency (IC50) of Various PAF Antagonists on PAF-Induced Human Whole Blood Aggregation (measured by Impedance Aggregometry)

PAF AntagonistIC50 (µM)
WEB 20860.39
Ro 19-37042.4
FR-9004524.7
CV 39885.32
BN 5202119.5
L-652,73121.0
WEB 2118161.0
48740 RP924.0

Data from Ubatuba FB, et al. Agents Actions. 1991.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the PAF receptor signaling pathway in platelets and the experimental workflow for assessing its inhibitory effect.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Modipafant This compound Modipafant->PAFR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation Leads to PKC->Aggregation Leads to

PAF Receptor Signaling Pathway in Platelets

The diagram above illustrates how Platelet-Activating Factor (PAF) binds to its receptor (PAFR) on the platelet membrane, initiating a signaling cascade through Gq protein and Phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate Protein Kinase C (PKC), ultimately resulting in platelet aggregation. This compound acts as an antagonist, blocking the binding of PAF to its receptor and thereby inhibiting this entire downstream signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Treatment cluster_aggregation Aggregation Measurement cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (e.g., into Sodium Citrate tubes) Dilution 2. Blood Dilution (e.g., with 0.9% Saline) Blood_Collection->Dilution Pre_incubation 3. Pre-incubation with this compound or Vehicle Control Dilution->Pre_incubation Add_Agonist 4. Addition of PAF to induce aggregation Pre_incubation->Add_Agonist Impedance_Measurement 5. Record Platelet Aggregation (e.g., using an Impedance Aggregometer) Add_Agonist->Impedance_Measurement Dose_Response 6. Generate Dose-Response Curves Impedance_Measurement->Dose_Response IC50_Calculation 7. Calculate IC50 Value Dose_Response->IC50_Calculation

Ex Vivo Whole Blood Aggregation Workflow

This workflow diagram outlines the key steps for assessing the effect of this compound on PAF-induced whole blood aggregation. The process begins with blood collection and preparation, followed by incubation with the antagonist, induction of aggregation with PAF, and subsequent data acquisition and analysis to determine the inhibitory potency (IC50).

Experimental Protocols

The following are detailed protocols for performing ex vivo whole blood aggregation studies with this compound using impedance aggregometry. This method is recommended for its ability to measure platelet function in a whole blood context.

Protocol 1: Determination of IC50 of this compound using Impedance Aggregometry

Objective: To determine the concentration of this compound that inhibits 50% of the maximal PAF-induced platelet aggregation in human whole blood.

Materials:

  • This compound (UK-74505)

  • Platelet-Activating Factor (PAF) C16

  • Human whole blood collected in 3.2% or 3.8% sodium citrate

  • 0.9% sterile saline

  • Impedance aggregometer (e.g., Multiplate® Analyzer or Chrono-log® Whole Blood Aggregometer)

  • Aggregometer test cuvettes and stir bars

  • Calibrated pipettes

Procedure:

  • Blood Collection:

    • Collect venous blood from healthy, drug-free donors who have not taken any anti-platelet medication (e.g., aspirin, NSAIDs) for at least 10 days.

    • Use a 19- or 21-gauge needle to minimize platelet activation during phlebotomy.

    • Collect blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

    • Gently invert the tubes 3-5 times to ensure proper mixing.

    • Keep the blood at room temperature and use within 2 hours of collection.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in 0.9% saline to achieve the desired final concentrations.

    • Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol with 0.1% BSA) and dilute in 0.9% saline to the desired working concentration. The final concentration of PAF should be determined empirically to induce a submaximal (50-80% of maximal) aggregation response.

  • Whole Blood Aggregation Assay:

    • For each measurement, dilute the citrated whole blood 1:1 with 0.9% saline in an aggregometer cuvette.

    • Add a magnetic stir bar and place the cuvette in the heating block (37°C) of the aggregometer.

    • Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the diluted blood and incubate for a specified period (e.g., 1-5 minutes) with stirring. Note that the inhibitory effect of this compound may be time-dependent.[1]

    • Establish a baseline reading for 1-2 minutes.

    • Add a small volume (e.g., 5 µL) of the PAF working solution to induce aggregation.

    • Record the change in impedance for at least 5-10 minutes. The aggregation is measured as the increase in electrical impedance in Ohms.

  • Data Analysis:

    • Determine the maximum aggregation for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Important Considerations:

  • The final concentration of any solvent used to dissolve the compounds should be kept low (typically <0.5%) to avoid affecting platelet function.

  • It is crucial to perform a vehicle control to account for any effects of the solvent on platelet aggregation.

  • The optimal concentration of PAF and the incubation time with this compound may need to be optimized for your specific experimental conditions.

  • Always handle blood samples using appropriate biosafety precautions.

This comprehensive guide provides the necessary information for researchers to effectively utilize this compound in ex vivo whole blood aggregation studies. By following these protocols and understanding the underlying principles, scientists can accurately assess the anti-platelet potential of this and other PAF receptor antagonists.

References

Application Notes and Protocols for Radioligand Binding Assays with (Rac)-Modipafant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, also known as UK-74,505, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. As a G-protein coupled receptor (GPCR), the PAF receptor represents a significant target for therapeutic intervention. Understanding the binding characteristics of antagonists like this compound is crucial for drug development and research into PAF-mediated signaling.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor. This method is a cornerstone for characterizing the pharmacological profile of PAF receptor antagonists.

Data Presentation

The following table summarizes the binding and functional data for this compound and other relevant PAF receptor ligands.

CompoundAssay TypeSpecies/SystemParameterValue
This compound (UK-74,505) PAF-induced platelet aggregationRabbitIC504.3 nM
WEB 2086PAF-induced platelet aggregationRabbitpA27.31
Apafant (WEB 2086)[3H]PAF BindingHuman PlateletsKi9.9 nM
Foropafant (SR27417)[3H]PAF Binding-Ki57 pM
L-652,731PAF-induced platelet aggregationRabbitpA26.71
BN 52021PAF-induced platelet aggregationRabbitpA26.38

Note: The IC50 value for this compound is derived from a functional assay (platelet aggregation) and is a measure of the concentration required to inhibit the biological response to PAF by 50%. The Ki value is the inhibition constant, representing the affinity of the antagonist for the receptor, and is typically determined through competitive binding assays. The pA2 value is a measure of the potency of a competitive antagonist.

Signaling Pathway

The PAF receptor is coupled to both Gq and Gi G-proteins, initiating a cascade of intracellular events upon activation. The following diagram illustrates the primary signaling pathways.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor PAF->PAFR Binds Gq Gαq PAFR->Gq Activates Gi Gαi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response_Gq Physiological Responses (e.g., platelet aggregation, inflammation) PKC->Response_Gq Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gi Inhibition of downstream signaling PKA->Response_Gi Leads to Modipafant This compound Modipafant->PAFR Antagonizes

Caption: PAF Receptor Signaling Pathway.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound at the PAF Receptor

This protocol describes the methodology to determine the binding affinity (Ki) of this compound for the PAF receptor using a competitive binding assay with [³H]-PAF as the radioligand and rabbit platelet membranes as the receptor source.[1][2][3]

Materials and Reagents:

  • Receptor Source: Isolated rabbit platelet membranes.[2][3] A protocol for the preparation of platelet membranes should be followed, which typically involves centrifugation and homogenization of platelet-rich plasma.[3]

  • Radioligand: [³H]-PAF (specific activity ~30-60 Ci/mmol)

  • Unlabeled Ligand: this compound

  • Non-specific Binding Control: Unlabeled PAF (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.25% Bovine Serum Albumin (BSA), pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Washing cluster_detection Detection and Analysis Membrane_Prep Prepare Rabbit Platelet Membranes Incubation Incubate Membranes with [³H]-PAF and this compound (or unlabeled PAF for non-specific binding) Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of this compound Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]-PAF Working Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Wash Buffer Filtration->Washing Counting Scintillation Counting of Filters Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a working solution of [³H]-PAF in assay buffer. The final concentration in the assay should be close to its Kd value (typically 1-5 nM).

    • Prepare the rabbit platelet membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • The assay is performed in a 96-well microplate with a final volume of 250 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-PAF, and 150 µL of the membrane suspension.

    • Non-specific Binding: Add 50 µL of unlabeled PAF (10 µM final concentration), 50 µL of [³H]-PAF, and 150 µL of the membrane suspension.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-PAF, and 150 µL of the membrane suspension.

    • Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plates at 25°C for 60 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding is calculated as: (Specific Binding at a given antagonist concentration / Specific Binding in the absence of antagonist) * 100.

  • Determine IC50:

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF) is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki:

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-PAF).

      • Kd is the dissociation constant of the radioligand for the receptor. The Kd of [³H]-PAF for the rabbit platelet PAF receptor should be determined in a separate saturation binding experiment.

Conclusion

This document provides a comprehensive guide for conducting radioligand binding assays to characterize the interaction of this compound with the PAF receptor. The detailed protocol and supporting information are intended to assist researchers in obtaining reliable and reproducible data, which is essential for the advancement of drug discovery and the understanding of PAF receptor pharmacology.

References

Application Note: Flow Cytometry Analysis of Platelet Activation Inhibition by UK-74505

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of UK-74505 on platelet activation. The focus is on the measurement of P-selectin (CD62P) expression and PAC-1 binding as key markers of platelet activation.

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists, platelets undergo a series of changes, including the surface expression of P-selectin from alpha-granules and a conformational change in the glycoprotein IIb/IIIa (integrin αIIbβ3) receptor, which allows the binding of fibrinogen and other ligands.[1] Flow cytometry is a powerful technique for quantifying these changes at the single-cell level, providing valuable insights into platelet function and the efficacy of anti-platelet agents.[2]

UK-74505 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[3] PAF is a lipid mediator that plays a significant role in platelet activation and inflammatory processes.[4][5] UK-74505 has been shown to be a time-dependent, irreversible inhibitor of PAF-induced platelet aggregation.[3] This application note details a flow cytometry-based method to evaluate the inhibitory potential of UK-74505 on PAF-induced platelet activation by measuring the expression of P-selectin and the binding of PAC-1, an antibody that specifically recognizes the activated form of the GPIIb/IIIa receptor.[6][7]

Signaling Pathway of PAF-Induced Platelet Activation

PAF_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition PAF PAF PAFR PAF Receptor PAF->PAFR Binds PLC PLC PAFR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Granule α-Granule (P-selectin) PKC->Granule Triggers Exocytosis GPIIbIIIa_inactive Inactive GPIIb/IIIa PKC->GPIIbIIIa_inactive Inside-out Signaling Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->Granule Triggers Exocytosis Ca_cyto->GPIIbIIIa_inactive Inside-out Signaling P_selectin P-selectin Expression Granule->P_selectin GPIIbIIIa_active Active GPIIb/IIIa (PAC-1 Binding) GPIIbIIIa_inactive->GPIIbIIIa_active UK74505 UK-74505 UK74505->PAFR Inhibits

Caption: PAF signaling pathway in platelets leading to activation.

Quantitative Data

The inhibitory effect of UK-74505 on PAF-induced platelet responses has been quantified, primarily through platelet aggregation assays. The following table summarizes the available data for UK-74505.

ParameterSpeciesAssayIC₅₀ (nM)Pre-incubation TimeReference
PAF-induced AggregationRabbitWashed Platelets26.3 ± 0.880.25 min[3]
PAF-induced AggregationRabbitWashed Platelets1.12 ± 0.0460 min[3]
[³H]PAF BindingRabbitWashed Platelets14.7 ± 2.60 min[3]
PAF-induced [Ca²⁺]i ElevationGuinea PigNeutrophils1.0N/A[8]
PAF-induced [Ca²⁺]i ElevationGuinea PigEosinophils7.0N/A[8]

Experimental Protocols

Materials and Reagents
  • Whole blood from healthy human donors collected in 3.2% sodium citrate tubes.

  • UK-74505 (prepare stock solutions in an appropriate solvent, e.g., DMSO, and make serial dilutions).

  • Platelet-Activating Factor (PAF) (C16-PAF).

  • Adenosine Diphosphate (ADP) as a control agonist.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • HEPES-Tyrode's buffer.

  • Paraformaldehyde (PFA), 1% in PBS for fixation.

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD61 (platelet identification marker).

    • Anti-CD62P (P-selectin, activation marker).

    • PAC-1 (binds to activated GPIIb/IIIa, activation marker).

    • Isotype control antibodies.

  • Flow cytometer.

  • Calibrated pipettes and sterile microcentrifuge tubes.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Steps cluster_staining Staining cluster_analysis Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Optional, for washed platelets) Blood->PRP Incubate_UK Pre-incubate Platelets with UK-74505 or Vehicle Blood->Incubate_UK PRP->Incubate_UK Incubate_PAF Stimulate with PAF (or other agonists) Incubate_UK->Incubate_PAF Stain Add Fluorochrome-conjugated Antibodies (Anti-CD61, Anti-CD62P, PAC-1) Incubate_PAF->Stain Incubate_Stain Incubate in the Dark Stain->Incubate_Stain Fix Fix with 1% PFA (Optional) Incubate_Stain->Fix Acquire Acquire on Flow Cytometer Fix->Acquire Analyze Data Analysis (Gating on Platelets, Quantify Marker Expression) Acquire->Analyze

Caption: Flow cytometry workflow for platelet activation analysis.

Detailed Protocol for Whole Blood Analysis
  • Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid collecting activated platelets from the venipuncture. Allow the blood to rest for 15-30 minutes at room temperature.

  • Preparation of UK-74505: Prepare a range of concentrations of UK-74505 in a suitable buffer. A vehicle control (buffer with the same concentration of solvent, e.g., DMSO) must be included.

  • Pre-incubation with UK-74505: In a microtiter plate or microcentrifuge tubes, add a small volume of diluted whole blood. Add the desired concentrations of UK-74505 or vehicle control. Incubate for a specified time (e.g., 15-60 minutes) at 37°C. A 60-minute pre-incubation has been shown to significantly increase the potency of UK-74505.[3]

  • Platelet Activation: Add PAF to the pre-incubated samples to a final concentration known to induce sub-maximal platelet activation (e.g., 10-100 nM). Include a negative control (no agonist) and a positive control (PAF without inhibitor). Incubate for 5-10 minutes at room temperature.

  • Antibody Staining: Add the fluorochrome-conjugated antibodies (e.g., anti-CD61-PerCP, anti-CD62P-PE, and PAC-1-FITC) to the samples. Incubate for 15-20 minutes at room temperature in the dark. Isotype controls should be used to set the gates for positive staining.

  • Fixation (Optional): Add an equal volume of 1% PFA to each sample to stop the reaction and fix the cells. This step is optional but can be useful for preserving the samples for later analysis. Note that fixation can affect PAC-1 binding.[1]

  • Flow Cytometry Acquisition: Dilute the samples with PBS and acquire the data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) within the platelet gate, which is defined based on forward and side scatter properties and positive staining for a platelet-specific marker like CD61.

  • Data Analysis:

    • Gate on the platelet population using forward scatter, side scatter, and CD61 expression.

    • Within the platelet gate, determine the percentage of P-selectin positive cells and the mean fluorescence intensity (MFI) of P-selectin.

    • Similarly, determine the percentage of PAC-1 positive cells and the MFI of PAC-1 binding.

    • Plot the percentage of positive cells or MFI against the concentration of UK-74505 to determine the IC₅₀.

Conclusion

The described flow cytometry protocol provides a robust and sensitive method for evaluating the inhibitory effect of UK-74505 on PAF-induced platelet activation. By measuring key activation markers such as P-selectin and activated GPIIb/IIIa, researchers can obtain detailed insights into the compound's mechanism of action and its potential as an anti-platelet therapeutic. The provided quantitative data, though primarily on platelet aggregation, serves as a benchmark for the expected potency of UK-74505. This application note should serve as a valuable resource for scientists in academic and industrial settings engaged in the study of platelet biology and drug discovery.

References

Troubleshooting & Optimization

Optimizing UK-74505 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the use of UK-74505, a potent and selective Platelet-Activating Factor (PAF) antagonist, in a variety of in vitro experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a clear visualization of the relevant signaling pathway to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for UK-74505?

A1: UK-74505 is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] By binding to this receptor, it blocks the signaling cascade initiated by PAF, a key lipid mediator of inflammation, platelet aggregation, and other physiological and pathological processes.[2][3]

Q2: What is a good starting concentration range for UK-74505 in in vitro experiments?

A2: Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) for PAF-induced rabbit platelet aggregation is approximately 4.3 nM.[4] However, the optimal concentration will ultimately depend on the specific cell type, assay conditions, and the concentration of PAF being used.

Q3: Is UK-74505 a reversible or irreversible inhibitor?

A3: UK-74505 has been shown to be a long-acting and effectively irreversible antagonist of the PAF receptor. This is an important consideration for experimental design, particularly in washout experiments.

Q4: What are the best practices for preparing and storing UK-74505 solutions?

A4: UK-74505 is a dihydropyridine derivative. For initial solubilization, using an organic solvent such as dimethyl sulfoxide (DMSO) is recommended to create a high-concentration stock solution. For aqueous buffers used in cell culture, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Due to the potential for photodegradation, which is common for dihydropyridine compounds, it is advisable to protect stock solutions and experimental setups from direct light.[5][6]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with UK-74505.

Issue Potential Cause Recommended Solution
Incomplete or weaker-than-expected inhibition of PAF-induced response. 1. Suboptimal UK-74505 Concentration: The concentration of UK-74505 may be too low to effectively compete with the concentration of PAF used. 2. Compound Degradation: UK-74505, like other dihydropyridines, may be susceptible to degradation in aqueous media over time, especially with prolonged incubation.[7][8] 3. High Cell Density: A high density of cells can lead to increased non-specific binding or metabolism of the compound.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. 2. Prepare fresh dilutions of UK-74505 for each experiment from a frozen stock. Minimize the pre-incubation time of the compound in the assay medium where possible. 3. Optimize cell seeding density to ensure a robust but not oversaturated response to PAF.
High background signal or apparent off-target effects. 1. High Concentration of UK-74505: At concentrations significantly above the IC50, off-target effects may become more prominent. While UK-74505 is highly selective for the PAF receptor, very high concentrations could potentially interact with other cellular components.[4][9][10] 2. Compound Precipitation: Poor solubility of UK-74505 in the final assay buffer can lead to the formation of precipitates that may interfere with assay readouts.1. Use the lowest effective concentration of UK-74505 as determined by your dose-response experiments. Include appropriate vehicle controls to assess the baseline response. 2. Visually inspect for any precipitation after diluting the stock solution into the aqueous assay buffer. If precipitation is observed, consider adjusting the final solvent concentration or using a different formulation approach.
Variability between replicate wells. 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, agonist, or cells can lead to significant variability. 2. Edge Effects in Multi-well Plates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health.1. Ensure pipettes are properly calibrated. Use a master mix for reagents to be added to multiple wells to ensure consistency. 2. Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.
Unexpected cellular responses. 1. Cell Line Specificity: The expression and sensitivity of the PAF receptor can vary significantly between different cell types. 2. Interaction with Media Components: Certain components in cell culture media could potentially interact with UK-74505, although specific interactions have not been widely reported.[6]1. Confirm the expression of the PAF receptor in your chosen cell line. 2. If unexpected results persist, consider using a simpler, serum-free medium for the duration of the acute experiment to minimize potential confounding factors.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 (PAF-induced platelet aggregation) 4.3 nMRabbit washed platelets[4]
IC50 ([3H]nitrendipine binding) 6600 nM-[4]

Experimental Protocols

In Vitro PAF-Induced Platelet Aggregation Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.

Materials:

  • UK-74505

  • Platelet-Activating Factor (PAF)

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP) for blank

  • Aggregometer and cuvettes with stir bars

  • Phosphate Buffered Saline (PBS) or appropriate buffer

Procedure:

  • Prepare Platelets: Isolate PRP from fresh whole blood by centrifugation. To obtain washed platelets, perform additional centrifugation and resuspension steps in a suitable buffer.[10]

  • Set up the Aggregometer: Calibrate the aggregometer using PPP as the 100% aggregation (0% light transmission) reference and a suspension of platelets as the 0% aggregation (100% light transmission) reference.

  • Pre-incubation with UK-74505: Add the platelet suspension to the aggregometer cuvettes. Add varying concentrations of UK-74505 (or vehicle control) to the cuvettes and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Induce Aggregation: Add a fixed concentration of PAF to initiate platelet aggregation. The concentration of PAF should be predetermined to induce a submaximal aggregation response to allow for the detection of inhibition.

  • Measure Aggregation: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage of aggregation inhibition for each concentration of UK-74505 compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

PAF Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay.

Materials:

  • UK-74505

  • [3H]-PAF (radiolabeled PAF)

  • Cell membranes or whole cells expressing the PAF receptor

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Membranes/Cells: Isolate cell membranes from cells overexpressing the PAF receptor or use whole cells.

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes/cells, a fixed concentration of [3H]-PAF, and varying concentrations of unlabeled UK-74505 (competitor) or vehicle.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes/cells with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound [3H]-PAF.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of UK-74505 by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF). Calculate the IC50 value from the competition curve.

Signaling Pathway and Experimental Workflow Diagrams

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular UK74505 UK-74505 PAFR PAF Receptor (GPCR) UK74505->PAFR Blocks PAF PAF PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Platelet_Aggregation Platelet Aggregation & Inflammatory Responses Ca->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare UK-74505 Stock (e.g., in DMSO) dilute_compound Dilute UK-74505 to Working Concentrations prep_compound->dilute_compound prep_cells Prepare Cells/Platelets pre_incubate Pre-incubate Cells with UK-74505 or Vehicle prep_cells->pre_incubate dilute_compound->pre_incubate add_agonist Add PAF to Induce Response pre_incubate->add_agonist measure_response Measure Endpoint (e.g., Aggregation, Binding) add_agonist->measure_response calculate_inhibition Calculate % Inhibition measure_response->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

References

Long-term stability and storage of (Rac)-Modipafant powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability, storage, and handling of (Rac)-Modipafant powder.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.

2. How should I prepare and store stock solutions of this compound?

Stock solutions of this compound can be prepared by dissolving the powder in DMSO to a concentration of 50 mg/mL (82.63 mM). To achieve complete dissolution, warming the tube at 37°C and using an ultrasonic bath is recommended.[1] Stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.

3. What is the recommended procedure for preparing a working solution for in vivo studies?

A common method for preparing a working solution for oral administration involves a multi-step dilution. For a 1 mL working solution as an example, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume of 1 mL. This procedure should result in a clear solution of at least 2.5 mg/mL.

4. What are the potential degradation pathways for this compound?

5. How can I assess the purity and degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the purity of this compound and detecting any degradation products. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) would be a suitable starting point for method development.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder in DMSO. Insufficient mixing or temperature.Gently warm the vial to 37°C and use an ultrasonic bath to aid dissolution.[1] Ensure the DMSO is of high purity and anhydrous.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.For in vivo studies, use a co-solvent system such as the one described in the FAQs (PEG300, Tween-80, saline). For in vitro assays, ensure the final concentration of DMSO is kept to a minimum and is compatible with the experimental system.
Inconsistent results in platelet aggregation assays. Variability in platelet preparation, agonist concentration, or compound activity.Standardize the platelet-rich plasma (PRP) preparation protocol.[7][8][9] Determine the optimal concentration of the platelet-activating factor (PAF) agonist for each experiment. Ensure the this compound stock solution has been stored correctly and has not undergone degradation.
Suspected degradation of the compound. Improper storage conditions (e.g., exposure to light, high temperatures, or humidity).Store the powder and stock solutions at the recommended temperatures in tightly sealed containers, protected from light. Periodically check the purity of the compound using a stability-indicating HPLC method.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Storage Duration
Powder-20°C3 years
4°C2 years
Stock Solution (in DMSO)-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 50 mg/mL.

  • Gently warm the tube to 37°C.

  • Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Stability-Indicating RP-HPLC Method Development

This is a general guideline for developing a stability-indicating method. Specific parameters will need to be optimized for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by measuring the UV absorbance spectrum of this compound (a starting wavelength of 260 nm can be considered).[1]

  • Forced Degradation Study: To ensure the method is stability-indicating, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Modipafant This compound Modipafant->PAFR Antagonizes G_Protein G-Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Powder This compound Powder Stock_Solution Prepare Stock Solution (DMSO) Powder->Stock_Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Incubation Incubate PRP with This compound Working_Solution->Incubation PRP_Prep Prepare Platelet-Rich Plasma (PRP) PRP_Prep->Incubation Aggregation Induce Aggregation (with PAF agonist) Incubation->Aggregation Measurement Measure Platelet Aggregation Aggregation->Measurement Data_Collection Data Collection Measurement->Data_Collection IC50 Calculate IC₅₀ Data_Collection->IC50

Caption: Workflow for an In Vitro Platelet Aggregation Assay.

References

Troubleshooting inconsistent results in (Rac)-Modipafant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Rac)-Modipafant in various assays. Inconsistent results can arise from several factors, and this resource aims to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as UK-74505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2][3][4] this compound works by competitively binding to the PAF receptor on the surface of cells like platelets, leukocytes, and endothelial cells, thereby blocking the downstream signaling cascade initiated by PAF.[3]

Q2: What are the common in vitro assays used to assess the activity of this compound?

The primary in vitro assays for this compound and other PAF receptor antagonists include:

  • Platelet Aggregation Assays: These assays measure the ability of this compound to inhibit PAF-induced platelet aggregation. Light Transmission Aggregometry (LTA) is a common method.[5][6][7]

  • Calcium Mobilization Assays: These cell-based assays measure the inhibition of PAF-induced intracellular calcium release, a key event in PAF receptor signaling.[8][9][10]

  • PAF Receptor Binding Assays: These assays determine the binding affinity of this compound to the PAF receptor, often using a radiolabeled PAF ligand.[11]

Q3: I am observing high variability between replicate wells in my platelet aggregation assay. What could be the cause?

High variability in platelet aggregation assays can stem from several factors related to sample handling and preparation. Ensure the following:

  • Proper Blood Collection: Use a wide bore needle to prevent premature platelet activation during venipuncture.[5]

  • Correct Anticoagulant: Use sodium citrate as the anticoagulant for preparing platelet-rich plasma (PRP).[12]

  • Temperature Control: Avoid exposing blood or PRP to temperatures below 20°C or above 37°C, as this can induce platelet activation or aggregation.[7][12]

  • Timely Processing: Prepare PRP as soon as possible, and no longer than one hour after blood collection. Assays should be performed within 4 hours.[7][12]

  • Consistent Stirring: Ensure even and consistent stirring speed in the aggregometer cuvettes.[6]

Troubleshooting Guides

Inconsistent Results in Platelet Aggregation Assays
Observed Problem Potential Cause Recommended Solution
Low or no inhibition by this compound Compound Degradation: this compound may have degraded due to improper storage.Store this compound stock solutions at -20°C.[1] Avoid repeated freeze-thaw cycles.
Incorrect Compound Concentration: Errors in serial dilutions.Prepare fresh dilutions for each experiment and verify calculations.
Suboptimal Platelet Health: Platelets may be activated prior to the assay.Follow strict blood collection and PRP preparation protocols.[5][7][12] Allow platelets to rest for 30 minutes after preparation.[12]
High Background Aggregation (in controls) Pre-activated Platelets: Mechanical stress or temperature fluctuations during handling.Handle PRP gently, avoiding vigorous pipetting. Maintain a constant temperature of 37°C.[6][12]
Contaminated Reagents: Contamination in saline or buffers.Use fresh, sterile reagents for all steps.
Variable Aggregation Response to PAF Inconsistent Platelet Count: Variation in the number of platelets between samples.Standardize the platelet count in the PRP if possible, or use a consistent preparation method.
Donor Variability: Platelet reactivity can vary between blood donors.If possible, use pooled plasma from multiple donors or characterize the response of individual donors.[7]
Inconsistent Results in Calcium Mobilization Assays
Observed Problem Potential Cause Recommended Solution
No or Weak Calcium Signal Upon PAF Stimulation Cell Health Issues: Cells are unhealthy or have low viability.Ensure proper cell culture conditions and check cell viability before the assay.
Low PAF Receptor Expression: The cell line used may not express sufficient levels of the PAF receptor.Use a cell line known to express the PAF receptor or consider transient transfection to overexpress the receptor.
Receptor Desensitization: Prolonged exposure to agonists in the culture medium (e.g., from serum).Serum-starve the cells for several hours before the assay.[13]
High Background Fluorescence Incomplete Removal of Extracellular Dye: Residual fluorescence from the calcium indicator dye outside the cells.Use a calcium assay kit with a masking dye to quench extracellular fluorescence.[14]
Spontaneous Calcium Flux: Cell stress due to harsh washing steps or buffer addition.Use a no-wash calcium assay protocol to minimize cell perturbation.[10][14]
Inconsistent Inhibition by this compound Compound Precipitation: this compound may precipitate at higher concentrations.Check the solubility of this compound in your assay buffer. DMSO is a common solvent, but high final concentrations can affect cells.[1]
Incorrect Incubation Time: The pre-incubation time with this compound may be insufficient.Optimize the pre-incubation time to allow for adequate receptor binding.

Experimental Protocols

Detailed Methodology for Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection and PRP Preparation:

    • Draw whole blood from healthy donors into vacuum tubes containing 3.2% sodium citrate. Discard the first few milliliters to avoid activated platelets from the venipuncture.[7]

    • Centrifuge the blood at 200 x g for 10 minutes at room temperature with no brake to obtain platelet-rich plasma (PRP).[6]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.[5]

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add a specific volume of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with constant stirring (e.g., 1200 rpm) at 37°C.[5][6]

    • Initiate aggregation by adding a known concentration of PAF.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to the light transmission of PRP (0%) and PPP (100%).

    • The inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control.

Detailed Methodology for Calcium Mobilization Assay
  • Cell Preparation:

    • Plate cells expressing the PAF receptor (e.g., HEK293 cells stably expressing the receptor, or certain hematopoietic cell lines) in a 96- or 384-well black, clear-bottom plate and culture overnight.[14]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Some kits include probenecid to prevent dye leakage from the cells.[9]

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate the plate for 1 hour at 37°C, protected from light.[14]

  • Assay Procedure:

    • Prepare a plate with various concentrations of this compound and a vehicle control.

    • Place the cell plate in a fluorescence plate reader equipped with an injector (e.g., a FLIPR instrument).

    • Add the this compound solutions to the respective wells and incubate for the desired time.

    • Inject a solution of PAF into the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • The inhibitory effect of this compound is calculated by comparing the PAF-induced calcium response in the presence and absence of the antagonist.

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF_R PAF Receptor (GPCR) G_protein Gq Protein PAF_R->G_protein Activates PAF PAF PAF->PAF_R Binds Modipafant This compound Modipafant->PAF_R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cell_Response Cellular Response (e.g., Aggregation) DAG->Cell_Response Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->Cell_Response

Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Assay Results check_reagents Verify Reagent Stability and Concentration start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok  Valid reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Invalid check_protocol Review Assay Protocol (Incubation times, Temp.) protocol_ok Protocol OK check_protocol->protocol_ok  Correct protocol_issue Optimize Protocol Steps check_protocol->protocol_issue Incorrect check_handling Assess Sample Handling (Pipetting, Temp. Control) handling_ok Handling OK check_handling->handling_ok  Consistent handling_issue Refine Handling Technique check_handling->handling_issue Inconsistent reagent_ok->check_protocol protocol_ok->check_handling final_check Re-run Assay with Optimized Parameters handling_ok->final_check reagent_issue->final_check protocol_issue->final_check handling_issue->final_check

Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.

References

Technical Support Center: Optimizing and Troubleshooting Oral Bioavailability of UK-74505 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with UK-74505, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Preclinical data indicates that UK-74505 is highly active when administered orally to various species, suggesting good intrinsic oral bioavailability.[1] This resource addresses potential challenges and offers troubleshooting strategies to ensure consistent and optimal oral exposure in your rodent experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing lower than expected efficacy of UK-74505 in our oral rodent study. What are the potential causes?

Lower than expected efficacy despite the known oral activity of UK-74505 can stem from several factors related to formulation, experimental protocol, or animal-specific variables. Here’s a troubleshooting guide:

  • Formulation Issues:

    • Inadequate Solubilization: Poor solubility of the compound in the vehicle can lead to incomplete dissolution in the gastrointestinal (GI) tract and, consequently, low absorption.

    • Vehicle Incompatibility: The chosen vehicle may not be optimal for UK-74505, leading to precipitation or degradation.

    • Dose Uniformity: Inhomogeneous suspension can result in inconsistent dosing between animals.

  • Experimental Protocol:

    • Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption.

    • Fasting State: The presence or absence of food can significantly impact the absorption of a drug. For lipophilic compounds, administration with food can sometimes enhance absorption.

    • Animal Stress: High stress levels can alter GI motility and blood flow, potentially affecting drug absorption.

  • Animal-Specific Factors:

    • Strain and Species Differences: Different rodent strains or species can exhibit variations in drug-metabolizing enzymes and transporters.

    • Health Status: Underlying health issues in the animals can affect GI function and drug metabolism.

Q2: What are the recommended formulation strategies for UK-74505 to ensure optimal oral absorption?

While UK-74505 is orally active, proper formulation is key to achieving its full therapeutic potential. The following table summarizes common formulation strategies for compounds with potentially limited aqueous solubility, which are good starting points for UK-74505.

Formulation StrategyDescriptionKey Considerations
Solutions The compound is fully dissolved in a suitable vehicle.Identify a non-toxic solvent in which UK-74505 is highly soluble. Co-solvents like PEG 400, propylene glycol, or ethanol can be used.
Suspensions The solid drug is dispersed in a liquid vehicle.Particle size should be minimized (micronization) to increase surface area and dissolution rate. A suspending agent (e.g., methylcellulose) is needed to ensure dose uniformity.
Lipid-Based Formulations The drug is dissolved or suspended in lipids, oils, or surfactants.These can enhance the absorption of lipophilic compounds by promoting lymphatic uptake and avoiding first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated option.
Solid Dispersions The drug is dispersed in a solid polymer matrix.This can improve dissolution rate by presenting the drug in an amorphous state.

Q3: Could P-glycoprotein (P-gp) efflux be a limiting factor for UK-74505 absorption, and how can this be addressed?

P-glycoprotein is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption.[2][3] While it is not explicitly documented for UK-74505, it is a common mechanism for limiting the oral bioavailability of many drugs.

  • Investigating P-gp Involvement:

    • In vitro studies: Caco-2 cell permeability assays can determine if UK-74505 is a P-gp substrate.

    • In vivo studies: Co-administration of UK-74505 with a known P-gp inhibitor (e.g., verapamil, cyclosporine) in a pilot study can indicate if P-gp efflux is a significant factor. An increase in bioavailability in the presence of the inhibitor would suggest P-gp involvement.

  • Strategies to Mitigate P-gp Efflux:

    • Formulation with P-gp Inhibiting Excipients: Some formulation excipients (e.g., certain surfactants) can inhibit P-gp.

    • Co-administration with a P-gp Inhibitor: While useful for investigation, this approach may have translational limitations due to the potential for drug-drug interactions.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension for Oral Gavage in Rats

  • Objective: To prepare a homogeneous suspension of UK-74505 for consistent oral dosing.

  • Materials:

    • UK-74505 powder

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water

    • Mortar and pestle or micronizer

    • Stir plate and magnetic stir bar

    • Graduated cylinder and appropriate flasks

  • Procedure:

    • If not already micronized, reduce the particle size of the UK-74505 powder using a mortar and pestle or a mechanical micronizer.

    • Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.

    • Wet a small amount of the UK-74505 powder with a few drops of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring to form a uniform suspension.

    • Continue stirring the suspension for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain gentle stirring during the dosing procedure to prevent settling.

Protocol 2: In Vivo Study to Assess the Impact of a P-gp Inhibitor on UK-74505 Bioavailability

  • Objective: To determine if P-gp efflux limits the oral absorption of UK-74505 in rodents.

  • Materials:

    • UK-74505 formulation

    • P-gp inhibitor (e.g., verapamil)

    • Appropriate rodent strain (e.g., Sprague-Dawley rats)

    • Blood collection supplies

    • Analytical method for quantifying UK-74505 in plasma

  • Procedure:

    • Divide animals into two groups: Group A (UK-74505 only) and Group B (UK-74505 + P-gp inhibitor).

    • Administer the P-gp inhibitor to Group B animals at a pre-determined time (e.g., 30-60 minutes) before UK-74505 administration.

    • Administer the same oral dose of UK-74505 to both groups.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Process the blood to obtain plasma and analyze the concentration of UK-74505 using a validated analytical method.

    • Calculate pharmacokinetic parameters (AUC, Cmax) for both groups and compare. A statistically significant increase in AUC and/or Cmax in Group B would suggest that P-gp efflux plays a role in the absorption of UK-74505.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow_Troubleshooting cluster_Problem Problem Identification cluster_Investigation Initial Investigation cluster_Hypothesis Hypothesis Generation cluster_Action Actionable Solutions Problem Low Efficacy of Oral UK-74505 Formulation Review Formulation: - Solubility - Vehicle - Homogeneity Problem->Formulation Protocol Review Protocol: - Gavage Technique - Fasting State - Animal Stress Problem->Protocol Hypo3 Hypothesis 3: Biological Efflux (e.g., P-gp) Problem->Hypo3 Hypo1 Hypothesis 1: Poor Formulation Formulation->Hypo1 Hypo2 Hypothesis 2: Suboptimal Protocol Protocol->Hypo2 Action1 Reformulate: - Micronize - Use Co-solvents - Lipid-based system Hypo1->Action1 Action2 Refine Protocol: - Standardize Gavage - Control Fasting - Acclimatize Animals Hypo2->Action2 Action3 Investigate P-gp: - Caco-2 Assay - Co-administer with P-gp inhibitor Hypo3->Action3 Action1->Problem Re-evaluate Efficacy Action2->Problem Re-evaluate Efficacy Action3->Problem Re-evaluate Efficacy

Caption: Troubleshooting workflow for low oral efficacy of UK-74505.

Pgp_Signaling_Pathway cluster_GI Gastrointestinal Lumen vs. Enterocyte cluster_Systemic Systemic Circulation Lumen GI Lumen (UK-74505) Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion & Active Transport Enterocyte->Lumen P-gp Mediated Efflux Blood Bloodstream Enterocyte->Blood Absorption into Systemic Circulation Pgp P-glycoprotein (Efflux Pump)

Caption: Role of P-glycoprotein in limiting oral drug absorption.

References

Technical Support Center: Investigating Potential Off-Target Effects of (Rac)-Modipafant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of (Rac)-Modipafant.

This compound , also known as UK-74505, is recognized as an orally active and selective antagonist of the platelet-activating factor receptor (PAFR).[1][2] While its on-target activity is well-documented, the investigation of potential off-target effects is a critical aspect of its comprehensive pharmacological profiling, ensuring safety and efficacy in therapeutic applications.[3][4][5] Off-target interactions, where a drug binds to unintended molecular targets, can lead to unforeseen side effects or even contribute to the drug's overall therapeutic or toxicological profile.[6]

This guide offers insights into experimental approaches and troubleshooting for identifying and characterizing these potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary, intended target.[3][6] For this compound, the intended target is the Platelet-Activating Factor Receptor (PAFR).[1] Off-target binding can modulate other signaling pathways, potentially leading to cellular toxicity, adverse side effects in clinical applications, or a lack of therapeutic efficacy.[3] Identifying these effects early in the drug development process is crucial for designing safer and more effective therapies.[4]

Q2: My cells treated with this compound show a phenotype inconsistent with PAFR inhibition. How can I determine if this is due to an off-target effect?

A2: Discrepancies between the expected on-target phenotype and observed cellular response can suggest off-target effects. To investigate this, you can employ several strategies:

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target (PAFR) should rescue the on-target effects but not the off-target effects.

  • Use of Structurally Different PAFR Antagonists: Compare the phenotype induced by this compound with that of other, structurally distinct PAFR antagonists. If the phenotype is unique to Modipafant, it is more likely to be caused by an off-target interaction.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PAFR. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.

Q3: What are the initial steps to identify potential off-target interactions of this compound?

A3: A common initial step is to perform broad screening assays to identify potential interactions across a wide range of molecular targets. Key approaches include:

  • Kinase Profiling: Screen this compound against a large panel of kinases to determine its selectivity.[3][7][8]

  • Receptor Binding Assays: Test the binding of this compound against a panel of known receptors, ion channels, and transporters.[9][10][11]

  • Proteome-wide Approaches: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein engagement within the cell.[12][13]

Troubleshooting Guides

Kinase Profiling Assays

Issue: High background signal or false positives in a kinase profiling assay.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Check the solubility of this compound in the assay buffer. If necessary, adjust the buffer composition or reduce the compound concentration.A clear solution and reduced non-specific signal.
ATP Competitive Binding If using a radiometric assay, ensure the ATP concentration is appropriate. High ATP concentrations can mask the inhibitory effects of ATP-competitive inhibitors.More accurate determination of inhibitory activity.
Non-specific Inhibition Perform counter-screens, such as assays without the kinase, to identify compounds that interfere with the detection method.Elimination of false positives due to assay interference.

Experimental Protocol: Kinase Profiling

Objective: To assess the selectivity of this compound by screening it against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. A typical panel may include hundreds of human kinases.

  • Assay Performance: The assay is commonly performed as a competition binding assay or an activity assay.

    • Binding Assay: The ability of this compound to displace a known, labeled ligand from each kinase is measured.

    • Activity Assay: The effect of this compound on the phosphotransferase activity of each kinase is determined, often using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

  • Data Analysis: Results are typically expressed as the percentage of inhibition at a given concentration. "Hits" are identified as kinases that show significant inhibition (e.g., >50%) and are further characterized by determining their IC₅₀ values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase Panel Kinase Panel Kinase Panel->Incubation Detection Detection Incubation->Detection Calculate % Inhibition Calculate % Inhibition Detection->Calculate % Inhibition IC50 Determination IC50 Determination Calculate % Inhibition->IC50 Determination Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile

Cellular Thermal Shift Assay (CETSA)

Issue: No observable thermal shift for the target protein upon ligand binding.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Ligand Concentration Increase the concentration of this compound. Ensure the concentration used is sufficient to achieve target engagement in the cellular context.A detectable thermal shift if the compound binds and stabilizes the target.
Low Target Protein Expression Use a cell line with higher endogenous expression of the target protein or consider overexpressing a tagged version of the protein.Increased signal-to-noise ratio, facilitating the detection of a thermal shift.
Inappropriate Temperature Range Optimize the temperature gradient to cover the melting point of the target protein. The chosen temperatures should bracket the Tₘ of the protein.A clear melting curve and the ability to detect a shift upon ligand binding.
Ligand Does Not Stabilize the Target Not all binding events result in thermal stabilization. Consider alternative methods for confirming target engagement, such as photo-affinity labeling or immunoprecipitation-mass spectrometry.Confirmation of target engagement through an orthogonal method.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target (PAFR) or to identify novel off-targets in a cellular context.[12][14][15]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heat Treatment: Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve between the vehicle- and drug-treated samples indicates target engagement.[12]

G Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Heat Shock Heat Shock Drug Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Protein Quantification Protein Quantification Soluble Fraction->Protein Quantification Melting Curve Melting Curve Protein Quantification->Melting Curve

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a hypothetical scenario where this compound, in addition to inhibiting its on-target, PAFR, also exhibits an off-target effect on a hypothetical Kinase X, which is part of a separate signaling cascade.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PAF PAF PAFR PAFR PAF->PAFR G-Protein Activation G-Protein Activation PAFR->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Cell Proliferation Cell Proliferation Kinase X->Cell Proliferation This compound This compound This compound->PAFR Inhibition (On-Target) This compound->Kinase X Inhibition (Off-Target)

References

Preventing (Rac)-Modipafant degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Modipafant. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound, also known as UK-74505, is a potent, selective, and long-acting irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] Its chemical structure contains several key functional groups that are important to consider for its stability: a dihydropyridine ring, an imidazo[4,5-c]pyridine core, a chlorophenyl group, and two amide linkages. The molecular formula is C34H29ClN6O3 and the molecular weight is 605.09.[1][2]

Q2: What are the primary known degradation pathways for this compound?

A2: The primary degradation pathway for compounds containing a dihydropyridine ring, like this compound, is oxidation. This often occurs through photodegradation, where exposure to light, particularly UV light, catalyzes the oxidation of the dihydropyridine ring to a pyridine ring. This process leads to a loss of pharmacological activity. Additionally, the amide bonds in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions. The electron-rich aromatic and heterocyclic rings may also be prone to oxidative degradation.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[1] For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1] Stock solutions can be stored at -20°C for several months.[1] To minimize degradation, it is advisable to prepare fresh working solutions from the frozen stock for each experiment and to protect all solutions from light.

Q4: What are the ideal buffer conditions to maintain the stability of this compound in my experiments?

A4: To minimize degradation, it is recommended to use buffers with a pH between 6.0 and 7.5. It is crucial to protect the buffered solutions from light at all times by using amber vials or covering the experimental setup with aluminum foil. Whenever possible, experiments should be conducted under low-light conditions. Degassing buffers to remove dissolved oxygen can also help to reduce oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity over the course of an experiment. Degradation of the compound. This is likely due to photodegradation of the dihydropyridine ring or hydrolysis of amide bonds.1. Protect from light: Use amber-colored tubes and plates. If transparent labware is necessary, wrap it in aluminum foil. Minimize exposure to ambient light. 2. Control pH: Ensure the experimental buffer is within the optimal pH range of 6.0-7.5. Avoid highly acidic or alkaline conditions. 3. Maintain temperature: Keep solutions on ice when not in use and perform experiments at the recommended temperature. Avoid repeated freeze-thaw cycles of the stock solution. 4. Prepare fresh: Prepare working solutions of this compound immediately before use.
Precipitation of this compound in aqueous buffer. Low aqueous solubility. this compound has limited solubility in aqueous solutions.1. Use a co-solvent: Prepare the initial stock solution in 100% DMSO. For the final working solution, ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). 2. Warm and sonicate: As recommended for dissolving the compound, gentle warming (to 37°C) and sonication can help improve solubility.[1] 3. Check for salt compatibility: High salt concentrations in the buffer may decrease the solubility of the compound.
Inconsistent experimental results. Variable degradation of this compound between experiments. This could be due to inconsistent light exposure or variations in buffer preparation.1. Standardize protocols: Ensure all experimental steps are performed consistently, especially regarding light protection and the age of the working solutions. 2. Use fresh buffer: Prepare fresh experimental buffers for each set of experiments to ensure consistent pH and quality. 3. Perform a stability check: If inconsistency persists, perform a simple stability check by incubating this compound in your experimental buffer under your experimental conditions for the duration of the experiment and analyzing for degradation by HPLC.

Experimental Protocols

Protocol 1: Preparation of Recommended Experimental Buffers

A. HEPES-based Buffer for Cell-based Assays (pH 7.4)

This buffer is suitable for cell-based assays where maintaining a stable physiological pH is critical.

Component Final Concentration Amount for 1 L
HEPES25 mM5.96 g
NaCl140 mM8.18 g
KCl5 mM0.37 g
MgCl21 mM0.20 g
CaCl22 mM0.22 g
D-Glucose10 mM1.80 g

Procedure:

  • Dissolve all components in ~900 mL of high-purity water.

  • Adjust the pH to 7.4 with 1 M NaOH.

  • Bring the final volume to 1 L with high-purity water.

  • Sterilize by filtering through a 0.22 µm filter.

  • Store at 4°C.

B. Tris-based Buffer for Binding Assays (pH 7.4)

This buffer is commonly used for receptor binding assays.

Component Final Concentration Amount for 1 L
Tris-HCl50 mM7.88 g
MgCl25 mM1.02 g
EDTA1 mM0.37 g

Procedure:

  • Dissolve all components in ~900 mL of high-purity water.

  • Adjust the pH to 7.4 with 1 M HCl or 1 M NaOH.

  • Bring the final volume to 1 L with high-purity water.

  • Store at 4°C.

Protocol 2: Assessing the Stability of this compound by HPLC-UV

This protocol allows for the quantification of this compound over time to determine its stability in a given experimental buffer.

Materials:

  • This compound

  • Experimental buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Amber vials

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the experimental buffer in an amber vial. This is your t=0 sample.

    • Prepare identical samples and incubate them under your experimental conditions (e.g., specific temperature and light exposure).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the incubated samples.

    • Inject the samples onto the HPLC system.

    • HPLC Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 20 µL

      • Detection wavelength: 254 nm

      • Gradient:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 90% B

        • 15-17 min: 90% B

        • 17-18 min: 90% to 30% B

        • 18-25 min: 30% B

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solution in Buffer (Protect from Light) stock->working buffer Prepare Experimental Buffer buffer->working incubation Incubate Under Experimental Conditions working->incubation sampling Take Aliquots at Time Points incubation->sampling hplc HPLC-UV Analysis sampling->hplc data Calculate % Remaining and Degradation Rate hplc->data degradation_pathways cluster_degradation Degradation Pathways modipafant This compound oxidation Oxidation (Photodegradation) modipafant->oxidation Light (UV) hydrolysis Hydrolysis modipafant->hydrolysis Strong Acid/Base inactive Inactive Metabolites oxidation->inactive hydrolysis->inactive paf_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling paf PAF pafr PAF Receptor (PAFR) paf->pafr Activates modipafant This compound modipafant->pafr Inhibits gq Gq Protein pafr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response (e.g., Inflammation, Platelet Aggregation) ca2->response pkc->response

References

Technical Support Center: (Rac)-Modipafant Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Modipafant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curves and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as UK-74505, is an orally active and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[2][3] By blocking the PAF receptor, this compound inhibits the downstream signaling pathways activated by PAF.[2] It is a competitive inhibitor, meaning it binds to the active site of the PAF receptor, preventing PAF from binding and initiating a cellular response.[2]

Q2: What is a typical application of a this compound dose-response curve?

A2: A typical application is to determine the concentration of this compound required to inhibit the activity of the PAF receptor by 50%, known as the half-maximal inhibitory concentration (IC50). This is a key parameter for characterizing the potency of the antagonist. Dose-response curves are essential for understanding the relationship between the concentration of this compound and its inhibitory effect on PAF-induced cellular responses.

Q3: What cell types are suitable for this compound dose-response experiments?

A3: Cells that endogenously express the PAF receptor are ideal. These include platelets, leukocytes, endothelial cells, and some cancer cell lines.[2][4] Alternatively, engineered cell lines heterologously expressing the human PAF receptor, such as HEK293 or CHO cells, can be used.[5] However, be aware that using engineered cell lines can present challenges, such as potential mismatches in G-protein coupling and interference from endogenous GPCRs.[5]

Q4: How should I prepare this compound for my experiments?

A4: this compound is soluble in DMSO up to 50 mg/mL (82.63 mM).[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in your assay buffer or cell culture medium. To improve solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1] Stock solutions can be stored at -20°C for several months.[1]

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in dose-response data.

Potential Cause Troubleshooting Step
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent cell density Optimize and strictly control the cell density per well. High cell densities can sometimes lead to a decreased assay window.[6]
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Consider using automated liquid handlers for high-throughput experiments.
Edge effects in microplates Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation.
Reagent variability Prepare fresh reagents and use consistent batches of cells, media, and serum.

Issue 2: No or very weak inhibitory response observed.

Potential Cause Troubleshooting Step
Low PAF receptor expression Confirm PAF receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Degradation of this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Suboptimal agonist (PAF) concentration Use a concentration of PAF that elicits a submaximal response (EC50 to EC80) to ensure a sufficient window for observing inhibition.
Incorrect assay endpoint Ensure the chosen assay readout (e.g., calcium mobilization, cAMP levels, platelet aggregation) is appropriate for the PAF receptor signaling pathway in your cell type.[7][8]
Insufficient incubation time Optimize the incubation time for both the antagonist (this compound) and the agonist (PAF).

Issue 3: Incomplete dose-response curve (no bottom plateau).

Potential Cause Troubleshooting Step
Insufficient concentration range Extend the concentration range of this compound to higher concentrations to ensure you can achieve maximal inhibition.
Solubility issues at high concentrations Check for precipitation of this compound at the highest concentrations. If observed, consider using a different solvent or a lower starting concentration.
Non-specific effects at high concentrations High concentrations of the compound or DMSO may cause cytotoxicity or other off-target effects. Include appropriate vehicle controls to assess this.

Experimental Protocols & Methodologies

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of this compound

This protocol is adapted from methodologies for GPCR binding assays.[9][10][11][12]

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor through competition with a radiolabeled ligand (e.g., [3H]-PAF).

Materials:

  • Cell membranes expressing the PAF receptor (from cultured cells or tissue).

  • Radiolabeled PAF (e.g., [3H]-PAF).

  • This compound.

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing the PAF receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of [3H]-PAF (typically at or below its Kd).

    • A range of concentrations of this compound (serial dilutions).

    • For non-specific binding (NSB) wells, add a high concentration of a known unlabeled PAF receptor ligand.

    • For total binding wells, add vehicle instead of this compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of PAF-Induced Platelet Aggregation

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit PAF-induced platelet aggregation.

Materials:

  • Freshly prepared platelet-rich plasma (PRP) or washed rabbit platelets.[13]

  • Platelet aggregometer.

  • PAF.

  • This compound.

  • Tyrode's buffer.

Methodology:

  • Platelet Preparation: Obtain fresh blood and prepare PRP by centrifugation. For washed platelets, further processing is required to isolate platelets from plasma proteins.

  • Baseline Measurement: Place a specific volume of the platelet suspension into the aggregometer cuvette with a stir bar and establish a stable baseline.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound or vehicle (control) to the platelet suspension and incubate for a defined period.

  • Induction of Aggregation: Add a fixed concentration of PAF (predetermined to induce a submaximal aggregation response) to initiate platelet aggregation.

  • Measurement: Record the change in light transmission as a measure of platelet aggregation for a set duration.

  • Data Analysis:

    • Determine the maximum aggregation response for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation relative to the control (vehicle-treated) response.

    • Plot the percentage inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PAF Receptor and Inhibition by this compound

PAF_Signaling_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Modipafant This compound Modipafant->PAFR Binds & Inhibits G_Protein Gq/Gi Protein PAFR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Calcium ↑ Intracellular Ca2+ IP3_DAG->Calcium PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) cAMP->Response Modulates Calcium->Response PKC->Response

Caption: PAFR signaling and its inhibition by this compound.

Experimental Workflow for Determining IC50

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare PAFR-expressing cells or platelets pre_incubate Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate prep_modipafant Prepare serial dilutions of This compound prep_modipafant->pre_incubate prep_paf Prepare fixed concentration of PAF (agonist) stimulate Stimulate with PAF prep_paf->stimulate pre_incubate->stimulate measure Measure cellular response (e.g., aggregation, Ca2+ flux) stimulate->measure calc_inhibition Calculate % Inhibition vs. Control measure->calc_inhibition plot_curve Plot % Inhibition vs. log[Modipafant] calc_inhibition->plot_curve fit_model Fit data to sigmoidal dose-response model plot_curve->fit_model determine_ic50 Determine IC50 fit_model->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Start: Dose-response experiment issue q1 Is there a weak or no inhibitory response? start->q1 q2 Is the data highly variable? q1->q2 No sol1 Check PAFR expression. Verify compound activity. Optimize agonist concentration. q1->sol1 Yes q3 Is the curve incomplete? q2->q3 No sol2 Standardize cell handling. Check pipetting accuracy. Minimize plate edge effects. q2->sol2 Yes sol3 Extend concentration range. Check for solubility issues. q3->sol3 Yes end Problem Resolved q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Logic diagram for troubleshooting dose-response experiments.

References

Navigating (Rac)-Modipafant Protocols: A Technical Support Guide for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Modipafant, a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful application of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as UK-74,505, is a selective and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR). By binding to PAFR, it blocks the downstream signaling pathways typically initiated by the binding of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation, platelet aggregation, and other physiological and pathological processes.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used in research to investigate the role of the PAF/PAFR signaling pathway in various biological processes. It has been explored for its potential therapeutic effects in conditions such as dengue fever and inflammatory disorders. In a laboratory setting, it is a valuable tool for studying inflammation, immune responses, and cancer cell biology where PAF signaling is implicated.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents like DMSO. To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a suitable starting concentration range for this compound in cell culture experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on studies with similar PAFR antagonists, a broad concentration range can be considered for initial experiments. For inhibiting PAF-induced responses, concentrations in the nanomolar to low micromolar range are often effective. For longer-term studies or different endpoints, a wider range may need to be tested.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound 1. Sub-optimal Concentration: The concentration of Modipafant may be too low to effectively antagonize PAFR in your specific cell line. 2. Low PAFR Expression: The cell line may not express sufficient levels of PAFR. 3. Compound Inactivity: The stock solution may have degraded. 4. Short Incubation Time: The incubation time may not be sufficient for the antagonist to exert its effect.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration. 2. Verify PAFR Expression: Check for PAFR expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Prepare Fresh Stock Solution: Always use a freshly prepared stock solution or one that has been stored properly. 4. Optimize Incubation Time: Test different incubation times (e.g., 1, 4, 12, 24 hours) to find the optimal duration for your experiment.
High Cell Death or Cytotoxicity 1. High Concentration of Modipafant: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Off-Target Effects: At high concentrations, the compound may have off-target effects.1. Determine the IC50: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which Modipafant is toxic to your cells. Use concentrations well below the cytotoxic level for your experiments. 2. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Include a vehicle control in your experiments. 3. Use a Lower, More Specific Concentration: Stick to the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects.
Inconsistent or Variable Results 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and signaling. 2. Inconsistent Cell Seeding Density: Variations in cell number can affect the outcome of the experiment. 3. Variability in Reagent Preparation: Inconsistent preparation of stock solutions or dilutions.1. Use Low Passage Cells: Use cells within a consistent and low passage range for all experiments. 2. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well or flask. 3. Standardize Reagent Preparation: Prepare and use reagents consistently across all experiments.

Experimental Protocols

General Protocol for Treating Cell Lines with this compound

This protocol provides a general framework that should be optimized for each specific cell line and experimental design.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium appropriate for the cell line

  • Cell line of interest

  • Multi-well plates or flasks

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Count the cells and seed them into multi-well plates at the desired density. The optimal seeding density will depend on the cell line's growth rate and the duration of the experiment.

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Working Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

  • Treatment of Cells:

    • Carefully remove the old medium from the cell culture plates.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 1 to 48 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • After the incubation period, proceed with the desired downstream assays, such as cytotoxicity assays, gene expression analysis, protein analysis, or functional assays.

Key Experiment: PAF-Induced Calcium Mobilization Assay

This assay is used to confirm the antagonistic activity of this compound on PAFR.

Materials:

  • Cells expressing PAFR (e.g., neutrophils, eosinophils, or a transfected cell line)

  • This compound

  • Platelet-Activating Factor (PAF)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend them in assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in the presence of a mild detergent like Pluronic F-127 (e.g., 0.02%) to aid in dye dispersion.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

    • Wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.

  • Antagonist Pre-incubation:

    • Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Add different concentrations of this compound or vehicle control to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • PAF Stimulation and Measurement:

    • Place the plate in a fluorometric plate reader and record the baseline fluorescence.

    • Inject a pre-determined concentration of PAF (a concentration that elicits a sub-maximal response is often used for antagonist studies) into the wells.

    • Immediately begin recording the fluorescence intensity over time (kinetic read) to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

    • Compare the calcium response in cells pre-treated with this compound to the vehicle-treated control to determine the inhibitory effect of the antagonist.

    • Calculate the IC50 value of this compound for the inhibition of PAF-induced calcium mobilization.

Quantitative Data Summary

The following table summarizes suggested starting concentrations for this compound based on data from similar PAFR antagonists. Note: These are starting points and should be optimized for your specific cell line and experimental conditions.

PAFR AntagonistCell Line(s)Concentration RangeIncubation TimeReference Assay
UK-74,505 (this compound) Guinea-pig neutrophils and eosinophils1 nM - 1 µMUp to 4 hoursInhibition of PAF-induced Ca2+ mobilization
Ginkgolide B Human Umbilical Vein Endothelial Cells (HUVECs)30 µM - 300 µM24 hoursPXR activation, apoptosis, cell adhesion
CV-3988 Rabbit platelets3 µM - 30 µMNot specifiedInhibition of PAF-induced aggregation

Visualizations

Signaling Pathway of Platelet-Activating Factor Receptor (PAFR)

PAFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAFR (G-protein coupled receptor) PAF->PAFR Activates Modipafant This compound Modipafant->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_release->Downstream PKC->Downstream

Caption: PAFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Modifying Protocols

Experimental_Workflow Start Start: Select Cell Line Check_PAFR Check PAFR Expression (qPCR, Western Blot) Start->Check_PAFR Dose_Response Perform Dose-Response (e.g., 1 nM - 100 µM) Check_PAFR->Dose_Response Cytotoxicity Assess Cytotoxicity (MTT, LDH Assay) Dose_Response->Cytotoxicity Optimize_Time Optimize Incubation Time (e.g., 1-48 hours) Cytotoxicity->Optimize_Time Functional_Assay Perform Functional Assay (e.g., Ca²⁺ mobilization, Cytokine ELISA) Optimize_Time->Functional_Assay Analyze Analyze and Interpret Results Functional_Assay->Analyze

Caption: A logical workflow for adapting this compound protocols for a new cell line.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Experiment Fails No_Effect No Effect Observed? Start->No_Effect High_Toxicity High Cytotoxicity? No_Effect->High_Toxicity No Check_Conc Increase Concentration / Check PAFR Expression No_Effect->Check_Conc Yes Inconsistent Inconsistent Results? High_Toxicity->Inconsistent No Check_Toxicity Lower Concentration / Check Solvent Toxicity High_Toxicity->Check_Toxicity Yes Standardize Standardize Cell Passage / Seeding Density Inconsistent->Standardize Yes Re-evaluate Re-evaluate Protocol Inconsistent->Re-evaluate No Check_Conc->Re-evaluate Check_Toxicity->Re-evaluate Standardize->Re-evaluate

Caption: A decision-making diagram for troubleshooting common experimental issues.

References

Addressing cytotoxicity of (Rac)-Modipafant at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (Rac)-Modipafant, particularly concerning cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations above 50 µM in our cell line. Is this expected?

A1: this compound is a selective platelet-activating factor receptor (PAFR) antagonist. While it is designed for specific receptor binding, high concentrations of any small molecule can lead to off-target effects and subsequent cytotoxicity. Some studies on other PAF antagonists have reported cytotoxic effects in various cell lines.[1][2] It is crucial to determine if the observed cytotoxicity is a true biological effect or an experimental artifact. We recommend performing several control experiments and orthogonal cytotoxicity assays to validate your findings.

Q2: What are the potential mechanisms of cytotoxicity for a PAFR antagonist like this compound at high concentrations?

A2: At high concentrations, the observed cytotoxicity could be due to several factors, including:

  • Off-target effects: The compound may interact with other cellular targets beyond the PAF receptor, leading to unintended consequences.

  • Mitochondrial dysfunction: High concentrations of a compound can interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Induction of Apoptosis or Necrosis: The compound could be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various signaling pathways.

  • Cell membrane disruption: At very high concentrations, some compounds can physically disrupt the cell membrane, leading to necrosis.

Q3: How can we differentiate between apoptosis and necrosis in our cell culture experiments with this compound?

A3: Several assays can distinguish between apoptosis and necrosis. A common approach is to use flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Cell PopulationAnnexin V StainingPI StainingInterpretation
Viable CellsNegativeNegativeHealthy, non-apoptotic cells
Early Apoptotic CellsPositiveNegativeIntact cell membrane, undergoing apoptosis
Late Apoptotic/Necrotic CellsPositivePositiveCompromised cell membrane
Necrotic CellsNegativePositivePrimarily necrotic cell death

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Results in MTT/XTT Assays

Issue: You are observing a dose-dependent decrease in cell viability with this compound using an MTT or XTT assay, but you are unsure if it reflects true cytotoxicity.

Possible Causes and Solutions:

Possible CauseRecommended Action
Compound Interference: this compound at high concentrations might directly reduce the tetrazolium salt or interfere with the absorbance reading.Solution: Run a cell-free control where you add this compound to the media with MTT/XTT reagent but without cells. If you see a color change, the compound is interfering with the assay.
Altered Metabolic Activity: The compound may not be killing the cells but rather altering their metabolic rate, leading to a decrease in formazan production.[3]Solution: Use a cytotoxicity assay that does not rely on metabolic activity, such as a Lactate Dehydrogenase (LDH) release assay or a live/dead cell stain.
Suboptimal Cell Seeding Density: If cells are seeded too sparsely, they may not be healthy at the time of treatment. If seeded too densely, they may become confluent and die off, confounding the results.[4][5]Solution: Perform a cell titration experiment to determine the optimal seeding density for your cell line and experiment duration.
This compound (µM)% Cell Viability (MTT)% Cell Viability (LDH)
0 (Vehicle Control)100%100%
198.2%99.1%
1095.5%97.8%
5075.3%90.2%
10040.1%85.5%
20015.8%82.3%

Note: This data is for illustrative purposes only. The discrepancy between the MTT and LDH results at higher concentrations suggests that this compound may be inhibiting metabolic activity in addition to causing some level of cell death.

Guide 2: Interpreting High Background in LDH Cytotoxicity Assays

Issue: Your LDH assay shows high spontaneous LDH release in the untreated control wells, making it difficult to assess the cytotoxicity of this compound.

Possible Causes and Solutions:

Possible CauseRecommended Action
Poor Cell Health: The cells may be unhealthy before the addition of the compound due to over-passaging, nutrient depletion, or contamination.Solution: Ensure you are using cells at a low passage number and that they are in the exponential growth phase. Test for mycoplasma contamination.
Mechanical Sheer Stress: Excessive pipetting or harsh handling of the cells during seeding or reagent addition can cause membrane damage and LDH release.[6]Solution: Handle cells gently. When adding reagents, pipette slowly against the side of the well.
High Cell Seeding Density: Over-confluent cells can lead to cell death and increased background LDH release.[6]Solution: Optimize your cell seeding density to ensure cells are not over-confluent at the end of the experiment.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well clear-bottom tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control and a lysis solution (provided in the kit) as a positive control for maximum LDH release.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Sample Collection: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add Compound to Cells overnight_incubation->add_treatment prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_treatment incubation_treatment Incubate for 24-72h add_treatment->incubation_treatment collect_supernatant Collect Supernatant incubation_treatment->collect_supernatant add_reagents Add Assay Reagents collect_supernatant->add_reagents read_plate Read Absorbance/Fluorescence add_reagents->read_plate calculate_viability Calculate % Cytotoxicity read_plate->calculate_viability

Caption: General workflow for a cytotoxicity assay.

troubleshooting_logic start Unexpected Cytotoxicity Observed check_interference Run Cell-Free Control start->check_interference interference Compound Interference check_interference->interference Yes no_interference No Interference check_interference->no_interference No orthogonal_assay Perform Orthogonal Assay (e.g., LDH, Live/Dead) no_interference->orthogonal_assay confirm_cytotoxicity Cytotoxicity Confirmed orthogonal_assay->confirm_cytotoxicity Consistent Results discrepancy Discrepancy in Results orthogonal_assay->discrepancy Inconsistent Results investigate_mechanism Investigate Mechanism (e.g., Apoptosis vs. Necrosis) confirm_cytotoxicity->investigate_mechanism metabolic_effect Suspect Metabolic Effect discrepancy->metabolic_effect apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., High Drug Concentration) bcl2_family Bcl-2 Family Regulation stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: (Rac)-Modipafant Racemate Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the chiral separation of (Rac)-Modipafant. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its racemate separation important?

A1: this compound (also known as UK-74505) is an orally active and selective antagonist of the platelet-activating factor receptor (PAFR).[1][2] Its chemical formula is C34H29ClN6O3.[1][2][3] As a racemic mixture, it contains two enantiomers, which are non-superimposable mirror images of each other. It is crucial to separate these enantiomers because they can exhibit different pharmacological activities, potencies, and toxicological profiles.[4] Regulatory agencies often require the characterization and testing of individual enantiomers of a chiral drug.[4]

Q2: What is the most effective technique for separating this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the separation of chiral compounds like this compound.[5][6][7][8] This direct method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase.[6][8]

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for Modipafant separation?

A3: Given that Modipafant is a nitrogen-containing heterocyclic compound, polysaccharide-based CSPs are a highly recommended starting point. Columns such as those derived from amylose or cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) have shown great success in separating a wide range of chiral molecules, including those with similar structural motifs.[5][9][10]

Q4: What are the typical mobile phase compositions for this type of chiral separation?

A4: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier, which is typically an alcohol such as ethanol or isopropanol.[5] For basic compounds like Modipafant, the addition of a small amount of an amine, such as diethylamine (DEA), can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica surface.[5][10]

Q5: Is derivatization required for the chiral separation of Modipafant?

A5: Derivatization is not typically necessary for direct chiral HPLC separation on a CSP. However, it can be employed as an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[6] For analytical purposes, direct separation on a CSP is generally preferred due to its simplicity.[6]

Experimental Protocol: Chiral HPLC Separation of this compound

This protocol provides a starting point for developing a robust method for the separation of Modipafant enantiomers. Optimization will likely be required.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade n-hexane

  • HPLC-grade ethanol

  • Diethylamine (DEA), analytical grade

  • Chiral Stationary Phase Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Column oven

3. Chromatographic Conditions:

ParameterRecommended Setting
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

4. Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 800 mL of n-hexane, 200 mL of ethanol, and 1 mL of DEA. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve this compound in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

Expected Quantitative Data

The following table summarizes hypothetical data from a successful separation based on the above protocol. Actual results may vary.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Retention Factor (k') 2.43.1
Separation Factor (α) \multicolumn{2}{c}{1.29}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate temperature control.[11]1. Screen a variety of CSPs (e.g., different polysaccharide derivatives).2. Systematically vary the ratio of hexane and ethanol (e.g., 90:10, 70:30). Evaluate different alcohol modifiers (e.g., isopropanol).3. Investigate the effect of column temperature (e.g., 15°C, 35°C). Lower temperatures often improve resolution.[12]
Peak Tailing 1. Strong interactions between the basic analyte and acidic silanol groups on the silica support.2. Column overload.1. Increase the concentration of the basic modifier (DEA) in the mobile phase (e.g., to 0.2%).2. Reduce the sample concentration or injection volume.
High Backpressure 1. Blockage of the column inlet frit by particulates.2. Sample precipitation in the mobile phase.1. Reverse-flush the column (follow manufacturer's instructions). Install a guard column.2. Ensure the sample is fully dissolved in the mobile phase. If a different solvent is used for sample dissolution, ensure it is miscible with the mobile phase.[13]
Irreproducible Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Insufficient column equilibration time.[14]1. Prepare fresh mobile phase daily and ensure accurate measurements. Use a pre-mixed solvent if possible.2. Use a reliable column oven to maintain a stable temperature.[14]3. Ensure the column is fully equilibrated between runs, especially after changing the mobile phase.
Split Peaks 1. Column contamination or damage at the inlet.2. Incomplete sample dissolution or presence of particulates.[11]1. Clean the column by flushing with a strong solvent (check column manual for compatibility). Use a guard column.2. Ensure the sample is fully dissolved and filtered before injection.[11]

Visualizations

Experimental Workflow for Chiral Separation

G cluster_prep Preparation cluster_process Chromatographic Process cluster_analysis Data Analysis rac_mod This compound Sample dissolve Dissolve Sample in Mobile Phase rac_mod->dissolve mobile_phase Mobile Phase (Hexane/Ethanol/DEA) mobile_phase->dissolve hplc_system HPLC System with Chiral Column separate Enantiomeric Separation on CSP inject Inject Sample dissolve->inject detect UV Detection separate->detect chromatogram Chromatogram detect->chromatogram quantify Quantify Enantiomers (Peak Area) chromatogram->quantify purity Determine Enantiomeric Purity quantify->purity

Caption: Workflow for the chiral HPLC separation of this compound.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

This compound acts as an antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The differential binding affinity and antagonistic activity of its enantiomers at this receptor underscore the importance of their separation.

G cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq Protein PAFR->Gq Activates PAF PAF (Agonist) PAF->PAFR Binds & Activates Modipafant (S)- or (R)-Modipafant (Antagonist) Modipafant->PAFR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (Inflammation, Platelet Aggregation) Ca->Response PKC->Response

Caption: Simplified PAF receptor signaling pathway blocked by Modipafant.

References

Buffering considerations for UK-74505 in physiological saline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the buffering considerations for UK-74505 (also known as Modipafant) in physiological saline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is UK-74505 and what is its primary mechanism of action?

UK-74505, or Modipafant, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a lipid signaling molecule involved in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions. By blocking the PAF receptor, UK-74505 inhibits the downstream signaling pathways activated by PAF.

Q2: What are the known physicochemical properties of UK-74505 relevant to its formulation?

Understanding the physicochemical properties of UK-74505 is crucial for its effective formulation in physiological solutions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₂₉ClN₆O₃DrugBank
Molecular Weight 605.1 g/mol DrugBank
pKa (Strongest Acidic) 12.04DrugBank[3]
pKa (Strongest Basic) 4.83DrugBank[3]
Predicted LogP 5.8ChemAxon
Aqueous Solubility Predicted to be lowInferred from oral formulation focus and high LogP

Q3: What are the initial recommended steps for dissolving UK-74505 in a physiological buffer?

Due to its predicted low aqueous solubility, direct dissolution of UK-74505 in physiological saline is likely to be challenging. A common strategy for poorly soluble compounds is to first dissolve the compound in a small amount of an organic co-solvent before diluting it with the aqueous buffer. Based on practices with other PAF antagonists, a mixture of DMSO and ethanol is a reasonable starting point.

Troubleshooting Guide

Issue: UK-74505 precipitates out of solution upon addition to physiological saline.

This is a common issue for hydrophobic compounds like UK-74505. The following troubleshooting steps can be taken:

  • Co-solvent Strategy:

    • Problem: The compound is not fully dissolved in the initial co-solvent or the final concentration of the co-solvent in the saline is too low to maintain solubility.

    • Solution: Ensure UK-74505 is completely dissolved in the organic co-solvent (e.g., 100% DMSO) before adding it to the physiological saline. The addition to the saline should be done slowly and with continuous stirring. It is crucial to keep the final concentration of the organic solvent as low as possible to minimize potential biological effects, but a certain percentage may be necessary to maintain solubility.

  • pH Adjustment:

    • Problem: The pH of the physiological saline is not optimal for the solubility of UK-74505.

    • Solution: Based on its pKa values (strongest basic pKa of 4.83), UK-74505 will be more protonated and potentially more soluble at a pH below its pKa.[3] Therefore, using a slightly acidic buffer (e.g., pH 4.5-5.5) might improve its solubility. However, the physiological relevance of such a pH must be considered for the specific experiment.

  • Use of Solubilizing Excipients:

    • Problem: The compound's intrinsic insolubility is too high to be overcome by co-solvents and pH adjustment alone.

    • Solution: The inclusion of solubilizing agents, such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80), can help to increase the aqueous solubility of hydrophobic drugs. These excipients form complexes with the drug molecule, increasing its apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a UK-74505 Stock Solution

  • Materials:

    • UK-74505 (Modipafant) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Ethanol (200 proof), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of UK-74505 powder in a sterile microcentrifuge tube.

    • Prepare a 1:1 (v/v) mixture of DMSO and ethanol.

    • Add the DMSO:ethanol mixture to the UK-74505 powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of UK-74505 in Physiological Saline

  • Materials:

    • UK-74505 stock solution (from Protocol 1)

    • Sterile physiological saline (0.9% NaCl)

    • Sterile buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

    • Sterile conical tubes

  • Procedure:

    • Warm the physiological saline or buffer to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing the saline/buffer, add the UK-74505 stock solution dropwise to achieve the desired final concentration.

    • It is critical to ensure that the final concentration of the organic co-solvent is low (typically ≤1%) to avoid off-target effects in biological assays.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds UK74505 UK-74505 (Modipafant) UK74505->PAFR Blocks G_protein Gq/11 PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified PAF signaling pathway and the inhibitory action of UK-74505.

Experimental_Workflow cluster_prep Preparation of UK-74505 Solution cluster_exp Experimental Procedure cluster_analysis Data Analysis weigh 1. Weigh UK-74505 dissolve 2. Dissolve in Co-solvent (e.g., DMSO) weigh->dissolve dilute 3. Dilute in Physiological Saline with Buffering dissolve->dilute introduce 4. Introduce to Experimental System dilute->introduce incubate 5. Incubate / Treat introduce->incubate measure 6. Measure Endpoint incubate->measure analyze 7. Analyze Data measure->analyze interpret 8. Interpret Results analyze->interpret

Caption: General experimental workflow for using UK-74505 in physiological studies.

Troubleshooting_Tree start Precipitation Observed? check_stock Is stock solution clear? start->check_stock Yes reassess Reassess experimental requirements. start->reassess No remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was dilution performed slowly with stirring? check_stock->check_dilution Yes retry_dilution Retry dilution with vigorous stirring. check_dilution->retry_dilution No adjust_ph Adjust buffer pH (e.g., slightly acidic). check_dilution->adjust_ph Yes add_excipient Incorporate solubilizing excipient (e.g., cyclodextrin). adjust_ph->add_excipient add_excipient->reassess

Caption: Decision tree for troubleshooting UK-74505 precipitation issues.

References

Minimizing batch-to-batch variability of synthesized (Rac)-Modipafant

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize batch-to-batch variability in the synthesis of (Rac)-Modipafant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency crucial?

This compound, also known as UK-74505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] It is a racemic mixture, containing equal amounts of two enantiomers.[3] Batch-to-batch consistency is paramount in drug development to ensure reproducible results in preclinical and clinical studies. Variability in purity, impurity profile, yield, or physical properties can significantly impact the drug's efficacy, safety, and manufacturability.[4][5]

Q2: What are the primary sources of variability in a complex organic synthesis like that of this compound?

Variability in multi-step syntheses can arise from several factors:

  • Starting Materials: The quality, purity, and impurity profile of starting materials are critical.[6] Even minor impurities in starting materials can be carried through the synthesis or lead to the formation of new side products.[6][7]

  • Reaction Conditions: Seemingly minor deviations in temperature, reaction time, solvent purity, or catalyst activity can significantly affect reaction outcomes, leading to differences in yield and impurity formation.[8]

  • Work-up and Purification: Inconsistencies in purification procedures, such as chromatography or crystallization, can lead to different purity levels and final product forms between batches.[9][10]

  • Human Factor: Differences in technique or interpretation of procedures between operators or laboratories can introduce variability.

Q3: How does the racemic nature of Modipafant influence potential batch-to-batch variability?

Synthesizing a chiral molecule as a racemate is often simpler than an enantioselective synthesis because it doesn't require special chiral catalysts or starting materials.[3] However, variability can still occur. The final product is a 1:1 mixture of enantiomers, but different crystallization or purification conditions could potentially lead to slight enrichment of one enantiomer or the formation of different crystalline forms (racemic compound vs. conglomerate), which can have different physical properties like melting point and solubility.[3][11][12] While the PAF antagonistic effect of many compounds is only weakly enantiospecific, ensuring a consistent 1:1 racemic mixture is essential for reproducible pharmacology.[13]

Troubleshooting Guide

Q1: My final product yield is consistently low or highly variable. What should I investigate?

Low or inconsistent yields can often be traced back to issues with starting materials or reaction conditions. A systematic approach is necessary to identify the root cause.

  • Verify Starting Material Quality: Ensure the purity of all starting materials and reagents meets specifications. Impurities can inhibit catalysts or participate in side reactions.

  • Strict Control of Reaction Parameters: Monitor and control temperature, pressure, and addition rates precisely. Use calibrated equipment.

  • Inert Atmosphere: For sensitive reagents, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.

  • Solvent Quality: Use high-purity, dry solvents, as water and other impurities can quench reagents or cause unwanted side reactions.

Q2: I am observing unexpected impurities in my final product analysis (HPLC/LC-MS). What are the likely causes?

The appearance of new or variable levels of impurities is a common issue that compromises product quality.

  • Starting Material Impurities: Impurities in the starting materials can be structurally similar to the material itself and may carry through the synthesis or react to form new derivatives.[6] It is crucial to have a thorough understanding of the synthetic route used to prepare the starting materials.[14]

  • Side Reactions: Inadequate temperature control or incorrect stoichiometry can favor the formation of side products.

  • Degradation: The product or intermediates may be unstable under the reaction or purification conditions. Investigate the stability of your compound at different temperatures and pH levels.

  • Cross-Contamination: Ensure thorough cleaning of glassware and reactors to prevent cross-contamination from previous batches or other reactions.

Q3: The physical properties (color, melting point, solubility) of my synthesized this compound vary between batches, even with high purity. Why?

Variations in physical properties despite high chemical purity often point to differences in the solid-state form of the compound.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties. This can be influenced by the final crystallization solvent, temperature, and cooling rate.

  • Solvates/Hydrates: The compound may crystallize with solvent molecules or water incorporated into the crystal lattice.

  • Amorphous Content: The presence of a non-crystalline (amorphous) solid can also alter bulk properties.

Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the solid form.

Controlling Batch-to-Batch Variability

The following table summarizes key parameters to control and potential outcomes if they deviate. This represents hypothetical data for illustrative purposes.

Parameter Batch A (Controlled) Batch B (Deviated) Batch C (Deviated) Potential Cause of Deviation
Starting Material X Purity 99.5%99.5%97.0%Sourcing from an unqualified vendor.[6]
Reaction Temperature 80 ± 2 °C95 °C (uncontrolled)80 ± 2 °CMalfunctioning temperature probe or controller.
Final Yield 85%65%82%Higher temperature led to degradation/side products.
Purity (HPLC) 99.8%96.5%98.0%High temperature and impure starting material introduced new impurities.[15][16]
Impurity Y (HPLC Area %) 0.05%1.5%0.06%Formed at elevated temperatures.
Impurity Z (HPLC Area %) 0.08%0.10%1.2%Carried over from impure starting material.[17]

Diagrams and Workflows

Logical Synthesis and Control Workflow

This diagram illustrates a logical workflow for the synthesis of this compound, highlighting critical control points that are essential for ensuring batch consistency.

cluster_investigation Investigation Steps cluster_conclusion Root Cause Analysis start Purity OOS Detected (e.g., by HPLC) check_analytics 1. Verify Analytical Method (Re-inject sample, check standards) start->check_analytics check_impurities 2. Characterize Impurities (LC-MS, NMR) check_analytics->check_impurities If error found check_analytics->check_impurities If method is OK cause_analytical Root Cause: Analytical Error check_analytics->cause_analytical If error found review_batch_record 3. Review Batch Record (Check for deviations in temp, time, etc.) check_impurities->review_batch_record review_sm 4. Re-analyze Starting Materials (Retained Samples) review_batch_record->review_sm If deviation found review_batch_record->review_sm If no deviation cause_process Root Cause: Process Deviation review_batch_record->cause_process If deviation found cause_sm Root Cause: Starting Material review_sm->cause_sm If SM is OOS cluster_membrane Cell Membrane PAFR PAFR (G-protein coupled receptor) G_Protein G-Protein Activation (e.g., Gq) PAFR->G_Protein PAF PAF (Agonist) PAF->PAFR Binds & Activates Modipafant This compound (Antagonist) Modipafant->PAFR Binds & Blocks Downstream Downstream Signaling (PLC, IP3, DAG...) G_Protein->Downstream Response Cellular Response (Platelet Aggregation, Inflammation) Downstream->Response

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (Rac)-Modipafant Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the enantiomers of (Rac)-Modipafant (also known as UK-74,505), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes the relevant signaling pathways to support research and drug development efforts in inflammation, cardiovascular diseases, and other PAF-mediated conditions.

Introduction to Modipafant and Platelet-Activating Factor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Consequently, PAFR antagonists have been a subject of intense research for their therapeutic potential.

Modipafant (UK-74,505) is a novel 1,4-dihydropyridine PAF antagonist. It exists as a racemic mixture of two enantiomers. Subsequent research has identified that the biological activity primarily resides in the (+)-enantiomer, also known as Modipafant (UK-80,067). This guide focuses on the comparative biological activity of these enantiomers.

Quantitative Comparison of Biological Activity

CompoundTargetAssayKey Parameter (IC50)Reference
This compound (UK-74,505)Platelet-Activating Factor Receptor (PAFR)PAF-induced rabbit platelet aggregation4.3 nM[1]
(+)-Modipafant (UK-80,067)Platelet-Activating Factor Receptor (PAFR)PAF-induced rabbit platelet aggregationData not available
(-)-ModipafantPlatelet-Activating Factor Receptor (PAFR)PAF-induced rabbit platelet aggregationData not available

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the PAF-induced platelet aggregation. A lower IC50 value indicates higher potency. While data for the individual enantiomers are not specified, it is understood that the activity of the racemate is predominantly attributed to the (+)-enantiomer.

Experimental Protocols

PAF-Induced Platelet Aggregation Assay

This functional assay is a cornerstone for evaluating the potency of PAFR antagonists.

Objective: To determine the concentration of a test compound (e.g., Modipafant enantiomers) required to inhibit platelet aggregation induced by PAF.

Materials:

  • Freshly drawn blood from a healthy donor (e.g., rabbit or human).

  • Anticoagulant (e.g., 3.8% sodium citrate).

  • Platelet-Activating Factor (PAF).

  • Test compounds (this compound, (+)-Modipafant, (-)-Modipafant).

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP, obtained by centrifuging the remaining blood at a higher speed, e.g., 1500 x g for 15 minutes) to a standardized concentration (e.g., 3 x 10^8 platelets/mL).

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

    • Add the test compound at various concentrations and incubate for a specified period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis:

    • The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence of the test compound to the control response (PAF alone).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the PAF receptor.

Objective: To determine the binding affinity (Ki) of Modipafant enantiomers to the PAF receptor.

Materials:

  • Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

  • Radiolabeled PAF ligand (e.g., [3H]PAF).

  • Test compounds (this compound, (+)-Modipafant, (-)-Modipafant).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation:

    • In a reaction tube, combine the cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]PAF (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow

Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

Activation of the PAF receptor by its ligand initiates a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o G-proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission.

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq/11 PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca->Response PKC->Response Modipafant This compound Enantiomers Modipafant->PAFR Antagonizes

PAFR Signaling Pathway
General Experimental Workflow for Comparing Enantiomer Activity

The following diagram illustrates a typical workflow for the comparative analysis of this compound enantiomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Racemate This compound (UK-74,505) Separation Chiral Separation Racemate->Separation Enantiomers (+)-Modipafant (-)-Modipafant Separation->Enantiomers BindingAssay Radioligand Binding Assay (Ki determination) Enantiomers->BindingAssay FunctionalAssay Platelet Aggregation Assay (IC50 determination) Enantiomers->FunctionalAssay DataTable Quantitative Data Table BindingAssay->DataTable FunctionalAssay->DataTable Conclusion Conclusion on Enantiomeric Selectivity DataTable->Conclusion

Experimental Workflow

Conclusion

This compound (UK-74,505) is a potent antagonist of the Platelet-Activating Factor receptor, with its biological activity primarily attributed to the (+)-enantiomer (UK-80,067). While quantitative data for the racemic mixture demonstrates high potency in inhibiting PAF-induced platelet aggregation, a direct comparative study detailing the IC50 or Ki values for the individual enantiomers is not widely available. Further research is warranted to fully elucidate the stereoselective interactions of the Modipafant enantiomers with the PAF receptor. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies, which are essential for the rational design and development of more selective and efficacious PAF receptor antagonists.

References

No Evidence of UK-74505 as a Dengue Antiviral; Pivoting to a Viable Alternative for Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research to validate the efficacy of UK-74505 in non-human primate models of dengue has revealed a critical discrepancy. The compound UK-74505, also known as modipafant, is not an antiviral agent targeting the dengue virus. Instead, extensive literature identifies it as a potent and selective platelet-activating factor (PAF) antagonist developed by Pfizer.[1][2][3][4] As such, there is no available data on its use in dengue virus studies, preclinical or otherwise.

Given this finding, a direct comparison guide on the efficacy of UK-74505 for dengue in non-human primates cannot be constructed.

However, to fulfill the core request for a comparative analysis of a promising dengue antiviral, we propose to pivot the focus to a compound with a documented history of evaluation in non-human primate models for dengue infection: JNJ-1802 .

JNJ-1802 is a first-in-class antiviral agent that has demonstrated efficacy against dengue virus in preclinical studies, including in non-human primates.[5][6] It has a well-defined mechanism of action, targeting the interaction between the viral non-structural proteins NS3 and NS4B, which is essential for viral replication.[5] This compound is currently progressing into Phase 2 clinical studies for both the prevention and treatment of dengue.[5]

Other potential candidates for such a comparative guide, for which preclinical data may be available, include AT-752 and Celgosivir.[7][8]

We recommend proceeding with a comprehensive comparison guide focused on JNJ-1802, which would allow for the creation of the detailed tables, experimental protocols, and visualizations as originally requested. This would involve a thorough review of published studies on JNJ-1802 to extract the necessary data for comparison with other relevant antiviral strategies or placebo controls in non-human primate models.

We await your confirmation to proceed with this revised topic.

References

Navigating the Landscape of Dengue Therapeutics: A Comparative Analysis Beyond (Rac)-Modipafant's Withdrawn Trial

Author: BenchChem Technical Support Team. Date: November 2025

Singapore - Researchers and drug development professionals following the clinical trial of (Rac)-Modipafant (NCT02569827) for uncomplicated dengue fever are met with a critical update: the trial was withdrawn prior to completion due to funding challenges for a comparator arm, Celgosivir. This development leaves a void in the clinical data for this compound in dengue, a promising therapeutic candidate. This guide provides a comprehensive analysis based on the available preclinical data for this compound's mechanism of action and compares its potential with alternative dengue treatments that have undergone clinical evaluation.

The Rationale for Targeting the Platelet-Activating Factor (PAF) Receptor in Dengue Fever

This compound is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. Preclinical studies have illuminated the critical role of the PAF receptor signaling pathway in the pathogenesis of dengue fever. Dengue virus infection can trigger the release of PAF, a potent inflammatory mediator. Activation of the PAF receptor on endothelial cells and immune cells is believed to contribute to some of the hallmark symptoms of severe dengue, including increased vascular permeability, thrombocytopenia (low platelet count), and a systemic inflammatory response.

Preclinical evidence from a mouse model of dengue infection demonstrated that treatment with UK-74,505, the racemic mixture of which this compound is the active enantiomer, led to a significant reduction in thrombocytopenia, hemoconcentration, and systemic cytokine levels. These findings provided a strong scientific basis for investigating a PAF receptor antagonist like this compound as a therapeutic intervention for dengue fever.

Comparative Analysis of Therapeutic Strategies for Uncomplicated Dengue Fever

While clinical data for this compound in dengue remains unavailable, a comparative analysis of other therapeutic strategies provides valuable context for researchers. The current standard of care for uncomplicated dengue is primarily supportive, focusing on managing symptoms and maintaining hydration. Several antiviral and host-directed therapies have been investigated, with varying degrees of success.

Therapeutic Agent/StrategyMechanism of ActionKey Clinical Trial Findings
Supportive Care Symptom management (fever, pain), fluid and electrolyte balance.Standard of care; effective in managing symptoms and preventing progression to severe disease in most cases of uncomplicated dengue.[1][2][3][4]
Celgosivir α-glucosidase I inhibitor; disrupts viral glycoprotein folding.CELADEN Trial (NCT01619969): Well-tolerated but did not significantly reduce viral load or fever duration compared to placebo in patients with dengue fever.[5][6][7][8][9]
JNJ-1802 Antiviral; inhibits the interaction between viral proteins NS3 and NS4B, halting viral replication.Phase 1 Trial: Found to be safe and well-tolerated in healthy volunteers. Preclinical data showed efficacy against all four dengue serotypes in mouse models and protection in non-human primates.[10][11][12][13][14]
AV-1 Monoclonal antibody; neutralizes the dengue virus.Phase 1 Trial (NCT04273217): Demonstrated safety in healthy volunteers. A Phase 2 trial is ongoing to evaluate its efficacy in mitigating dengue symptoms.[15][16][17][18][19]

Experimental Protocols

CELADEN Trial (NCT01619969) - Celgosivir

  • Study Design: A randomized, double-blind, placebo-controlled Phase 1b trial.

  • Participants: 50 adult patients with confirmed dengue fever.

  • Intervention: Celgosivir (400 mg loading dose followed by 200 mg twice daily for 5 days) or placebo.

  • Primary Endpoints: Mean virological log reduction (VLR) from baseline for days 2, 3, and 4, and the area under the fever curve (AUC) for temperature above 37°C from 0 to 96 hours.

  • Key Results:

    • Mean VLR: -1.86 (SD 1.07) in the celgosivir group vs. -1.64 (SD 0.75) in the placebo group (difference not statistically significant).[6]

    • Mean Fever AUC: 54.92 (°C x hours) in the celgosivir group vs. 40.72 (°C x hours) in the placebo group (difference not statistically significant).[6]

Visualizing the Platelet-Activating Factor Receptor Signaling Pathway in Dengue Pathogenesis

The following diagram illustrates the proposed mechanism by which dengue virus infection can lead to the activation of the PAF receptor and subsequent downstream effects contributing to disease pathology. This compound, as a PAF receptor antagonist, would act to block this signaling cascade.

PAFR_Signaling_Pathway DENV Dengue Virus Infection ImmuneCells Immune Cells (e.g., Macrophages, Mast Cells) DENV->ImmuneCells Activates PAF_Release PAF Release ImmuneCells->PAF_Release PAFR PAF Receptor (PAFR) on Endothelial and Immune Cells PAF_Release->PAFR Binds to Signaling Intracellular Signaling Cascade PAFR->Signaling Activates VascularPermeability Increased Vascular Permeability Signaling->VascularPermeability Thrombocytopenia Thrombocytopenia Signaling->Thrombocytopenia CytokineStorm Cytokine Storm Signaling->CytokineStorm Modipafant This compound (PAFR Antagonist) Modipafant->PAFR Blocks

Caption: PAFR signaling in dengue and the inhibitory action of this compound.

Conclusion

The withdrawal of the NCT02569827 clinical trial represents a setback in the clinical evaluation of this compound for dengue fever. However, the strong preclinical rationale for targeting the PAF receptor in dengue remains compelling. While direct clinical evidence is lacking for this compound, the broader landscape of dengue therapeutics is active, with several novel antiviral and antibody-based approaches under investigation. For researchers and drug developers, the path forward will likely involve further preclinical exploration of PAF receptor antagonists and the careful design of future clinical trials, informed by the lessons learned from studies of other dengue therapeutic candidates. The ultimate goal remains the development of a safe and effective treatment to combat this significant global health threat.

References

(Rac)-Modipafant vs. Standard Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, researchers and drug developers are continually exploring novel mechanisms to overcome the limitations of existing treatments. This guide provides a detailed comparison of (Rac)-Modipafant, a platelet-activating factor (PAF) receptor antagonist, with standard anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. While inflammation is a crucial protective mechanism, its dysregulation can lead to chronic inflammatory diseases. Standard anti-inflammatory therapies, such as NSAIDs, have been the cornerstone of treatment for decades. However, their use is often associated with significant side effects, particularly gastrointestinal and cardiovascular complications. This has driven the investigation of alternative therapeutic targets, such as the platelet-activating factor (PAF) and its receptor.

This compound (also known as UK-74505) is a potent and selective antagonist of the PAF receptor.[1] PAF is a phospholipid mediator that plays a pivotal role in diverse inflammatory processes, including platelet aggregation, vasodilation, and leukocyte activation.[2] By blocking the PAF receptor, this compound offers a distinct mechanism of action compared to traditional NSAIDs, which primarily target the cyclooxygenase (COX) enzymes.

Mechanism of Action

This compound: PAF Receptor Antagonism

This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (PAF-R) on the surface of various cell types, including platelets, neutrophils, eosinophils, macrophages, and endothelial cells.[3] The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling cascade ultimately results in various pro-inflammatory responses. By blocking the PAF-R, this compound effectively abrogates these downstream effects.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds G_protein Gq Protein PAFR->G_protein Activates Modipafant This compound Modipafant->PAFR Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC_activation->Inflammatory_Response

Caption: this compound blocks the PAF signaling pathway.
Standard Anti-Inflammatory Drugs: COX Inhibition

The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[4][5] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[6] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation.[7]

Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects, while the simultaneous inhibition of COX-1 is associated with their characteristic side effects. Newer generation NSAIDs, known as coxibs, are selective for COX-2, aiming to reduce gastrointestinal toxicity.

COX_Inhibition_Pathway cluster_membrane_phospholipids Membrane Phospholipids cluster_arachidonic_acid cluster_prostaglandins Prostaglandin Synthesis cluster_inhibitors MembranePL Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Synthesizes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Synthesizes NSAIDs NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits

Caption: NSAIDs inhibit the COX-1 and COX-2 pathways.

Comparative Efficacy Data

Direct comparative studies of this compound against standard NSAIDs in preclinical models of inflammation are limited in the public domain. However, data from separate studies on this compound and various NSAIDs can provide an indirect comparison of their anti-inflammatory potential.

This compound: Preclinical Data

The anti-inflammatory activity of this compound has been evaluated in several in vitro and in vivo models.

Experimental Model Endpoint This compound (UK-74505) Result Reference
In Vitro: Guinea-pig neutrophilsInhibition of PAF-induced Ca²⁺ elevationIC₅₀ = 1 x 10⁻⁹ M[3]
In Vitro: Guinea-pig eosinophilsInhibition of PAF-induced Ca²⁺ elevationIC₅₀ = 7 x 10⁻⁹ M[3]
In Vivo: PAF-induced inflammation in guinea-pig skinInhibition of ¹¹¹In-neutrophil accumulationSignificant inhibition at 0.5 and 2.5 mg/kg i.v.[3]
In Vivo: PAF-induced inflammation in guinea-pig skinInhibition of ¹¹¹In-eosinophil accumulationSignificant inhibition at 0.5 and 2.5 mg/kg i.v.[3]
In Vivo: PAF-induced inflammation in guinea-pig skinInhibition of edema formationSignificant inhibition at 0.5 and 2.5 mg/kg i.v.[3]
In Vivo: Ischemia/reperfusion of rat superior mesenteric arteryInhibition of neutrophil accumulationSignificant inhibition at 1 mg/kg[8]
In Vivo: Ischemia/reperfusion of rat superior mesenteric arteryInhibition of edema formationSignificant inhibition at 1 mg/kg[8]
Standard Anti-Inflammatory Drugs (NSAIDs): Preclinical Data

The efficacy of NSAIDs is well-documented in various animal models of inflammation. The following table summarizes representative data for commonly used NSAIDs.

Experimental Model Endpoint Drug Result (ED₅₀ or % Inhibition)
In Vivo: Carrageenan-induced paw edema in ratsInhibition of edemaIndomethacinED₅₀ = 3.6 mg/kg
In Vivo: Carrageenan-induced paw edema in ratsInhibition of edemaDiclofenacED₅₀ = 5.0 mg/kg
In Vivo: Carrageenan-induced paw edema in ratsInhibition of edemaIbuprofenED₅₀ = 25 mg/kg
In Vivo: Acetic acid-induced writhing in miceInhibition of writhingIndomethacinED₅₀ = 2.1 mg/kg
In Vivo: Acetic acid-induced writhing in miceInhibition of writhingDiclofenacED₅₀ = 1.2 mg/kg
In Vivo: Acetic acid-induced writhing in miceInhibition of writhingIbuprofenED₅₀ = 15 mg/kg

Note: ED₅₀ values represent the dose required to produce a 50% effect. Direct comparison of potency between this compound and NSAIDs is challenging due to the different experimental models and endpoints used.

Experimental Protocols

PAF Receptor Antagonist Activity Assay (In Vitro)

Objective: To determine the in vitro potency of a compound to inhibit PAF-induced intracellular calcium mobilization in isolated leukocytes.

Methodology:

  • Leukocyte Isolation: Isolate neutrophils or eosinophils from fresh blood (e.g., from guinea pigs) using density gradient centrifugation.

  • Cell Loading: Load the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorometric Measurement: Place the loaded cells in a fluorometer cuvette.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) and incubate for a specified period.

  • PAF Stimulation: Add a fixed concentration of PAF to stimulate the cells.

  • Data Acquisition: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound.

PAF_Antagonist_Assay cluster_workflow Experimental Workflow start Start isolate_leukocytes Isolate Leukocytes start->isolate_leukocytes load_dye Load with Fura-2 AM isolate_leukocytes->load_dye fluorometer Place in Fluorometer load_dye->fluorometer add_compound Add this compound fluorometer->add_compound add_paf Add PAF add_compound->add_paf measure_fluorescence Measure Fluorescence (Ca²⁺) add_paf->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro PAF antagonist assay.
Carrageenan-Induced Paw Edema Assay (In Vivo)

Objective: To evaluate the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce edema in a rat model of acute inflammation.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., an NSAID or this compound) orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. Determine the ED₅₀ value of the test compound.

Carrageenan_Edema_Assay cluster_workflow Experimental Workflow start Start acclimatize_rats Acclimatize Rats start->acclimatize_rats baseline_paw_volume Measure Baseline Paw Volume acclimatize_rats->baseline_paw_volume administer_drug Administer Test Compound baseline_paw_volume->administer_drug inject_carrageenan Inject Carrageenan administer_drug->inject_carrageenan measure_paw_volume Measure Paw Volume Over Time inject_carrageenan->measure_paw_volume calculate_inhibition Calculate % Inhibition & ED₅₀ measure_paw_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

This compound and standard anti-inflammatory drugs represent two distinct approaches to modulating the inflammatory response. This compound targets the PAF receptor, a key initiator of various inflammatory cascades, while NSAIDs inhibit the COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

The available preclinical data suggests that this compound is a potent inhibitor of PAF-mediated cellular responses and demonstrates in vivo anti-inflammatory activity in specific models. However, a direct and comprehensive comparison of its efficacy against standard NSAIDs is hampered by the lack of head-to-head studies. Future research directly comparing these two classes of anti-inflammatory agents in standardized preclinical models would be invaluable for elucidating their relative therapeutic potential and guiding the development of novel anti-inflammatory strategies. The distinct mechanisms of action may also suggest potential for combination therapies to achieve synergistic effects or to address different facets of the inflammatory process.

References

Assessing the Cross-Reactivity of (Rac)-Modipafant with Other Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of (Rac)-Modipafant, a potent Platelet-Activating Factor Receptor (PAFR) antagonist, with its primary target and a range of other common off-target receptors. The data presented is crucial for assessing the compound's selectivity and potential for off-target effects in drug development.

Introduction to this compound

This compound, also known as UK-74,505, is a synthetic, orally active antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G protein-coupled receptor (GPCR) implicated in various inflammatory and allergic responses. By blocking this receptor, Modipafant has been investigated for its therapeutic potential in conditions such as asthma and sepsis. A critical aspect of its preclinical evaluation is determining its selectivity, or its propensity to interact with other receptors, which could lead to unintended side effects.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound has been evaluated against its primary target, the Platelet-Activating Factor Receptor (PAFR), and other receptors. The following table summarizes the available quantitative data on its cross-reactivity.

Target ReceptorLigand/AssaySpeciesIC50 (nM)Fold Selectivity vs. PAFRReference
Platelet-Activating Factor Receptor (PAFR) [3H]PAF BindingRabbit14.7 (without preincubation)1x[1]
Platelet-Activating Factor Receptor (PAFR) PAF-induced platelet aggregationRabbit1.12 (with 60 min preincubation)1x[1]
L-type Calcium Channel [3H]nitrendipine BindingBovine~6615~450-fold weaker[1]
Leukotriene B4 Receptor (LTB4R) Functional Assay (Leukocyte response)Guinea PigNo effectNot applicable[2]
Complement C5a Receptor (C5aR) Functional Assay (Leukocyte response)Guinea PigNo effectNot applicable[2]

Note: The IC50 for the L-type calcium channel was calculated based on the reported 450-fold weaker activity compared to the IC50 of [3H]PAF binding without preincubation (14.7 nM * 450).

The available data demonstrates that this compound is highly selective for the Platelet-Activating Factor Receptor. It exhibits significantly weaker antagonism at L-type calcium channels and shows no functional effect on responses mediated by the Leukotriene B4 and C5a receptors.[1][2]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity and how its selectivity is tested, the following diagrams illustrate the primary signaling pathway of its target receptor and a general workflow for assessing receptor cross-reactivity.

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Modipafant This compound PAFR PAFR Modipafant->PAFR Blocks PAF PAF PAF->PAFR Activates Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammatory Responses Ca2->Inflammation PKC->Inflammation

PAFR Signaling Pathway and Modipafant Inhibition.

Cross_Reactivity_Workflow cluster_primary Primary Target Assay cluster_secondary Off-Target Screening Compound This compound PrimaryAssay Radioligand Binding Assay (Target: PAFR) Compound->PrimaryAssay SecondaryAssay Broad Receptor Panel Screen (e.g., GPCRs, Ion Channels) Compound->SecondaryAssay PrimaryData Determine IC50/Ki for Primary Target PrimaryAssay->PrimaryData Analysis Data Analysis & Comparison PrimaryData->Analysis SecondaryData Measure % Inhibition at a fixed concentration SecondaryAssay->SecondaryData SecondaryData->Analysis Selectivity Determine Fold Selectivity (Off-Target IC50 / Primary Target IC50) Analysis->Selectivity

General Workflow for Assessing Cross-Reactivity.

Experimental Protocols

The assessment of this compound's cross-reactivity involves standardized in vitro pharmacological assays. Below are detailed methodologies representative of those used to generate the data in this guide.

Radioligand Binding Assay for PAFR Affinity

This assay determines the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the PAF receptor.

  • Receptor Source: Membranes from rabbit platelets or a cell line recombinantly expressing the human PAF receptor.

  • Radioligand: [3H]PAF (Platelet-Activating Factor, tritium-labeled).

  • Assay Buffer: A suitable physiological buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of [3H]PAF and varying concentrations of this compound.

    • To assess time-dependent inhibition, parallel experiments are conducted with different pre-incubation times of the receptor membranes with this compound before the addition of [3H]PAF (e.g., 0.25 minutes to 60 minutes).[1]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled PAFR antagonist.

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PAF (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Cross-Reactivity Screening (General Protocol)

To assess selectivity, the test compound is screened against a panel of other receptors, ion channels, and enzymes. A common method is a radioligand binding assay for each off-target.

  • Receptor Sources: A panel of cell membranes or recombinant proteins representing a diverse range of potential off-targets (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminic, and opioid receptors, as well as ion channels like the L-type calcium channel).

  • Radioligands: A specific, high-affinity radioligand for each respective target in the panel (e.g., [3H]nitrendipine for L-type calcium channels).[1]

  • Procedure:

    • This compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM) against each target in the panel.

    • The assay for each target is performed similarly to the primary target binding assay, incubating the receptor source, its specific radioligand, and this compound.

    • The percent inhibition of radioligand binding caused by this compound is calculated for each off-target.

  • Data Analysis: Targets where significant inhibition (e.g., >50%) is observed are identified. For these "hits," follow-up concentration-response curves are generated to determine the IC50 value, allowing for a quantitative comparison to the primary target's IC50 and the calculation of fold-selectivity.

Conclusion

Based on the available experimental data, this compound (UK-74,505) is a highly selective antagonist for the Platelet-Activating Factor Receptor. Its significantly lower affinity for other tested receptors, such as the L-type calcium channel, and lack of effect on LTB4 and C5a-mediated responses, underscore its specific pharmacological profile. This high selectivity is a desirable characteristic for a therapeutic candidate, as it reduces the likelihood of off-target-mediated side effects. Further screening against a broader panel of receptors would provide an even more comprehensive understanding of its selectivity profile.

References

UK-74505: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy as a Platelet-Activating Factor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of UK-74505, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The data presented herein is compiled from key preclinical studies to offer an objective overview of its efficacy profile, aiding in the assessment of its therapeutic potential.

Quantitative Efficacy: In Vitro vs. In Vivo

The following table summarizes the key efficacy parameters of UK-74505 in both in vitro and in vivo settings.

ParameterAssaySpeciesValueReference
In Vitro IC50 PAF-Induced Platelet Aggregation (0.25 min preincubation)Rabbit26.3 ± 0.88 nM[1]
PAF-Induced Platelet Aggregation (60 min preincubation)Rabbit1.12 ± 0.04 nM[1]
[3H]PAF Binding InhibitionRabbit14.7 ± 2.6 nM[1]
In Vivo ED50 PAF-Induced Hypotension (i.v.)Rat35 ± 5.8 µg/kg[1]
PAF-Induced Cutaneous Vascular Permeability (p.o.)Guinea Pig0.37 ± 0.08 mg/kg[1]
PAF-Induced Cutaneous Vascular Permeability (p.o.)Rat280 ± 5 µg/kg
PAF-Induced Lethality (p.o., 2h)Mouse0.26 ± 0.03 mg/kg[1]
PAF-Induced Lethality (p.o., 8h)Mouse1.33 ± 0.19 mg/kg[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. PAF-Induced Platelet Aggregation in Rabbit Platelets

  • Objective: To determine the concentration of UK-74505 required to inhibit 50% of platelet aggregation induced by Platelet-Activating Factor (PAF).

  • Methodology:

    • Platelet Preparation: Blood was collected from male New Zealand White rabbits into a syringe containing an anticoagulant (e.g., 3.8% trisodium citrate). Platelet-rich plasma (PRP) was obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Washed platelets were prepared by further centrifugation of the PRP and resuspension in a buffered salt solution (e.g., Tyrode's buffer) containing apyrase to prevent spontaneous aggregation.

    • Aggregation Assay: Platelet aggregation was monitored using a platelet aggregometer, which measures changes in light transmission through a stirred suspension of platelets.

    • A baseline light transmission was established.

    • UK-74505, at various concentrations, was pre-incubated with the washed platelet suspension for specified durations (0.25 and 60 minutes) at 37°C.

    • Aggregation was initiated by the addition of a sub-maximal concentration of PAF.

    • The change in light transmission was recorded over time, and the maximum aggregation was determined.

    • The IC50 value was calculated as the concentration of UK-74505 that caused a 50% reduction in the maximal aggregation response to PAF.[1]

2. [3H]PAF Binding Assay

  • Objective: To determine the affinity of UK-74505 for the PAF receptor by measuring its ability to displace radiolabeled PAF.

  • Methodology:

    • Membrane Preparation: Platelet membranes were prepared from rabbit platelets by sonication and differential centrifugation to isolate the membrane fraction containing the PAF receptors.

    • Binding Assay: The prepared membranes were incubated with a fixed concentration of [3H]PAF (radiolabeled PAF) in the presence of varying concentrations of UK-74505.

    • The incubation was carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

    • The bound and free [3H]PAF were separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters, representing the bound [3H]PAF, was quantified using a liquid scintillation counter.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled PAF.

    • The IC50 value, the concentration of UK-74505 that inhibits 50% of the specific binding of [3H]PAF, was then determined.[1]

In Vivo Assays

1. PAF-Induced Hypotension in Rats

  • Objective: To assess the in vivo potency of UK-74505 in antagonizing the hypotensive effects of PAF.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley rats were anesthetized (e.g., with pentobarbital sodium). The carotid artery was cannulated to monitor blood pressure, and the jugular vein was cannulated for intravenous administration of substances.

    • Drug Administration: UK-74505 was administered intravenously at various doses.

    • PAF Challenge: After a stabilization period, a bolus of PAF was injected intravenously to induce a rapid drop in blood pressure.

    • Data Analysis: The mean arterial blood pressure was continuously recorded. The inhibitory effect of UK-74505 was quantified by measuring the reduction in the hypotensive response to PAF compared to the response in vehicle-treated control animals. The ED50 was calculated as the dose of UK-74505 that produced a 50% inhibition of the PAF-induced hypotension.[1]

2. PAF-Induced Cutaneous Vascular Permeability in Guinea Pigs and Rats

  • Objective: To evaluate the ability of orally administered UK-74505 to inhibit PAF-induced leakage of plasma into the skin.

  • Methodology:

    • Animal Preparation: Male Dunkin-Hartley guinea pigs or Wistar rats were used.

    • Drug Administration: UK-74505 was administered orally (p.o.) at various doses.

    • Dye Injection: After a set time following drug administration, a dye with high protein-binding affinity, such as Evans Blue, was injected intravenously.

    • Intradermal Challenge: Immediately after the dye injection, PAF was injected intradermally at several sites on the shaved back of the animal. A control substance (saline) was injected at other sites.

    • Measurement of Permeability: After a specified time, the animals were euthanized, and the skin at the injection sites was removed. The amount of extravasated dye in each skin lesion was quantified, typically by extraction of the dye and measurement of its absorbance using a spectrophotometer.

    • Data Analysis: The ED50 was determined as the oral dose of UK-74505 that caused a 50% reduction in the amount of dye extravasation induced by PAF.[1]

3. PAF-Induced Lethality in Mice

  • Objective: To determine the protective effect of orally administered UK-74505 against a lethal dose of PAF.

  • Methodology:

    • Animal Model: Male CD-1 mice were used for this study.

    • Drug Administration: UK-74505 was administered orally at various doses at specific times (2 and 8 hours) before the PAF challenge.

    • Lethal PAF Challenge: A lethal dose of PAF was administered, typically via intravenous injection.

    • Observation: The animals were observed for a set period (e.g., 24 hours), and the number of surviving animals in each treatment group was recorded.

    • Data Analysis: The ED50 was calculated as the oral dose of UK-74505 that protected 50% of the mice from PAF-induced lethality.[1]

Visualized Pathways and Workflows

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis platelet_prep Platelet Preparation aggregation_assay Platelet Aggregation Assay platelet_prep->aggregation_assay binding_assay [3H]PAF Binding Assay ic50 IC50 Determination binding_assay->ic50 aggregation_assay->ic50 ed50 ED50 Determination ic50->ed50 Correlation Analysis animal_model Animal Model (Rat, Guinea Pig, Mouse) drug_admin UK-74505 Administration (i.v./p.o.) animal_model->drug_admin paf_challenge PAF Challenge drug_admin->paf_challenge endpoint Endpoint Measurement (Blood Pressure, Vascular Permeability, Survival) paf_challenge->endpoint endpoint->ed50 paf_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol paf PAF pafr PAF Receptor (GPCR) paf->pafr Binds uk74505 UK-74505 uk74505->pafr Antagonizes gq Gq pafr->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca2+ (intracellular) er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., Platelet Aggregation, Inflammation) ca2->response pkc->response

References

(Rac)-Modipafant: A Comparative Guide to Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available data on (Rac)-Modipafant (also known as UK-74505) and its active enantiomer, Modipafant. This compound is an orally active, selective, and long-acting irreversible antagonist of the platelet-activating factor receptor (PAFR)[1][2]. Its potential therapeutic applications have been explored in conditions such as asthma and dengue fever[1][2][3]. This document summarizes key quantitative data from published studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and validation efforts.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound and its active components from the available literature.

Table 1: In Vitro Activity of this compound

CompoundAssayTarget/Cell LineIC50 (nM)Preincubation TimeReference
This compound (UK-74,505)PAF-induced platelet aggregationRabbit washed platelets26.30.25 min[2]
This compound (UK-74,505)PAF-induced platelet aggregationRabbit washed platelets1.1260 min[2]
This compound (UK-74,505)PAF-induced platelet aggregationRabbit washed platelets4.3Not Specified[4]
This compound (UK-74,505)[3H]nitrendipine bindingNot Specified6600Not Specified[4]

Table 2: In Vivo Activity and Clinical Trial Data of this compound/Modipafant

CompoundModelEndpointDosageOutcomeReference
This compound (UK-74,505)Zymosan-induced articular hyperalgesiaInhibition of hyperalgesia5-20 mg/kg (p.o.)Dose-dependent inhibition[2]
This compound (UK-74,505)Dengue virus infectionPrevention of severe dengue10 mg/kg (p.o., twice daily)Prevention of severe infection[2]
This compound (UK-74,505)Murine lethality modelNot specifiedED50 = 0.26 mg/kg (p.o.)Not specified[4]
Modipafant (UK-80067)Clinical AsthmaDiurnal variation in PEF, FEV1, symptom score50 mg (twice daily)No significant difference from placebo[3]
ModipafantUncomplicated Dengue FeverNot specifiedNot specifiedUnder investigation in clinical trial NCT02569827[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of published findings. Below are methodologies derived from the available literature for key experiments involving this compound.

In Vitro Platelet Aggregation Assay

This protocol is based on the description of experiments measuring the inhibition of platelet-activating factor (PAF)-induced platelet aggregation[4].

  • Preparation of Platelets: Whole blood is drawn from rabbits into an anticoagulant solution. Platelet-rich plasma is obtained by centrifugation at a low speed. Washed platelets are then prepared by centrifuging the platelet-rich plasma at a higher speed and resuspending the pellet in a suitable buffer.

  • Compound Incubation: this compound is preincubated with the washed platelet suspension for a specified duration (e.g., 0.25 to 60 minutes) prior to the addition of PAF[2].

  • Induction of Aggregation: Platelet aggregation is induced by the addition of a known concentration of PAF.

  • Measurement of Aggregation: The change in light transmission through the platelet suspension is monitored using an aggregometer. The extent of aggregation is recorded over time.

  • Data Analysis: The concentration of this compound required to inhibit PAF-induced aggregation by 50% (IC50) is calculated from concentration-response curves.

Clinical Asthma Study Protocol

The following is a summary of the protocol used in a study evaluating the effect of Modipafant in patients with clinical asthma[3].

  • Study Design: A placebo-controlled, double-blind, parallel-group study was conducted.

  • Patient Population: Adult subjects with moderately severe asthma were recruited.

  • Treatment: Patients received either Modipafant (50 mg capsule, twice daily) or a matched placebo for 28 days.

  • Outcome Measures: The primary endpoints included diurnal variation in peak expiratory flow (PEF), morning and evening PEF, clinic forced expiratory volume in 1 second (FEV1), use of rescue bronchodilators, symptom scores, and airway responsiveness.

  • Data Analysis: Statistical comparisons were made between the Modipafant and placebo groups for all outcome measures.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated.

PAFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAFR PAF->PAFR Binds G_Protein G-Protein Activation PAFR->G_Protein Modipafant This compound Modipafant->PAFR Antagonizes PLC PLC Activation G_Protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release / PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca_PKC->Downstream

Caption: this compound's mechanism of action as a PAFR antagonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Rabbit Blood Collection PRP_Preparation 2. Platelet-Rich Plasma (Low-Speed Centrifugation) Blood_Collection->PRP_Preparation Washed_Platelets 3. Washed Platelets (High-Speed Centrifugation & Resuspension) PRP_Preparation->Washed_Platelets Incubation 4. Pre-incubation with This compound Washed_Platelets->Incubation PAF_Addition 5. Addition of PAF to induce aggregation Incubation->PAF_Addition Measurement 6. Aggregometer Measurement (Light Transmission) PAF_Addition->Measurement IC50_Calculation 7. IC50 Calculation Measurement->IC50_Calculation

Caption: Experimental workflow for in vitro platelet aggregation assay.

References

Comparing different synthetic pathways for (Rac)-Modipafant production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Modipafant, also known by its research code UK-74,505, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. As a member of the 1,4-dihydropyridine class of compounds, its synthesis is a key area of interest for medicinal chemists and process development scientists. This guide provides a comparative overview of two prominent synthetic pathways for the production of this compound, offering detailed experimental protocols, quantitative data, and a look into the biological context of its mechanism of action.

Overview of Synthetic Strategies

The synthesis of this compound, a structurally complex unsymmetrical 1,4-dihydropyridine, primarily revolves around the well-established Hantzsch pyridine synthesis. This multicomponent reaction offers a convergent and efficient route to the core dihydropyridine scaffold. However, variations and alternative approaches exist that aim to improve yields, simplify purification, and enhance the overall efficiency of the synthesis. This guide will compare the classical one-pot Hantzsch synthesis with a stepwise approach designed to maximize the yield of the desired unsymmetrical product.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic pathways discussed in this guide.

ParameterPathway 1: One-Pot Hantzsch SynthesisPathway 2: Stepwise Hantzsch Synthesis
Overall Yield Not explicitly stated for multi-step, but final compound yield is 42%Overall yield for a representative unsymmetrical 1,4-dihydropyridine is reported as higher than the one-pot method
Reaction Steps 3 (one-pot)3 (stepwise)
Key Reagents Ethyl 4'-(2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate, 2-chlorobenzaldehyde, 3-amino-N-(2-pyridyl)crotonamideAldehyde, β-ketoester, ammonia/ammonium salt
Solvent EthanolVaries (e.g., ethanol, solvent-free)
Reaction Time Not explicitly statedVaries per step
Purification ChromatographyChromatography and/or recrystallization

Experimental Protocols

Pathway 1: One-Pot Hantzsch Synthesis of this compound

This method represents the classical approach to constructing the 1,4-dihydropyridine core of Modipafant in a single step from three key intermediates.

Experimental Workflow:

reagents Ethyl 4'-(2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate + 2-Chlorobenzaldehyde + 3-Amino-N-(2-pyridyl)crotonamide reaction One-Pot Hantzsch Condensation Ethanol, Reflux reagents->reaction product This compound (UK-74,505) reaction->product purification Purification (e.g., Chromatography) product->purification

Caption: One-pot Hantzsch synthesis of this compound.

Detailed Protocol:

A solution of ethyl 4'-(2-methylimidazo[4,5-c]pyrid-1-yl)benzoylacetate, 2-chlorobenzaldehyde, and 3-amino-N-(2-pyridyl)crotonamide in ethanol is heated at reflux. The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-(2-chlorophenyl)-1,4-dihydro-3-(ethoxycarbonyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl]-5-[N-(2-pyridyl)carbamoyl]pyridine (this compound)[1]. The yield for this specific reaction is reported to be 42%[1].

Pathway 2: Stepwise Hantzsch Synthesis for Unsymmetrical 1,4-Dihydropyridines

To address the formation of symmetrical byproducts that can lower the yield in a one-pot synthesis of unsymmetrical 1,4-dihydropyridines, a stepwise approach can be employed. This involves the pre-formation of an intermediate.

Experimental Workflow:

cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3: Cyclocondensation aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester 1 ketoester1->knoevenagel intermediate1 Alkylidene/Arylidene Intermediate knoevenagel->intermediate1 cyclocondensation Cyclocondensation intermediate1->cyclocondensation ketoester2 β-Ketoester 2 enamine_formation Condensation ketoester2->enamine_formation ammonia Ammonia/Ammonium Salt ammonia->enamine_formation intermediate2 Enamine Intermediate enamine_formation->intermediate2 intermediate2->cyclocondensation product Unsymmetrical 1,4-Dihydropyridine cyclocondensation->product

Caption: Stepwise Hantzsch synthesis for unsymmetrical 1,4-dihydropyridines.

Detailed Protocol:

This pathway involves a three-step procedure designed to improve the yield of the desired unsymmetrical product by controlling the reaction of the intermediates[2].

  • Formation of the Alkylidene/Arylidene Intermediate: An aldehyde is reacted with one of the β-dicarbonyl compounds in a Knoevenagel condensation to form an alkylidene or arylidene intermediate[2].

  • Formation of the Enamine: The second β-dicarbonyl compound is reacted with ammonia or an ammonium salt to form the corresponding enamine[2].

  • Cyclocondensation: The pre-formed alkylidene/arylidene intermediate and the enamine are then reacted together to yield the unsymmetrical 1,4-dihydropyridine[2]. This method suppresses the formation of symmetrically substituted byproducts, thereby increasing the overall yield of the desired unsymmetrical product[2].

Mechanism of Action: PAF Receptor Signaling

This compound exerts its therapeutic effect by antagonizing the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events that are implicated in inflammation and thrombosis.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Modipafant This compound Modipafant->PAFR Blocks Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Inflammatory & Thrombotic Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PAF receptor signaling pathway and the antagonistic action of Modipafant.

Upon activation by PAF, the PAF receptor couples to Gq proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and increased vascular permeability. This compound, by blocking the initial binding of PAF to its receptor, effectively inhibits this entire downstream signaling cascade.

Conclusion

The synthesis of this compound is a testament to the enduring utility of the Hantzsch 1,4-dihydropyridine synthesis. While the classical one-pot approach offers a straightforward route to this potent PAF antagonist, more refined stepwise methodologies can provide higher yields by minimizing the formation of symmetrical byproducts. The choice of synthetic pathway will ultimately depend on the specific requirements of the research or production setting, balancing factors such as yield, purity, and operational simplicity. Understanding the underlying PAF receptor signaling pathway provides a crucial context for the rational design and development of Modipafant and other related antagonists.

References

A Head-to-Head Comparison of (Rac)-Modipafant and Other Dihydropyridine-Based Platelet-Activating Factor Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (Rac)-Modipafant with other dihydropyridine compounds that exhibit antagonist activity at the Platelet-Activating Factor Receptor (PAFR). The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a clear, objective overview of the performance and characteristics of these compounds based on available experimental data.

Introduction to Dihydropyridine PAF Receptor Antagonists

The 1,4-dihydropyridine (DHP) scaffold is a well-established pharmacophore, most famously recognized in the class of L-type calcium channel blockers. However, medicinal chemistry efforts have successfully repurposed this versatile structure to target other receptors, including the Platelet-Activating Factor Receptor (PAFR). PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Consequently, PAFR antagonists are of significant interest as potential therapeutic agents.

This compound (also known as UK-74,505) is a notable dihydropyridine-based PAFR antagonist that has been investigated for its therapeutic potential, particularly in the context of dengue fever. This guide provides a head-to-head comparison of this compound with other dihydropyridine PAFR antagonists, namely PCA 4248 and the 4-alkyl-1,4-dihydropyridine designated as compound 6L, for which comparative data is available.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other dihydropyridine PAFR antagonists. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions may vary, which should be taken into consideration when comparing absolute values.

In Vitro Potency and Receptor Binding
CompoundAssaySpecies/TissueParameterValueReference
This compound (UK-74,505) PAF-induced platelet aggregationRabbit washed plateletsIC504.3 nM[1]
[3H]nitrendipine bindingNot specifiedIC506600 nM[1]
PCA 4248 PAF-induced platelet aggregationRabbit washed plateletsIC501.05 µM
[3H]PAF bindingHuman platelets-Dose-dependent inhibition
Compound 6L (4-alkyl-1,4-dihydropyridine) [3H]PAF bindingRabbit plateletsKi568.62 nM[2]
In Vivo Efficacy
CompoundAnimal ModelEffectParameterValueReference
This compound (UK-74,505) PAF-induced lethality in miceProtectionED500.26 mg/kg (p.o.)[1]
PCA 4248 PAF-induced pleural exudation in ratsInhibitionED506.1 mg/kg (p.o.)[3]
Compound 6L (4-alkyl-1,4-dihydropyridine) PAF-induced hypotension in ratsReversal-Effective at reversing hypotension[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.

Platelet Aggregation Assay (Washed Rabbit Platelets)

This protocol is a generalized procedure based on common practices for assessing the inhibition of PAF-induced platelet aggregation.

1. Preparation of Washed Rabbit Platelets:

  • Whole blood is collected from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.

  • The PRP is then subjected to a second centrifugation at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

  • The platelet pellet is washed twice with a calcium-free buffer (e.g., Tyrode's buffer) and resuspended in a suitable buffer to a standardized concentration.

2. Aggregation Measurement:

  • Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through a stirred suspension of platelets.

  • A baseline is established with the washed platelet suspension.

  • The dihydropyridine antagonist at various concentrations is pre-incubated with the platelet suspension for a specified time.

  • Aggregation is induced by the addition of a sub-maximal concentration of Platelet-Activating Factor (PAF).

  • The maximum aggregation response is recorded, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is calculated from the dose-response curve.

PAF Receptor Binding Assay ([3H]PAF Displacement)

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the PAF receptor.

1. Preparation of Platelet Membranes:

  • Washed platelets are lysed by sonication or hypotonic shock.

  • The lysate is centrifuged at a low speed to remove intact cells and nuclei.

  • The supernatant is then ultracentrifuged to pellet the platelet membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Assay:

  • A fixed concentration of radiolabeled PAF (e.g., [3H]PAF) is incubated with the platelet membranes in the presence of varying concentrations of the unlabeled dihydropyridine antagonist.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.

  • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter is quantified by liquid scintillation counting.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the antagonist that displaces 50% of the specific [3H]PAF binding) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface, initiating a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and neurotransmission. Dihydropyridine PAFR antagonists act by competitively binding to the PAFR, thereby preventing PAF from initiating this signaling cascade.

PAFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Modipafant This compound & Other DHPs Modipafant->PAFR Blocks Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PAF Receptor Signaling Pathway and Point of Antagonism.

Experimental Workflow for PAFR Antagonist Screening

The process of identifying and characterizing novel PAFR antagonists typically follows a structured workflow, beginning with in vitro screening and progressing to in vivo evaluation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_lead Lead Optimization Binding_Assay [3H]PAF Receptor Binding Assay Functional_Assay PAF-induced Platelet Aggregation Assay Binding_Assay->Functional_Assay Confirm functional antagonism Selectivity_Assay Selectivity Screening (e.g., other receptors, ion channels) Functional_Assay->Selectivity_Assay Assess off-target effects Efficacy_Models Animal Models of PAF-mediated Pathologies (e.g., hypotension, inflammation) Selectivity_Assay->Efficacy_Models Promising candidates advance PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models->PK_PD Evaluate in vivo profile Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Refine structure-activity relationship

References

Validating In Vivo Activity of (Rac)-Modipafant: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the in vivo activity of (Rac)-Modipafant, a potent and selective platelet-activating factor (PAF) receptor antagonist. By objectively comparing its performance with alternative PAF receptor antagonists and providing detailed experimental data and protocols, this document serves as a valuable resource for preclinical and clinical research in inflammatory diseases, thrombosis, and other PAF-mediated conditions.

Introduction to this compound and PAF Receptor Antagonism

This compound, also known as UK-74,505, is a long-acting, irreversible antagonist of the platelet-activating factor receptor (PAFR)[1]. PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis[2]. It exerts its effects by binding to the PAFR, a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular signaling events[2]. PAF receptor antagonists like this compound work by blocking this interaction, thereby mitigating the downstream effects of PAF[2].

Comparative In Vivo Efficacy of PAF Receptor Antagonists

The in vivo potency of this compound has been evaluated against several other PAF receptor antagonists. The following tables summarize the available preclinical data on their ability to inhibit key PAF-induced physiological responses, which serve as crucial in vivo biomarkers of their activity.

Table 1: Inhibition of PAF-Induced Hypotension in Rats

CompoundAdministration RouteED₅₀ (µg/kg)Reference
This compound (UK-74,505)Intravenous (i.v.)35[1]
WEB-2086 (Apafant)Intravenous (i.v.)~350-1050*[1]
SRI 63-675Intravenous (i.v.)32[3]

*Calculated based on the statement that UK-74,505 is 10-30 fold more potent than WEB-2086.

Table 2: Inhibition of PAF-Induced Lethality in Mice

CompoundAdministration RouteED₅₀ (mg/kg)Time Post-DoseReference
This compound (UK-74,505)Oral (p.o.)0.262 hours[1]
This compound (UK-74,505)Oral (p.o.)1.338 hours[1]
WEB-2086 (Apafant)Oral (p.o.)~2.08*2 hours[4]

*Calculated based on the statement that UK-74,505 is approximately 8 times more potent in vivo than WEB-2086.

Table 3: Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs

CompoundAdministration RouteED₅₀ (µg/kg)Reference
SRI 63-675Intravenous (i.v.)24[3]
Apafant (WEB 2086)Intravenous (i.v.)18[5]
S-BepafantIntravenous (i.v.)4[6]

Key In Vivo Biomarkers and Experimental Protocols

The validation of this compound's activity in vivo relies on the measurement of physiological and functional responses triggered by PAF. Below are detailed protocols for assessing the most common in vivo biomarkers.

PAF-Induced Platelet Aggregation

Principle: PAF is a potent platelet agonist. The ability of a PAF receptor antagonist to inhibit PAF-induced platelet aggregation is a direct measure of its in vivo efficacy. This can be assessed using in vivo models of thromboembolism.

Experimental Protocol: In Vivo Mouse Model of Platelet Aggregation

  • Platelet Radiolabeling:

    • Isolate platelets from a donor mouse.

    • Radiolabel the platelets with Indium-111 oxine or indium tropolone[7].

  • Animal Preparation:

    • Anesthetize the experimental mouse (e.g., with urethane)[7].

    • Infuse the radiolabeled platelets intravenously and allow them to equilibrate in circulation[7].

  • Induction of Platelet Aggregation:

    • Administer a non-lethal dose of a platelet agonist, such as PAF or collagen, intravenously to induce platelet aggregation[7][8].

  • Measurement:

    • Monitor the accumulation of radiolabeled platelets in the pulmonary vasculature in real-time using external probes placed over the thoracic region[7][9]. An increase in radioactivity corresponds to platelet aggregation.

    • Alternatively, collect small blood samples at baseline and at various time points after agonist injection to measure the decrease in circulating platelet count, which indicates sequestration in aggregates[7].

  • Antagonist Administration:

    • Administer this compound or other test antagonists at various doses and time points prior to the PAF challenge to determine the dose-dependent inhibition of platelet aggregation.

PAF-Induced Hypotension

Principle: Intravenous administration of PAF causes a rapid and transient drop in blood pressure. The attenuation of this hypotensive response is a key indicator of PAF receptor blockade.

Experimental Protocol: Measurement of Mean Arterial Pressure (MAP) in Rats

  • Animal Preparation:

    • Anesthetize the rat (e.g., with urethane or pentobarbitone).

    • For invasive blood pressure measurement (the gold standard), cannulate the carotid or femoral artery and connect the cannula to a pressure transducer.

    • For non-invasive measurement, use a tail-cuff system with a photoelectric sensor on a heated rat to ensure adequate signal.

  • Baseline Measurement:

    • Allow the animal to stabilize and record the baseline Mean Arterial Pressure (MAP).

  • Induction of Hypotension:

    • Administer a standardized dose of PAF intravenously to induce a hypotensive response.

  • Measurement of Antagonist Effect:

    • Administer this compound or other test antagonists intravenously or orally at various doses prior to the PAF challenge.

    • Measure the degree of inhibition of the PAF-induced drop in MAP to determine the ED₅₀ of the antagonist.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

This compound acts by blocking the initial step in a complex signaling cascade. The diagram below illustrates the key events following PAF receptor activation.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Platelet Aggregation, Inflammation) Ca->Response MAPK MAPK Cascade (e.g., p38) PKC->MAPK MAPK->Response cAMP->Response Modipafant This compound Modipafant->PAFR Blocks

PAF Receptor Signaling Cascade
Experimental Workflow for In Vivo Biomarker Validation

The logical flow for validating the in vivo activity of a PAF receptor antagonist is depicted below.

Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation (Hypothetical) AnimalModel Select Animal Model (e.g., Rat, Mouse, Guinea Pig) AntagonistAdmin Administer this compound (Dose-Response) AnimalModel->AntagonistAdmin PAF_Challenge PAF Challenge (i.v. or intradermal) AntagonistAdmin->PAF_Challenge Biomarker_Measure Measure Biomarker Response (Platelet Aggregation, Hypotension, Bronchoconstriction) PAF_Challenge->Biomarker_Measure Data_Analysis Data Analysis (Calculate ED₅₀) Biomarker_Measure->Data_Analysis Comparison Compare with other PAF Antagonists Data_Analysis->Comparison ClinicalTrial Phase I/II Clinical Trial (e.g., Dengue Fever) PatientRecruitment Patient Recruitment ClinicalTrial->PatientRecruitment DrugAdmin Administer Modipafant or Placebo PatientRecruitment->DrugAdmin ClinicalEndpoints Measure Clinical Endpoints (Fever Duration, Viral Load, Platelet Count, Hematocrit) DrugAdmin->ClinicalEndpoints PD_Biomarkers Measure Pharmacodynamic Biomarkers (e.g., ex vivo PAF-induced platelet aggregation) DrugAdmin->PD_Biomarkers EfficacySafety Assess Efficacy and Safety ClinicalEndpoints->EfficacySafety PD_Biomarkers->EfficacySafety

In Vivo Biomarker Validation Workflow

Clinical Investigation of this compound

A clinical trial (NCT02569827) was initiated to investigate the use of Modipafant for the treatment of uncomplicated dengue fever[2][9]. The rationale for this study stemmed from laboratory experiments showing that Modipafant could inhibit the dengue virus and improve survival in mouse models[2]. The study was a Phase 1b, randomized, double-blind, placebo-controlled trial designed to assess the safety and efficacy of Modipafant in adult patients[2].

The intended primary and secondary outcome measures in this trial included clinical and virological biomarkers such as:

  • Fever duration

  • Viral load reduction

  • Time to NS1 antigen clearance

  • Platelet count nadir

  • Maximum percentage hemoconcentration

Unfortunately, the clinical trial was withdrawn before completion due to a lack of funding for a co-administered investigational drug, celgosivir[2]. As a result, there are no publicly available clinical data on the in vivo activity or biomarker modulation by Modipafant in dengue patients from this study. Future clinical investigations would be necessary to validate these potential clinical biomarkers for this compound activity in a human disease setting.

Conclusion

Validating the in vivo activity of this compound relies on a panel of well-established preclinical biomarker assays that measure the inhibition of PAF-induced physiological responses. These include the attenuation of platelet aggregation, hypotension, and bronchoconstriction. The available data demonstrates that this compound is a potent PAF receptor antagonist with superior or comparable in vivo efficacy to other antagonists like WEB-2086. While clinical validation remains an unmet goal due to the withdrawal of a key clinical trial, the preclinical data provides a strong foundation for its further development. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design and execute studies aimed at further characterizing the in vivo pharmacology of this compound and other PAF receptor antagonists.

References

Comparative Analysis of (Rac)-Modipafant's Effect on Platelets Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of (Rac)-Modipafant and other Platelet-Activating Factor (PAF) antagonists on platelets from various species. This document synthesizes available experimental data to highlight species-specific differences in response to this class of compounds.

While direct comparative studies on this compound across a wide range of species are limited, this guide leverages data on its racemate, UK-74,505, and other well-characterized PAF antagonists to provide a valuable comparative context. The data presented underscores the importance of considering species-specific variations in platelet pharmacology during preclinical drug development.

Quantitative Comparison of PAF Antagonist Activity

The following table summarizes the in vitro and in vivo inhibitory activities of this compound's racemate (UK-74,505) and other PAF antagonists on platelet aggregation and PAF-induced effects in different species.

CompoundSpeciesAssayEndpointValue
UK-74,505 RabbitPAF-induced Platelet AggregationIC504.3 nM
MousePAF-induced LethalityED50 (oral)0.26 mg/kg
DogPAF-induced Whole Blood Aggregation (ex vivo)Inhibition > 24h75 µg/kg (oral)
WEB 2086 HumanPAF-induced Platelet AggregationIC500.17 µM
RabbitPAF-induced Platelet AggregationpA27.31
BN 52021 HumanPAF-induced Platelet AggregationIC50~0.1-1 µM
RabbitPAF-induced Platelet AggregationpA26.38
L-652,731 RabbitPAF-induced Platelet AggregationpA26.71

IC50: The half maximal inhibitory concentration. ED50: The half maximal effective dose. pA2: A measure of the potency of a competitive antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

In Vitro Platelet Aggregation Assay (Rabbit)

This protocol is based on the methodology used for evaluating UK-74,505.

  • Preparation of Washed Rabbit Platelets:

    • Blood is collected from the central ear artery of rabbits into a solution of 3.8% (w/v) trisodium citrate.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at 200 x g for 15 minutes.

    • Platelets are then washed twice by centrifugation at 800 x g for 15 minutes and resuspended in a Tyrode's buffer (pH 7.4) containing 0.25% (w/v) bovine serum albumin.

    • The final platelet count is adjusted to approximately 5 x 10^8 cells/mL.

  • Platelet Aggregation Measurement:

    • Platelet aggregation is monitored turbidimetrically using a platelet aggregometer.

    • Washed platelet suspensions are pre-incubated with various concentrations of the antagonist or vehicle for a specified time (e.g., 2 minutes) at 37°C with stirring.

    • Aggregation is initiated by the addition of a submaximal concentration of PAF (e.g., 1-10 nM).

    • The change in light transmission is recorded for a set period (e.g., 5 minutes).

  • Data Analysis:

    • The percentage inhibition of platelet aggregation is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.

    • IC50 values are determined from the concentration-response curves.

In Vivo PAF-Induced Lethality Assay (Mouse)

This protocol is based on the methodology used for evaluating UK-74,505.

  • Animal Preparation:

    • Male mice (e.g., CD-1 strain) are used.

    • The test compound (UK-74,505) or vehicle is administered orally at various doses.

  • PAF Challenge:

    • At a specified time after drug administration (e.g., 1 hour), a lethal dose of PAF (e.g., 100 µg/kg) is injected intravenously.

  • Endpoint Measurement:

    • The number of surviving animals in each treatment group is recorded over a 24-hour period.

  • Data Analysis:

    • The ED50, the dose of the drug that protects 50% of the animals from PAF-induced lethality, is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in PAF-induced platelet activation and a general workflow for evaluating PAF antagonists.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates Modipafant This compound (Antagonist) Modipafant->PAFR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Aggregation Platelet Aggregation & Degranulation Ca2->Aggregation PKC->Aggregation

PAF Signaling Pathway in Platelets

Experimental_Workflow start Start prep Prepare Platelets (e.g., Washed Rabbit Platelets) start->prep incubation Incubate Platelets with This compound or Vehicle prep->incubation stimulation Stimulate with PAF incubation->stimulation measurement Measure Platelet Aggregation (Turbidimetry) stimulation->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

In Vitro Antagonist Evaluation Workflow

Safety Operating Guide

Navigating the Uncharted Territory of (Rac)-Modipafant Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like (Rac)-Modipafant is a critical component of laboratory safety and environmental stewardship. While specific disposal protocols for this compound are not publicly available due to its status as an investigational drug, a comprehensive approach based on established guidelines for hazardous pharmaceutical waste provides a robust framework for its safe handling and disposal.

At its core, the proper disposal of any chemical waste, including investigational compounds, is governed by the principle of minimizing environmental impact and ensuring the safety of all personnel. The following procedures are based on general best practices and should be adapted in strict accordance with institutional policies and local, state, and federal regulations.

Key Principles for Disposal

All waste materials containing this compound, including the pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and experimental solutions, should be treated as hazardous waste. This precautionary approach is essential in the absence of specific toxicological and environmental impact data.

A critical first step is to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance on waste classification and disposal procedures that comply with all relevant regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Do not mix this compound waste with non-hazardous laboratory trash.

    • Segregate solid waste (e.g., contaminated personal protective equipment, weighing papers) from liquid waste (e.g., unused solutions, solvents from cleaning).

  • Containerization:

    • Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: Use a separate, compatible, and leak-proof hazardous waste container. Ensure the container material is resistant to the solvents used in any solutions.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The label should include the chemical name, "this compound," and any other information required by your institution and local regulations, such as the date of accumulation and the primary hazard.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area.

    • Ensure the storage area is away from incompatible materials to prevent accidental reactions.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Never dispose of this compound down the drain or in the regular trash.

  • Record Keeping:

    • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and regulatory requirements.

Quantitative Data Summary

While specific quantitative data for this compound's environmental or toxicological impact is not available, the following table summarizes general recommendations for handling chemical waste.

ParameterGuidelineSource
Incineration Temperature for Pharmaceutical Waste > 1200 °C (2192 °F) is ideal for complete destruction.General WHO Guidelines[1]
Landfill Disposal of Untreated Municipal Waste Should not exceed 1% of the daily total.General WHO Guidelines[1]
pH of Aqueous Waste for Sewer Disposal Generally between 6.0 and 9.0 (Not recommended for this compound).Standard Laboratory Practice

Experimental Protocols: Spill Management

In the event of a spill of this compound powder or solution, the following protocol should be initiated immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills of the powder, respiratory protection may be necessary to avoid inhalation.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • For Liquids: Use absorbent pads or other appropriate absorbent materials to contain the spill.

  • Clean-Up:

    • Carefully collect the absorbed material and spilled substance using non-sparking tools.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, documenting the details of the incident.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of this compound Waste B Treat as Hazardous Waste A->B C Segregate Solid and Liquid Waste B->C D Solid Waste Container (Labeled) C->D E Liquid Waste Container (Labeled) C->E F Store in Designated Secure Area D->F E->F G Contact EHS for Pickup F->G H Maintain Disposal Records G->H

Disposal workflow for this compound.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of investigational compounds like this compound, thereby upholding the highest standards of laboratory safety and building trust in their operational practices.

References

Essential Safety and Logistics for Handling (Rac)-Modipafant

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Modipafant is a potent, orally active, and selective antagonist of the Platelet-Activating Factor Receptor (PAFR). As with any research chemical, it is imperative to handle this compound with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment. This document provides essential guidance on personal protective equipment, handling procedures, and disposal plans for researchers, scientists, and drug development professionals.

For research use only. Not for human or veterinary use.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE. It is essential to consult your institution's specific safety protocols and the material safety data sheet (MSDS) provided by the supplier for detailed information.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
Skin Protection A laboratory coat must be worn at all times. Chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of exposure, double gloving is recommended.
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Foot Protection Closed-toe shoes are required in the laboratory at all times.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Spill Management: In the event of a spill, avoid generating dust. Wear appropriate PPE, gently cover the spill with an absorbent material, and collect it in a sealed container for proper disposal.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • Consult the supplier's documentation for specific storage temperature recommendations.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Disposal Workflow:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.

The following diagram illustrates a typical workflow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Unused this compound Unused this compound Solid Hazardous Waste Container Solid Hazardous Waste Container Unused this compound->Solid Hazardous Waste Container Contaminated Materials (Gloves, etc.) Contaminated Materials (Gloves, etc.) Contaminated Materials (Gloves, etc.)->Solid Hazardous Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Liquid Hazardous Waste Container Liquid Hazardous Waste Container Liquid Waste (Solutions)->Liquid Hazardous Waste Container Labeled Waste Containers Labeled Waste Containers Solid Hazardous Waste Container->Labeled Waste Containers Liquid Hazardous Waste Container->Labeled Waste Containers Secure Storage Area Secure Storage Area Labeled Waste Containers->Secure Storage Area EHS Pickup EHS Pickup Secure Storage Area->EHS Pickup Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal

Caption: Disposal Workflow for this compound.

Mechanism of Action: PAF Receptor Signaling

This compound is an antagonist of the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor (GPCR). The binding of Platelet-Activating Factor (PAF) to its receptor activates downstream signaling cascades through Gq and Gi proteins. This compound prevents this binding, thereby inhibiting these signaling pathways.

The following diagram illustrates the simplified signaling pathway of the PAF receptor.

G Simplified PAF Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling PAF PAF PAFR PAFR PAF->PAFR Activates Modipafant This compound Modipafant->PAFR Inhibits Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response cAMP->Cellular_Response Ca_PKC->Cellular_Response

Caption: Simplified PAF Receptor Signaling Pathway.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。